Z-Pro-leu-gly-oet
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-[(2-ethoxy-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O6/c1-4-31-20(27)14-24-21(28)18(13-16(2)3)25-22(29)19-11-8-12-26(19)23(30)32-15-17-9-6-5-7-10-17/h5-7,9-10,16,18-19H,4,8,11-15H2,1-3H3,(H,24,28)(H,25,29)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHICUTZYMBRBG-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure and Application of Z-Pro-Leu-Gly-OEt
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthetic peptide derivative, N-Benzyloxycarbonyl-L-prolyl-L-leucyl-glycine ethyl ester, commonly referred to as Z-Pro-Leu-Gly-OEt. This guide details its chemical structure, physicochemical properties, synthesis, and analytical protocols, as well as its biological relevance as a potential enzyme substrate.
Chemical Structure and Identification
This compound is a tripeptide composed of the amino acid sequence Proline-Leucine-Glycine. The structure is modified with an N-terminal benzyloxycarbonyl (Z) group, which acts as a protecting group in peptide synthesis, and a C-terminal ethyl ester (OEt), which enhances its solubility and bioavailability.[1]
-
Systematic Name: N-Benzyloxycarbonyl-L-prolyl-L-leucyl-glycine ethyl ester
-
Synonyms: Z-Pro-Leu-Gly ethyl ester
-
CAS Number: 7784-82-9
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including solubility, formulation, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₃N₃O₆ | [2][3] |
| Molecular Weight | 447.52 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 151 - 152 °C | [1] |
| Purity | ≥ 99% (Assay, elemental analysis) | [1] |
| Density | 1.187 g/cm³ | [4] |
| Boiling Point | 660.5 °C at 760 mmHg | [4] |
| Flash Point | 353.3 °C | [4] |
| Refractive Index | 1.534 | [4] |
| Topological Polar Surface Area (TPSA) | 114.04 Ų | [3] |
| logP (octanol-water partition coefficient) | 1.9978 | [3] |
| Storage Condition | Store at < -10 °C | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols serve as a guide for researchers working with this peptide.
This protocol describes a standard solution-phase synthesis method.
-
Reactant Preparation: The synthesis involves the coupling of two precursor fragments: Z-Pro-Leu-OH and ethyl glycinate (B8599266) (H-Gly-OEt).
-
Activation of Carboxylic Acid: Dissolve Z-Pro-Leu-OH in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a coupling agent (e.g., 1.1 equivalents of dicyclohexylcarbodiimide (B1669883) - DCC) and an additive to suppress racemization (e.g., 1.1 equivalents of 1-Hydroxybenzotriazole - HOBt). Stir for 30 minutes at 0 °C.
-
Coupling Reaction: Add a solution of ethyl glycinate (typically as a hydrochloride salt with 1 equivalent of a non-nucleophilic base like triethylamine (B128534) - TEA) to the activated Z-Pro-Leu-OH solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield pure this compound.
This protocol outlines a standard method for assessing the purity of the synthesized peptide.[5][6]
-
System: A standard HPLC system equipped with a UV detector and a C18 column is typically used.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm membrane before injection.[4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone).[5]
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.
-
-
Data Analysis: The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[4]
This protocol describes the standard capillary method.
-
Sample Preparation: Place a small amount of the dry, crystalline this compound into a capillary tube and compact the solid by tapping the tube.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
Biological Significance and Application
The amino acid sequence Pro-Leu-Gly is a known recognition and cleavage site for collagenases, a class of matrix metalloproteinases (MMPs). Peptides containing this sequence, such as Pz-Pro-Leu-Gly-Pro-D-Arg, are widely used as chromogenic substrates in collagenase activity assays.[7] this compound, sharing this core sequence, is therefore valuable for investigating enzyme-substrate interactions, developing new diagnostic assays, and screening for potential inhibitors of proteases involved in tissue remodeling, cancer, and inflammation.[2]
The following diagram illustrates the general workflow for an enzyme kinetics assay using a synthetic peptide substrate.
Caption: Workflow for a protease activity assay.
References
An In-depth Technical Guide to Z-Pro-Leu-Gly-OEt: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and key applications of the synthetic tripeptide Z-Pro-Leu-Gly-OEt. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide chemistry, drug discovery, and development.
Core Chemical and Physical Properties
This compound, also known as N-benzyloxycarbonyl-L-prolyl-L-leucyl-glycine ethyl ester, is a synthetic peptide derivative. Its structure, featuring a proline-leucine-glycine sequence, makes it a valuable tool in various biochemical and pharmaceutical research areas.[1] The N-terminal benzyloxycarbonyl (Z) group serves as a common protecting group in peptide synthesis, while the C-terminal ethyl ester enhances its solubility.
A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 7784-82-9 | [1][2] |
| Molecular Formula | C₂₃H₃₃N₃O₆ | [1][2] |
| Molecular Weight | 447.52 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 151 - 152 °C | [1] |
| Purity | ≥ 99% (Assay, elemental analysis) | [1] |
| Storage Conditions | Store at < -10 °C | [1] |
| Topological Polar Surface Area (TPSA) | 114.04 Ų | |
| logP | 1.9978 |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired scale, purity requirements, and available resources.
Chemical Synthesis
A common approach for the chemical synthesis of this compound involves the coupling of the dipeptide Z-Pro-Leu-OH with glycine (B1666218) ethyl ester (Gly-OEt).
A general workflow for the chemical synthesis is outlined below:
References
The Strategic Role of Z-Pro-Leu-Gly-OEt in Advancing Peptide Synthesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and therapeutic development, the strategic selection of building blocks is paramount to achieving desired efficacy, stability, and bioavailability. Among these, the synthetic tripeptide Z-Pro-Leu-Gly-OEt has emerged as a valuable tool for researchers. This N-terminally protected tripeptide ethyl ester, with its unique proline-leucine-glycine sequence, offers distinct advantages in both chemical and enzymatic peptide synthesis methodologies. Its enhanced solubility and potential for improved biological stability make it a significant component in the design of novel peptide-based therapeutics, particularly in the fields of oncology and immunology.[1] This technical guide provides a comprehensive overview of the synthesis, applications, and underlying mechanisms of this compound, offering researchers a detailed resource for its effective utilization.
Core Properties and Significance
This compound (N-Benzyloxycarbonyl-L-prolyl-L-leucyl-glycine ethyl ester) is a synthetic peptide derivative that serves as a fundamental building block in the assembly of more complex peptide chains.[1] The presence of the N-terminal benzyloxycarbonyl (Z) group provides crucial protection against unwanted side reactions during peptide coupling, while the C-terminal ethyl ester enhances its solubility in organic solvents, facilitating its use in solution-phase synthesis.[1]
The proline residue imparts a unique conformational rigidity to the peptide backbone, which can influence its interaction with biological targets and enhance its resistance to enzymatic degradation. The hydrophobic leucine (B10760876) residue and the flexible glycine (B1666218) residue further contribute to the peptide's overall physicochemical properties, which can be leveraged in the design of peptides with specific binding affinities and pharmacokinetic profiles.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound can be achieved through both solution-phase chemical synthesis and enzymatic catalysis. The choice of methodology depends on factors such as desired scale, purity requirements, and environmental considerations.
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis remains a robust method for the preparation of short to medium-length peptides like this compound. This approach involves the sequential coupling of amino acid residues in a homogenous reaction mixture.
Key Coupling Reagents and Their Performance
The selection of a coupling reagent is critical to achieving high yields and minimizing racemization. Commonly used reagents include carbodiimides (e.g., DCC, EDC) often in conjunction with additives like HOBt, and uronium/phosphonium salts (e.g., HBTU, TBTU, PyBOP).
| Coupling Reagent Combination | Typical Yield (%) | Typical Purity (%) (after purification) | Reference |
| 2-N-methylamino-1,3,2-dioxaphospholane | 91 | >95 | [2] |
| Dicyclohexylcarbodiimide (DCC) / 1-Hydroxybenzotriazole (HOBt) | 80-90 | >95 | General expectation for this method |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) | >90 | >95 | General expectation for this method |
Experimental Protocol: Solution-Phase Synthesis using DCC/HOBt
This protocol outlines a typical procedure for the synthesis of this compound.
Materials:
-
Z-Pro-Leu-OH
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of Glycine Ethyl Ester: Dissolve H-Gly-OEt·HCl (1.1 equivalents) in DCM and cool to 0°C. Add DIPEA (1.1 equivalents) dropwise and stir for 30 minutes at 0°C.
-
Activation of Z-Pro-Leu-OH: In a separate flask, dissolve Z-Pro-Leu-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM and cool to 0°C.
-
Coupling Reaction: Add a solution of DCC (1.1 equivalents) in DCM to the Z-Pro-Leu-OH solution and stir for 15 minutes at 0°C. To this mixture, add the neutralized glycine ethyl ester solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product by analytical techniques such as HPLC, mass spectrometry, and NMR.
Workflow for Solution-Phase Synthesis of this compound
Caption: Workflow for the solution-phase synthesis of this compound.
Enzymatic Synthesis
Enzymatic peptide synthesis offers a greener alternative to chemical methods, often proceeding with high stereospecificity and under milder reaction conditions. Proteases such as thermolysin and α-chymotrypsin can be utilized to catalyze the formation of the peptide bond.[3][4]
Enzymatic Synthesis Performance
| Enzyme | Acyl Donor | Nucleophile | Typical Yield (%) | Reference |
| Thermolysin | Z-Pro-Leu-OEt | H-Gly-OEt | >80 | [3] |
| α-Chymotrypsin | Z-Pro-Leu-OEt | H-Gly-OEt | >80 | [3] |
Experimental Protocol: Thermolysin-Catalyzed Synthesis
Materials:
-
Z-Pro-Leu-OEt
-
Glycine ethyl ester (H-Gly-OEt)
-
Thermolysin (immobilized or free)
-
Biphasic solvent system (e.g., ethyl acetate/water)
-
Buffer (e.g., Tris-HCl)
Procedure:
-
Reaction Setup: Dissolve Z-Pro-Leu-OEt and H-Gly-OEt in a suitable biphasic solvent system buffered to an optimal pH for thermolysin activity.
-
Enzyme Addition: Add thermolysin to the reaction mixture. The use of immobilized enzyme can simplify catalyst removal.
-
Incubation: Incubate the reaction mixture with agitation at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction by HPLC.
-
Product Isolation: Once the reaction reaches equilibrium or completion, separate the organic phase. If using free enzyme, it can be removed by filtration or precipitation.
-
Purification: Concentrate the organic phase and purify the product by chromatography.
Workflow for Enzymatic Synthesis of this compound
Caption: Workflow for the enzymatic synthesis of this compound.
Applications in Drug Development and Research
The unique structural features of this compound and the peptides derived from it make it a valuable asset in various areas of drug development and biochemical research.
Role as a Building Block in Targeted Therapeutics
Proline-rich peptides are known to be involved in crucial protein-protein interactions and can act as cell-penetrating peptides (CPPs).[5] The incorporation of the Pro-Leu-Gly motif can influence the cellular uptake and intracellular trafficking of therapeutic payloads.
Cellular Uptake Mechanisms of Proline-Rich Peptides
Proline-rich peptides can enter cells through various mechanisms, including direct translocation across the plasma membrane and endocytosis. The specific pathway is often dependent on the peptide's sequence, concentration, and the cell type.
Caption: Cellular uptake mechanisms of proline-rich peptides.
Use in Enzyme Substrate and Inhibitor Design
The Pro-Leu-Gly sequence is recognized by certain proteases, such as collagenase. Consequently, this compound and its derivatives can serve as substrates or be modified to act as inhibitors for these enzymes. This makes them useful tools in studying enzyme kinetics and for the development of diagnostics and therapeutics for diseases characterized by abnormal protease activity.
Application in Antibody-Drug Conjugates (ADCs)
The linker technology in ADCs is critical for their efficacy and safety. Peptides are often used as part of the linker to connect the antibody to the cytotoxic payload. The Pro-Leu-Gly sequence could potentially be incorporated into cleavable linkers that are selectively processed by tumor-associated proteases, leading to the targeted release of the drug at the tumor site.
Logical Relationship in ADC Design
Caption: Logical workflow of ADC action incorporating a peptide linker.
Conclusion
This compound is a versatile and valuable tripeptide derivative with significant applications in peptide synthesis and drug development. Its favorable physicochemical properties and the biological relevance of the proline-rich motif make it an attractive building block for creating novel therapeutic agents and research tools. The detailed methodologies and comparative data presented in this guide are intended to empower researchers to effectively harness the potential of this compound in their scientific endeavors, ultimately contributing to the advancement of peptide-based medicines.
References
In-depth Technical Guide: Z-Pro-Leu-Gly-OEt in Oncology and Immunology Research
A comprehensive review of the scientific literature reveals a notable gap in the application and study of the synthetic tripeptide Z-Pro-Leu-Gly-OEt within the fields of oncology and immunology. While the compound is commercially available and its synthesis is documented, there is a significant lack of published research detailing its biological effects, mechanism of action, or potential therapeutic applications in these areas. This guide addresses the current state of knowledge and the conspicuous absence of data required for a detailed technical analysis.
Chemical Identity and Properties
This compound, also known as N-Benzyloxycarbonyl-Prolyl-Leucyl-Glycine ethyl ester, is a synthetic peptide derivative. Its structure consists of the amino acid sequence Proline-Leucine-Glycine, with a benzyloxycarbonyl (Z) protecting group at the N-terminus and an ethyl ester (OEt) at the C-terminus. This modification enhances its stability and utility in synthetic peptide chemistry.
| Property | Value |
| Molecular Formula | C23H33N3O6 |
| Molecular Weight | 447.52 g/mol |
| CAS Number | 7784-82-9 |
| Synonyms | Cbthis compound, N-Benzyloxycarbonyl-L-prolyl-L-leucyl-glycine ethyl ester |
Current Applications
The primary documented use of this compound is as a building block in peptide synthesis. The protective Z-group prevents unwanted reactions at the N-terminus during the step-wise addition of amino acids to a growing peptide chain. The ethyl ester at the C-terminus provides stability and can be subsequently removed or modified.
Unexplored Territory in Oncology and Immunology
Despite the commercial availability of this compound and its classification by some suppliers as relevant to oncology and immunology research, a thorough search of scientific databases yields no specific studies investigating its role in these fields. Consequently, there is no quantitative data on its biological activity, such as:
-
IC50 values against cancer cell lines.
-
Effects on tumor growth in vivo.
-
Modulation of immune cell proliferation or function .
-
Impact on cytokine production or other immunological markers.
The Absence of Experimental Data and Protocols
The lack of research into the biological effects of this compound means there are no established experimental protocols for its use in oncology or immunology studies. A detailed guide on methodologies would require information on:
-
Cell-based assays: Optimal concentrations, incubation times, and relevant cancer or immune cell lines.
-
Animal models: Dosing, administration routes, and relevant disease models.
-
Biochemical assays: Potential enzymatic targets or binding partners.
No Defined Signaling Pathways
As the mechanism of action of this compound in a biological context remains uninvestigated, there are no known signaling pathways associated with this compound. The creation of diagrams illustrating its molecular interactions is therefore not possible at this time.
Future Directions and a Call for Research
The proline-leucine-glycine sequence is found in various biologically active peptides, and synthetic modifications can significantly alter their properties and functions. While related peptides, such as Pro-Leu-Gly-NH2, have shown activity in the central nervous system, the biological effects of this compound remain an open question.
The absence of data presents a clear opportunity for novel research. Future studies could explore:
-
Screening for anticancer activity: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines.
-
Investigating immunomodulatory effects: Assessing its impact on immune cell activation, differentiation, and effector functions.
-
Identifying molecular targets: Utilizing techniques such as affinity chromatography or computational modeling to find its binding partners.
Such research would be foundational in determining whether this compound holds any potential as a therapeutic agent or a research tool in oncology and immunology.
Conclusion
This technical guide serves to highlight the current void in the scientific understanding of this compound's role in oncology and immunology. While the compound is established as a synthetic intermediate, its biological functions are yet to be explored. The scientific community is encouraged to undertake the necessary research to elucidate its potential effects and mechanisms of action, which could pave the way for new discoveries in these critical fields of medicine. Without such foundational research, a comprehensive technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed.
An In-depth Technical Guide on the Bioavailability and Solubility of Z-Pro-Leu-Gly-OEt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide derivative Z-Pro-Leu-Gly-OEt, with a specific focus on its solubility and bioavailability. While direct quantitative data for this compound is scarce in publicly available literature, this document consolidates existing information, provides detailed experimental protocols for its synthesis and characterization, and offers insights into its likely pharmacokinetic profile based on related compounds.
Introduction to this compound
This compound is a synthetic tripeptide with the sequence Proline-Leucine-Glycine, protected at the N-terminus by a benzyloxycarbonyl (Z) group and at the C-terminus by an ethyl ester (OEt). Its structure is systematically known as N-Carbobenzoxy-L-prolyl-L-leucyl-glycine ethyl ester. This compound is primarily utilized as a building block in peptide synthesis and in the development of peptide-based therapeutics. The presence of the N-terminal Z-group and the C-terminal ethyl ester enhances its stability and is suggested to improve its solubility in organic solvents, facilitating its use in synthetic and biochemical applications.
Synthesis of this compound
The synthesis of this compound can be achieved through both enzymatic and chemical methods.
Enzymatic Synthesis
A key method for the synthesis of this compound involves the use of thermolysin and α-chymotrypsin catalysis.[1][2] A study by Cheng et al. (1988) systematically investigated the optimal conditions for the coupling of Z-Pro-OH with H-Leu-Gly-OEt, catalyzed by thermolysin.[1] The yield of this synthesis is highly dependent on factors such as pH, enzyme concentration, substrate ratio, and the presence of organic solvents.[1][2] Under optimal conditions, a yield of 55% for this compound has been reported.[1][2]
Chemical Synthesis
A more recent method for the large-scale liquid-phase synthesis of this compound has been described in patent literature.[3] This process involves the coupling of Z-Proline with H-Leu-Gly-OEt.
Experimental Protocol for Chemical Synthesis [3]
A detailed experimental protocol for the chemical synthesis of this compound is outlined in patent WO2017175233A1.[3] The process involves the coupling of Z-Proline with H-Leu-Gly-OEt.PTSA in the presence of coupling agents like TBTU and HOBt, and a base such as NMM in an organic solvent like EtOAc.[3] The reaction is monitored by TLC and, upon completion, the product is purified to yield this compound.[3]
Solubility Profile
The presence of the benzyloxycarbonyl group and the leucine (B10760876) residue imparts a significant hydrophobic character to the molecule. Conversely, the amide bonds and the ester group provide some capacity for hydrogen bonding. A related compound, Z-Pro-leu-gly-NH2, is reported to have limited aqueous solubility but is expected to be more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and dimethylformamide (DMF).[4] It is reasonable to extrapolate that this compound will exhibit a similar solubility profile.
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | Low | The hydrophobic Z-group and leucine side chain likely limit solubility in water. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are generally effective at dissolving peptides with hydrophobic character.[4] |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Can solvate both polar and non-polar regions of the peptide. |
| Non-polar Solvents (e.g., Hexane) | Low | The peptide's polar backbone is unlikely to be well-solvated. |
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of this compound, the following general protocol can be employed:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved peptide.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: The solubility is expressed as the concentration of the peptide in the saturated solution (e.g., in mg/mL or µg/mL).
Bioavailability
Direct pharmacokinetic or bioavailability studies on this compound have not been identified in the available scientific literature. However, based on studies of other proline-rich tripeptides, a very low oral bioavailability is anticipated.
Inferred Bioavailability
Studies on other proline-rich tripeptides, such as Ile-Pro-Pro (IPP), Leu-Pro-Pro (LPP), and Val-Pro-Pro (VPP), have shown that these peptides can be absorbed intact, but their absolute oral bioavailability is very low, in the range of 0.1%. This suggests that this compound, if administered orally, would likely have a similarly poor absorption profile. The ethyl ester group may slightly enhance lipophilicity, which could marginally improve passive diffusion across the intestinal epithelium, but significant enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver are expected to be major barriers.
Table 2: Predicted Pharmacokinetic Parameters for this compound (Oral Administration)
| Parameter | Predicted Value | Rationale |
| Oral Bioavailability (F%) | Very Low (<1%) | Tripeptides are generally poorly absorbed and susceptible to enzymatic degradation. |
| Time to Maximum Concentration (Tmax) | Short (minutes) | Based on data from other tripeptides, rapid absorption of the small fraction that crosses the gut barrier is expected. |
| Maximum Concentration (Cmax) | Low | Poor absorption will result in low peak plasma concentrations. |
| Elimination Half-life (t1/2) | Short (minutes) | Proline-rich tripeptides have been shown to have short elimination half-lives. |
Experimental Protocol for In Vivo Bioavailability Study in Rodents
A standard approach to determine the oral bioavailability of this compound would involve a pharmacokinetic study in a rodent model (e.g., rats or mice).
-
Animal Model: Use adult male or female rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6), with a sufficient number of animals per group for statistical power.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound (dissolved in a suitable vehicle) via tail vein injection to establish the pharmacokinetic profile without the influence of absorption.
-
Oral (PO) Gavage Group: Administer a single dose of this compound (dissolved or suspended in a suitable vehicle) via oral gavage.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) from a suitable site (e.g., tail vein or saphenous vein).
-
Sample Processing: Process the blood samples to obtain plasma or serum, and store them at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma or serum samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax, Tmax, and t1/2 for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Signaling Pathways
This compound is primarily characterized as a synthetic intermediate and a building block for more complex peptides. There is no evidence in the current literature to suggest that it directly interacts with specific signaling pathways or receptors to elicit a biological response. Its utility lies in its incorporation into larger peptide sequences that may have therapeutic targets.
Conclusion
This compound is a valuable synthetic peptide derivative with established methods for its synthesis. While quantitative data on its solubility and bioavailability are lacking, its chemical structure suggests good solubility in organic solvents and, by analogy with similar tripeptides, very poor oral bioavailability. The experimental protocols provided in this guide offer a framework for researchers to quantitatively determine these crucial parameters, which are essential for the development of any potential therapeutic application. Future studies are warranted to fully characterize the physicochemical and pharmacokinetic properties of this compound.
References
- 1. Thermolysin and alpha-chymotrypsin mediated synthesis of tripeptides containing proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2017175233A1 - Process for large scale liquid phase synthesis of carbetocin and its novel intermediates - Google Patents [patents.google.com]
- 4. Buy Z-Pro-leu-gly-NH2 | 14485-80-4 [smolecule.com]
Z-Pro-Leu-Gly-OEt: A Versatile Building Block for Complex Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Leu-Gly-OEt, also known as N-Benzyloxycarbonyl-L-prolyl-L-leucyl-glycine ethyl ester, is a protected tripeptide that serves as a crucial building block in the field of peptide chemistry.[1] Its unique structural characteristics, including the N-terminal benzyloxycarbonyl (Z) protecting group and the C-terminal ethyl ester, make it a valuable tool for the synthesis of complex peptides, including substrates for enzymes like collagenase.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the construction of sophisticated peptide structures for research and drug development.
Physicochemical Properties and Specifications
This compound is a white to off-white solid with a molecular formula of C23H33N3O6 and a molecular weight of 447.52 g/mol .[1][2] Its protected termini enhance its solubility in organic solvents commonly used in peptide synthesis and contribute to its stability, making it a readily handleable reagent.[1]
| Property | Value | Reference |
| CAS Number | 7784-82-9 | [1][2] |
| Molecular Formula | C23H33N3O6 | [1][2] |
| Molecular Weight | 447.52 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | |
| Melting Point | 151-152 °C | [1] |
| Storage | Store at -20°C | |
| Solubility | Soluble in organic solvents such as DMF and DCM |
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of Z-Pro-Leu-OH with H-Leu-Gly-OEt hydrochloride. One reported method utilizing 2-N-methylamino-1,3,2-dioxaphospholane in acetonitrile (B52724) at 30°C for 20 hours yielded the product in 91% yield.[2] Below is a generalized experimental protocol for its synthesis via a carbodiimide-mediated coupling reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Z-Pro-Leu-OH
-
H-Leu-Gly-OEt hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Preparation of H-Leu-Gly-OEt: To a suspension of H-Leu-Gly-OEt hydrochloride in anhydrous DCM, add one equivalent of TEA or DIEA and stir at room temperature for 30 minutes to obtain the free base.
-
Activation of Z-Pro-Leu-OH: In a separate flask, dissolve Z-Pro-Leu-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Coupling Reaction: Cool the activated Z-Pro-Leu-OH solution to 0°C in an ice bath. Add the solution of H-Leu-Gly-OEt to this mixture.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform) to afford pure this compound.
Application in Complex Peptide Synthesis
This compound serves as a valuable building block for the synthesis of longer and more complex peptides through a stepwise approach. The Z-group can be selectively removed by catalytic hydrogenation, exposing the N-terminal amine for further coupling, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for C-terminal elongation.
Experimental Workflow: Elongation of a Peptide Chain using this compound
Role as a Collagenase Substrate and Involvement in Signaling Pathways
The Pro-Leu-Gly sequence is a known recognition and cleavage site for collagenases, a class of matrix metalloproteinases (MMPs).[3] Consequently, peptides containing this motif, such as those derived from this compound, are valuable tools for studying collagenase activity and for screening potential inhibitors.
MMPs play a critical role in the remodeling of the extracellular matrix (ECM) and are involved in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis.[4][5] The activity of MMPs is tightly regulated by complex signaling pathways, often initiated by growth factors, cytokines, or cell-matrix interactions.[4][6] The cleavage of ECM components like collagen by MMPs can release bioactive fragments that further influence cellular behavior by interacting with cell surface receptors and modulating downstream signaling cascades.[6]
Matrix Metalloproteinase (MMP) Signaling Pathway
Conclusion
This compound is a highly valuable and versatile building block in peptide synthesis. Its well-defined structure and the orthogonal protecting groups at its termini facilitate the controlled and efficient construction of complex peptides. Its inherent recognition sequence for collagenases makes it an indispensable tool for studying the activity of these important enzymes and for the development of novel therapeutics targeting MMP-mediated pathologies. The detailed protocols and workflows provided in this guide are intended to assist researchers in effectively utilizing this compound in their synthetic and biochemical endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Collagenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
The Use of Z-Pro-Leu-Gly-OEt in the Investigation of Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Leu-Gly-OEt is a synthetic, N-terminally protected tripeptide ethyl ester.[1][2] Its structure, featuring a proline residue, makes it a valuable tool for studying a specific class of enzymes known as prolyl endopeptidases (PEPs).[3][4] PEPs are serine proteases that cleave peptide bonds on the C-terminal side of proline residues and are implicated in the regulation of various physiological processes through the metabolism of neuropeptides and peptide hormones.[5] Consequently, modulators of PEP activity, such as this compound and its analogs, are instrumental in dissecting protein-protein interactions and signaling pathways governed by these enzymes. This guide provides an in-depth overview of the application of this compound in this context, including experimental protocols and data interpretation.
While direct quantitative kinetic data for this compound is not extensively available in the reviewed literature, the following tables present data for structurally similar substrates and inhibitors of prolyl endopeptidase, offering valuable insights into the expected behavior of this compound.
Data Presentation
Table 1: Kinetic Parameters of Prolyl Endopeptidase Substrates
This table summarizes the kinetic parameters for the hydrolysis of various tetrapeptide substrates by prolyl endopeptidase from Flavobacterium. The data is adapted from a study on the specificity of the enzyme, where Z-Gly-Pro-Leu-Gly was used as a standard substrate. The general structure of the tested peptides is Cbz-Gly-X-Leu-Gly, which is analogous to this compound (where Z represents benzyloxycarbonyl).
| Substrate (X in Cbz-Gly-X-Leu-Gly) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Pro (Standard) | 45 | 7.5 x 10⁵ |
| N-Me-Ala | 35 | 5.8 x 10⁵ |
| Sarcosine (Sar) | 25 | 4.2 x 10⁵ |
| Alanine (Ala) | 20 | 3.3 x 10⁵ |
Data from a study on the specificity of prolyl endopeptidase from Flavobacterium.
Table 2: Inhibitory Constants of Prolyl Endopeptidase Inhibitors
This table presents the inhibition constants (Ki) for various potent inhibitors of prolyl endopeptidase. These compounds, like this compound, often feature a proline mimic and a reactive group. Understanding their inhibitory potential provides a framework for assessing the likely mechanism of action of this compound if used as an inhibitor.
| Inhibitor | Target Enzyme | Ki (nM) |
| Z-Pro-prolinal | Mouse Brain Prolyl Endopeptidase | 0.35 ± 0.05 |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with CHO group | Prolyl Oligopeptidase (POP) | 0.1 |
| Isophthalic acid bis-(L-prolylpyrrolidine) amide with CN group | Prolyl Oligopeptidase (POP) | 0.079 ± 0.010 |
Data compiled from studies on prolyl endopeptidase inhibitors.[3][4]
Experimental Protocols
Prolyl Endopeptidase Activity Assay using a Fluorogenic Substrate
This protocol describes a common method to measure the activity of prolyl endopeptidase, which can be adapted to test this compound as a potential substrate or competitive inhibitor.
a. Principle:
The assay utilizes a fluorogenic substrate, such as Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC). Cleavage of the bond between proline and AMC by PEP releases the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. If this compound is a substrate, it can be used in a competition assay. If it is an inhibitor, its effect on the hydrolysis of Z-Gly-Pro-AMC can be quantified.
b. Materials:
-
Prolyl endopeptidase (purified)
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
This compound (test compound)
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.5, containing 1 mM EDTA and 1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
c. Protocol:
-
Prepare Reagent Solutions:
-
Dissolve Z-Gly-Pro-AMC in DMSO to make a stock solution (e.g., 10 mM). Dilute in assay buffer to the desired working concentration (e.g., 100 µM).
-
Dissolve this compound in DMSO to make a stock solution. Prepare a series of dilutions in assay buffer for inhibitor testing.
-
Dilute the purified prolyl endopeptidase in assay buffer to the desired working concentration.
-
-
Assay Setup (for inhibitor testing):
-
To each well of the 96-well plate, add:
-
50 µL of assay buffer
-
10 µL of this compound dilution (or DMSO for control)
-
20 µL of prolyl endopeptidase solution
-
-
Incubate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the Z-Gly-Pro-AMC working solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
d. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for determining the inhibitory activity of this compound on prolyl endopeptidase.
Pull-down Assay to Identify Interacting Proteins
This protocol outlines a general approach to identify proteins that may interact with this compound, potentially through its binding to a target protein like PEP.
a. Principle:
A "bait" protein (e.g., purified PEP) is immobilized on beads. A cell lysate containing potential "prey" proteins is incubated with the bait-coated beads. If this compound modulates the interaction between the bait and a prey protein, this can be detected by analyzing the proteins that are "pulled down" with the beads.
b. Materials:
-
Purified recombinant prolyl endopeptidase (as bait)
-
NHS-activated Sepharose beads (or similar)
-
Cell lysate from a relevant cell line or tissue
-
This compound
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: 0.1 M Glycine, pH 2.5
-
SDS-PAGE reagents and equipment
-
Mass spectrometer for protein identification
c. Protocol:
-
Immobilize Bait Protein:
-
Couple the purified PEP to the NHS-activated Sepharose beads according to the manufacturer's instructions.
-
Block any remaining active groups on the beads.
-
-
Binding of Prey Proteins:
-
Incubate the PEP-coupled beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
In parallel, set up control incubations:
-
Beads without PEP + cell lysate (to identify non-specific binders to the beads).
-
PEP-coupled beads + cell lysate + an excess of a known PEP inhibitor (to identify proteins that bind to PEP at its active site).
-
PEP-coupled beads + cell lysate + this compound (to test its effect on protein interactions).
-
-
-
Washing:
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using the Elution Buffer.
-
Neutralize the eluate with a suitable buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie or silver staining.
-
Excise protein bands of interest and identify them by mass spectrometry.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
Z-Pro-Leu-Gly-OEt: A Technical Guide for the Development of Diagnostic Tools
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Leu-Gly-OEt is a synthetic tripeptide derivative that serves as a valuable tool in the development of diagnostic assays, particularly for the detection of collagenolytic activity. Its structure, featuring a Z-group (benzyloxycarbonyl) protecting the N-terminus of a proline-leucine-glycine sequence with an ethyl ester at the C-terminus, makes it a specific substrate for a class of enzymes known as collagenases. This guide provides an in-depth overview of the core principles and technical considerations for utilizing this compound in the development of diagnostic tools, with a focus on matrix metalloproteinases (MMPs), key enzymes implicated in numerous pathologies including cancer, inflammation, and cardiovascular diseases.
The primary application of this compound in diagnostics lies in its ability to be cleaved by active collagenases, such as MMP-2 and MMP-9.[1] This enzymatic cleavage can be detected and quantified through various methods, forming the basis of assays to measure the activity of these enzymes in biological samples. Elevated levels of specific MMPs are often associated with disease states, making them important biomarkers for diagnosis, prognosis, and monitoring of therapeutic interventions.[2][3] This guide will delve into the quantitative data available for similar substrates, detailed experimental protocols, and the underlying signaling pathways that regulate the target enzymes.
Data Presentation
Quantitative kinetic data for the enzymatic cleavage of this compound by MMP-2 and MMP-9 are not extensively available in the public domain. However, to provide a comparative context for researchers, the following tables summarize the kinetic parameters for the cleavage of other synthetic peptide substrates by these enzymes. This information is crucial for assay development, including determining appropriate substrate concentrations and incubation times.
Table 1: Kinetic Parameters of Synthetic Substrates for MMP-2
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 1.1 | 1.9 | 1,700,000 | |
| Ac-Pro-Leu-Gly-S-Leu-Leu-Gly-OEt | 500 | 1.3 | 2,600 | N/A |
| Pro-Leu-Gly~Val-Arg-Gly | 290 | 4.1 | 14,000 |
Note: Data for Ac-Pro-Leu-Gly-S-Leu-Leu-Gly-OEt is provided as a representative example of a thioester substrate.
Table 2: Kinetic Parameters of Synthetic Substrates for MMP-9
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 2.5 | 1.0 | 400,000 | |
| Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH₂ | N/A | N/A | N/A |
Note: Specific kinetic parameters for the Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH₂ substrate were not provided in the cited reference, but it is listed as a fluorogenic substrate for MMP activity.
Experimental Protocols
Protocol: Colorimetric Collagenase Activity Assay
1. Materials and Reagents:
-
This compound (Substrate)
-
Recombinant human MMP-2 or MMP-9 (Enzyme)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
-
Ninhydrin Reagent
-
Citrate Buffer (pH 5.0)
-
Ethyl Acetate (B1210297)
-
Microplate reader capable of measuring absorbance at 570 nm
-
96-well microplates
-
Incubator set to 37°C
2. Enzyme Activation (if using a pro-enzyme form):
-
Pro-MMPs are inactive zymogens and require activation.
-
Activate pro-MMP-2 or pro-MMP-9 by incubating with 1 mM p-aminophenylmercuric acetate (APMA) for 1-4 hours at 37°C. The optimal activation time should be determined empirically.
3. Assay Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentrations (e.g., a range from 10 µM to 500 µM to determine Km).
-
Prepare Enzyme Solution: Dilute the activated MMP-2 or MMP-9 in Assay Buffer to a working concentration. The optimal concentration should be determined to ensure a linear reaction rate over the desired time course.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 25 µL of the working substrate solution to each well.
-
To initiate the reaction, add 25 µL of the diluted active enzyme to each well. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, 90, 120 minutes). The incubation time should be optimized to remain within the linear range of the reaction.
-
Reaction Termination and Color Development:
-
Stop the enzymatic reaction by adding 100 µL of Citrate Buffer to each well.
-
Add 200 µL of Ninhydrin Reagent to each well.
-
Heat the plate at 100°C for 5 minutes.
-
Cool the plate to room temperature.
-
-
Extraction and Measurement:
-
Add 200 µL of ethyl acetate to each well and mix thoroughly to extract the colored product.
-
Centrifuge the plate to separate the phases.
-
Carefully transfer 150 µL of the upper ethyl acetate layer to a new 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
4. Data Analysis:
-
Subtract the absorbance of the negative control from the absorbance of the enzyme-containing wells.
-
The activity of the enzyme can be calculated based on a standard curve generated with known concentrations of the cleaved product (e.g., Leu-Gly-OEt).
-
For kinetic analysis, plot the reaction velocity (absorbance/time) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Mandatory Visualization
The following diagrams illustrate the signaling pathways for MMP-2 and MMP-9 activation and a general workflow for a this compound based diagnostic assay.
Caption: MMP-2 Activation Pathway on the Cell Surface.
Caption: Intracellular Signaling Pathways Regulating MMP-9 Expression and Activation.
Caption: General Workflow for a this compound Based Diagnostic Assay.
References
The Ethyl Ester of Z-Pro-Leu-Gly-OEt: A Technical Deep Dive into its Functionality
For Researchers, Scientists, and Drug Development Professionals
The synthetic tripeptide Z-Pro-Leu-Gly-OEt, a derivative of the naturally occurring sequence Prolyl-Leucyl-Glycine, serves as a valuable tool in biochemical research and pharmaceutical development. The presence of a C-terminal ethyl ester (-OEt) is a critical modification that imparts a range of desirable physicochemical and biological properties to the parent peptide. This in-depth technical guide explores the multifaceted functions of this ethyl ester group, providing insights into its role in enhancing bioavailability, enabling its use as a research tool, and facilitating its application in drug discovery.
The Pivotal Role of C-Terminal Esterification
The transformation of the C-terminal carboxylic acid of Z-Pro-Leu-Gly-OH to an ethyl ester is a deliberate chemical modification with several key objectives. This esterification significantly alters the molecule's properties, influencing its utility in both chemical synthesis and biological applications.
Enhancing Physicochemical Properties
| Property | Z-Pro-Leu-Gly-OH (Predicted) | This compound (Predicted) | Rationale for Change |
| Molecular Weight | 419.47 g/mol | 447.52 g/mol | Addition of an ethyl group (C2H5) |
| LogP (Lipophilicity) | Lower | Higher | Masking of the polar carboxyl group increases lipophilicity |
| Aqueous Solubility | Higher | Lower | The non-polar ester group reduces favorable interactions with water |
| Organic Solvent Solubility | Lower | Higher | Increased lipophilicity improves solubility in non-polar solvents |
Note: The values in this table are based on general chemical principles, as specific experimentally determined data for this compound is not widely published.
A Tool for Chemical Synthesis
In the realm of peptide chemistry, the ethyl ester serves as a protecting group for the C-terminal carboxylic acid. During the stepwise synthesis of longer peptide chains, it is essential to prevent the unwanted reaction of the C-terminal carboxyl group of one peptide with the N-terminus of another. The ethyl ester effectively blocks this reactivity, allowing for controlled, directional peptide bond formation. The ester can be selectively removed under specific conditions (e.g., saponification with a mild base) at a later stage of the synthesis to yield the free carboxylic acid if required.
Below is a generalized workflow for the synthesis of a larger peptide using this compound as a building block.
Caption: Generalized workflow for peptide elongation using this compound.
Biological Implications of the Ethyl Ester
The presence of the ethyl ester profoundly influences the biological activity and application of this compound, transforming it into a versatile tool for studying enzymes and as a potential prodrug.
Substrate for Enzymatic Activity
The Pro-Leu-Gly sequence is a recognition motif for certain proteases, notably collagenases and prolyl endopeptidases. The ethyl ester derivative can serve as a substrate for these enzymes, which cleave the peptide bonds within the sequence. The rate of hydrolysis can be monitored to determine enzyme activity. While this compound itself is not the most commonly cited substrate, related compounds with similar core structures are widely used in enzyme assays.
Experimental Protocol: General Collagenase Activity Assay
This protocol provides a general framework for assessing collagenase activity using a peptide substrate like this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM TES buffer, pH 7.4, containing 0.36 mM CaCl2.
-
Substrate Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a concentration of 10 mM.
-
Enzyme Solution: Prepare a stock solution of collagenase in assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Detection Reagent: A reagent that reacts with the newly formed free N-terminus of Glycine-OEt after cleavage (e.g., ninhydrin (B49086) or a fluorogenic probe).
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the enzyme solution to the sample wells and 10 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the substrate stock solution to all wells.
-
Incubate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., a strong acid).
-
Add the detection reagent and incubate as required for color or fluorescence development.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the reading of the blank wells from the sample wells.
-
Calculate the rate of substrate hydrolysis based on a standard curve of the cleaved product.
-
The following diagram illustrates the enzymatic cleavage of this compound by a protease.
Caption: Enzymatic cleavage of this compound by a protease.
The Prodrug Concept: In Vivo Activation
The ethyl ester of this compound can function as a prodrug.[2][3] A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. In this case, ubiquitous esterases in the blood and tissues can hydrolyze the ethyl ester, releasing the active drug, Z-Pro-Leu-Gly-OH. This strategy can be employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and half-life. The conversion of the more lipophilic ester to the more hydrophilic carboxylic acid can trap the drug inside cells, potentially increasing its intracellular concentration and duration of action.
The logical relationship of the prodrug concept is depicted below.
Caption: The prodrug activation pathway of this compound.
Conclusion
The ethyl ester in this compound is not a mere synthetic artifact but a crucial functional moiety that significantly broadens the compound's utility in research and drug development. It enhances its physicochemical properties, facilitates its use as a building block in peptide synthesis, and allows it to function as an enzyme substrate and a prodrug. For researchers and drug development professionals, a thorough understanding of the role of this ethyl ester group is essential for the effective application of this compound and for the design of novel peptide-based therapeutics with improved efficacy and pharmacokinetic profiles. Further studies to quantify the specific physicochemical and pharmacokinetic parameters of this compound would be invaluable to the scientific community.
References
Z-Pro-Leu-Gly-OEt in the Biotechnological Production of Recombinant Proteins: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While Z-Pro-Leu-Gly-OEt is a commercially available synthetic peptide, there is a notable lack of specific peer-reviewed scientific literature detailing its direct application, efficacy, and mechanism of action in the context of recombinant protein production. Therefore, this guide provides an in-depth overview of the principles of chemical chaperones, hypothesizes the potential role of this compound based on its constituent amino acids, and offers detailed experimental protocols for screening its potential effectiveness. The information presented is grounded in the broader scientific understanding of protein folding and aggregation.
Introduction to Chemical Chaperones in Recombinant Protein Production
The production of recombinant proteins in hosts like Escherichia coli and mammalian cells is a cornerstone of modern biotechnology. However, a significant challenge is the frequent misfolding and aggregation of the overexpressed protein, leading to the formation of non-functional inclusion bodies and low yields of soluble, active protein.[1][2]
Chemical chaperones are small molecules that can assist in the proper folding of proteins and prevent their aggregation.[3] They represent a diverse group of compounds, including osmolytes (such as proline and glycine), polyols, and amino acids, that can stabilize protein intermediates and favor the native conformation.[3][4] The use of chemical chaperones in the culture medium is a promising strategy to enhance the yield of soluble and functional recombinant proteins.[5]
This compound is a synthetic tripeptide derivative. Based on its composition of proline, leucine (B10760876), and glycine, it is hypothesized to possess properties of a chemical chaperone.[6] Proline is a known osmolyte that can protect proteins from denaturation.[7] Glycine can increase the flexibility of the peptide backbone, and leucine is a hydrophobic amino acid that may interact with exposed hydrophobic patches on misfolded proteins.
Potential Mechanism of Action of this compound
While a specific signaling pathway for this compound in protein folding has not been elucidated, its potential mechanism can be inferred from the known roles of its constituent amino acids and the general principles of chemical chaperones.
The overexpression of a recombinant protein can overwhelm the cellular protein folding machinery, leading to the accumulation of misfolded intermediates. These intermediates often expose hydrophobic residues that are normally buried within the protein's core. This leads to aggregation and the formation of inclusion bodies.
A chemical chaperone like this compound could intervene in this process in several ways:
-
Stabilization of Folding Intermediates: The peptide may non-specifically interact with and stabilize early folding intermediates, preventing them from going down the aggregation pathway.
-
Interaction with Hydrophobic Patches: The leucine residue could interact with exposed hydrophobic patches on misfolded proteins, shielding them from aggregation.
-
Modulation of the Solvent Environment: As an osmolyte-like molecule, it could alter the properties of the surrounding water, promoting a more compact and stable protein conformation.
Below is a conceptual diagram illustrating the potential role of a chemical chaperone in preventing protein aggregation.
Quantitative Data on Chemical Chaperones
Specific quantitative data on the effect of this compound on recombinant protein yield is not available in the scientific literature. However, studies on other chemical chaperones demonstrate their potential to significantly improve the yield of soluble protein. The effectiveness of a chemical chaperone is highly dependent on the specific recombinant protein, the expression host, and the culture conditions.
Table 1: Examples of Chemical Chaperones and their Reported Effects
| Chemical Chaperone | Target Protein Example | Expression Host | Reported Effect on Soluble Protein Yield |
| Sorbitol | Green Fluorescent Protein (GFP) | E. coli | Increase in soluble fraction from near 0% to 68% |
| Arginine | Green Fluorescent Protein (GFP) | E. coli | Increase in soluble fraction |
| Glycine Betaine | Various | E. coli | Stimulated growth and enhanced protein solubility under osmotic stress[2] |
| Proline | Various | E. coli | Can act as a thermoprotectant and reduce protein aggregation[7] |
Experimental Protocols for Screening Chemical Chaperones
The following are detailed, generic protocols for screening the effectiveness of a chemical chaperone, such as this compound, on the expression of a target recombinant protein in both E. coli and mammalian cells.
Screening in E. coli
This protocol outlines a small-scale screening experiment to determine the optimal concentration of a chemical chaperone for maximizing the soluble expression of a target protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.
-
Luria-Bertani (LB) medium or a suitable auto-induction medium.
-
Appropriate antibiotic for plasmid selection.
-
Inducer (e.g., IPTG), if required.
-
Chemical chaperone stock solution (e.g., 1 M this compound in sterile water or a suitable solvent).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, DNAse I).
-
SDS-PAGE reagents.
Procedure:
-
Prepare Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Incubate overnight at 37°C with shaking.
-
Set up Expression Cultures: The next day, inoculate 10 mL of fresh LB medium (with antibiotic) in several flasks with the overnight culture to an initial OD600 of 0.05-0.1.
-
Add Chemical Chaperone: Add the chemical chaperone stock solution to the flasks to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM). Include a no-chaperone control.
-
Induce Protein Expression: Grow the cultures at the desired temperature (e.g., 18-37°C) with shaking until the OD600 reaches 0.6-0.8. Induce protein expression with the appropriate concentration of IPTG.
-
Harvest Cells: Continue to incubate the cultures for a set period (e.g., 4-16 hours). After incubation, normalize the cultures by OD600 and harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellets in 1 mL of lysis buffer per gram of wet cell weight. Incubate on ice for 30 minutes. Lyse the cells by sonication.
-
Separate Soluble and Insoluble Fractions: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C). Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.
-
Analyze by SDS-PAGE: Analyze equal volumes of the total cell lysate, soluble fraction, and insoluble fraction from each condition by SDS-PAGE. Stain the gel with Coomassie Blue and quantify the protein bands corresponding to the target protein to determine the relative amount in the soluble and insoluble fractions.
Screening in Mammalian Cells
This protocol is for transient expression in mammalian cells (e.g., HEK293 or CHO cells) to assess the effect of a chemical chaperone on the secretion or intracellular expression of a recombinant protein.
Materials:
-
Mammalian expression host cell line (e.g., HEK293-F, ExpiCHO).
-
Appropriate culture medium (e.g., FreeStyle™ 293 Expression Medium, ExpiCHO™ Expression Medium).
-
Expression plasmid for the target protein.
-
Transfection reagent (e.g., PEI, ExpiFectamine™).
-
Chemical chaperone stock solution.
-
Lysis buffer (for intracellular proteins) or reagents for protein purification from the supernatant (for secreted proteins).
-
Western blot or ELISA reagents for protein quantification.
Procedure:
-
Cell Culture: Culture the mammalian cells to the desired density for transfection according to standard protocols.
-
Transfection: Transfect the cells with the expression plasmid using the chosen transfection reagent.
-
Add Chemical Chaperone: Immediately after transfection, add the chemical chaperone stock solution to the cultures to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM). Include a no-chaperone control.
-
Protein Expression: Incubate the cells under appropriate conditions (e.g., 37°C, 8% CO2, shaking) for the desired expression period (e.g., 3-7 days).
-
Harvest and Sample Preparation:
-
For secreted proteins: Harvest the cell culture supernatant by centrifugation.
-
For intracellular proteins: Harvest the cells by centrifugation and lyse them using a suitable lysis buffer.
-
-
Protein Quantification: Quantify the amount of the target protein in the supernatant or cell lysate using a specific assay such as Western blot or ELISA.
-
Determine Optimal Concentration: Compare the protein yields across the different chaperone concentrations to identify the optimal condition.
Conclusion
While this compound is proposed to aid in the biotechnological production of recombinant proteins, likely by acting as a chemical chaperone, there is a clear need for empirical studies to validate its efficacy and elucidate its mechanism of action. The general principles of chemical chaperones and the provided experimental protocols offer a robust framework for researchers to systematically investigate the potential of this compound and other novel compounds to enhance the yield and solubility of their recombinant proteins of interest. The logical workflows and conceptual diagrams provided in this guide serve as a visual aid to understanding the potential role of such molecules and the experimental design for their evaluation.
References
- 1. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 2. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli | MDPI [mdpi.com]
- 3. Molecular and Chemical Chaperones for Improving the Yields of Soluble Recombinant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Chemical Chaperones in Improving the Solubility of Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. [PDF] Signal peptides for recombinant protein secretion in bacterial expression systems | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Z-Pro-Leu-Gly-OEt
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the protected tripeptide Z-Pro-Leu-Gly-OEt (N-Benzyloxycarbonyl-L-prolyl-L-leucyl-glycine ethyl ester). The methodology is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions that preserve the N-terminal Z-protecting group and facilitate the direct formation of the C-terminal ethyl ester.
Overview of the Synthesis Strategy
The synthesis of this compound is performed on a solid support, starting from the C-terminal amino acid (Glycine) and proceeding to the N-terminus. The α-amino groups of the incoming amino acids are temporarily protected with the base-labile Fmoc group. The N-terminal of the final peptide is protected with the benzyloxycarbonyl (Z) group, which is stable to the mild acidic cleavage conditions used. The synthesis workflow involves the following key stages:
-
Resin Loading: Attachment of the first amino acid, Fmoc-Gly-OH, to the 2-chlorotrityl chloride resin.
-
Peptide Chain Elongation: Iterative cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids (Fmoc-Leu-OH and Z-Pro-OH).
-
Cleavage and Esterification: Cleavage of the completed peptide from the resin with simultaneous formation of the C-terminal ethyl ester.
-
Purification: Purification of the crude peptide to obtain the final product.
Data Presentation: Reagents and Conditions
The following tables summarize the key quantitative data for the synthesis protocol.
Table 1: Resin Loading
| Parameter | Value |
| Resin | 2-Chlorotrityl chloride resin |
| First Amino Acid | Fmoc-Gly-OH |
| Equivalents of Amino Acid | 1.0 - 1.5 eq. |
| Activation/Coupling Reagent | N,N-Diisopropylethylamine (DIPEA) |
| Equivalents of DIPEA | 3.0 eq. |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 1 - 2 hours |
| Reaction Temperature | Room Temperature |
Table 2: Peptide Chain Elongation (per cycle)
| Step | Reagent/Solvent | Concentration/Equivalents | Time |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | - | 2 x 10 min |
| Washing | DMF | - | 5 x 1 min |
| Coupling | |||
| Fmoc-Amino Acid | 3.0 eq. | - | |
| HBTU/HATU | 2.9 eq. | - | |
| DIPEA | 6.0 eq. | - | |
| Solvent | DMF | - | 1 - 2 hours |
| Washing | DMF | - | 3 x 1 min |
| DCM | - | 3 x 1 min |
Table 3: Cleavage and Esterification
| Parameter | Value |
| Cleavage Reagent | Anhydrous HCl in Ethanol (B145695) |
| HCl Concentration | ~1.25 M |
| Scavengers | Not typically required for this sequence |
| Reaction Time | 2 - 18 hours |
| Reaction Temperature | Room Temperature |
Experimental Protocols
Resin Preparation and Loading of the First Amino Acid (Fmoc-Gly-OH)
-
Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g substitution) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Gly-OH (1.0-1.5 mmol) in DCM (5 mL).
-
Add DIPEA (3.0 mmol) to the amino acid solution.
-
Add the amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) and shake for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Peptide Chain Elongation
This process consists of iterative deprotection and coupling cycles for each subsequent amino acid.
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin.
-
Shake for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
Amino Acid Coupling (Fmoc-Leu-OH and Z-Pro-OH):
-
In a separate vial, dissolve the protected amino acid (Fmoc-Leu-OH or Z-Pro-OH, 3.0 eq.) and a coupling agent such as HBTU or HATU (2.9 eq.) in DMF (5 mL).
-
Add DIPEA (6.0 eq.) to the solution and vortex for 1 minute to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). Note: The Kaiser test will give a negative result for the secondary amine of proline.
-
After complete coupling, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Repeat the deprotection and coupling steps for each amino acid in the sequence (Leu, then Pro).
Cleavage of the Peptide from the Resin and Ethyl Ester Formation
-
After the final amino acid (Z-Pro-OH) has been coupled and the resin washed, ensure the resin is thoroughly dried.
-
Prepare a solution of ~1.25 M anhydrous HCl in absolute ethanol. This can be prepared by carefully adding acetyl chloride to cold absolute ethanol.
-
Add the ethanolic HCl solution to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-18 hours. The reaction can be monitored by taking small aliquots of the solution, neutralizing, and analyzing by HPLC or LC-MS.
-
Once the cleavage is complete, filter the resin and collect the filtrate.
-
Wash the resin with additional ethanol or DCM and combine the filtrates.
-
Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude this compound.
Purification
The crude peptide can be purified by silica (B1680970) gel chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the final product of desired purity.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Simplified logical diagram of the cleavage and esterification step.
Application Notes and Protocols for Z-Pro-Leu-Gly-OEt in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Z-Pro-Leu-Gly-OEt
This compound is a synthetic, N-terminally protected tripeptide ethyl ester. Its structure, comprising a benzyloxycarbonyl (Z) protecting group on a proline residue followed by leucine (B10760876) and a C-terminal glycine (B1666218) ethyl ester, makes it a versatile building block in peptide synthesis. This compound is frequently utilized in the development of peptide-based therapeutics, diagnostic tools, and in biochemical research to study protein-protein interactions and enzyme activity.[1] The Z-group provides stability and allows for controlled, regioselective coupling, while the ethyl ester modification enhances solubility in organic solvents commonly used in peptide synthesis.
Overview of Coupling Strategies
This compound can be incorporated into a larger peptide chain through two primary coupling strategies, each involving the selective deprotection of either the C-terminus or the N-terminus, followed by the formation of a new amide bond.
-
Strategy A: C-Terminal Elongation. This approach involves the saponification (hydrolysis) of the C-terminal ethyl ester to a free carboxylic acid (Z-Pro-Leu-Gly-OH). This newly formed carboxyl group is then activated and coupled with the free N-terminus of another amino acid or peptide.
-
Strategy B: N-Terminal Elongation. This strategy requires the removal of the N-terminal benzyloxycarbonyl (Z) protecting group to expose the free amine of the proline residue (H-Pro-Leu-Gly-OEt). This tripeptide fragment can then be coupled to the activated C-terminus of another peptide or amino acid.
Experimental Protocols and Data
Strategy A: C-Terminal Elongation via Saponification and Coupling
This protocol is ideal for synthesizing a larger peptide where Z-Pro-Leu-Gly constitutes an N-terminal fragment.
Step 1: Saponification of this compound to Z-Pro-Leu-Gly-OH
The ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. Lithium hydroxide (B78521) (LiOH) is a common reagent for this transformation, as it minimizes side reactions.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a mixture of methanol (B129727) (MeOH) and water (e.g., a 2:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of LiOH (1.5 to 3 equivalents) in water dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~2-3 with cold 1 M HCl.
-
Extract the product into an organic solvent such as ethyl acetate (B1210297) (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Z-Pro-Leu-Gly-OH.
-
The crude product can be purified by silica (B1680970) gel chromatography if necessary.
Step 2: Coupling of Z-Pro-Leu-Gly-OH with an Amino Component
The newly synthesized Z-Pro-Leu-Gly-OH is coupled with a C-terminally protected amino acid or peptide (e.g., H-Ala-OMe) using a suitable coupling reagent. The choice of coupling reagent is critical for achieving high yield and minimizing racemization.
Experimental Protocol (using HATU):
-
Dissolve Z-Pro-Leu-Gly-OH (1 equivalent) and the amino component (e.g., H-Ala-OMe, 1.1 equivalents) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.
-
In a separate vial, dissolve O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 equivalents) in anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting protected peptide by silica gel chromatography.
Quantitative Data: Comparison of Common Coupling Reagents
The efficiency of the coupling step is highly dependent on the chosen reagent. The following table provides a comparison of common coupling reagents for a model peptide synthesis.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | None | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | None | DCM/DMF | 60-120 | ~90 |
Data synthesized from multiple sources for model peptide syntheses and may vary based on specific substrates and conditions.[2][3]
Strategy B: N-Terminal Elongation via Z-Group Deprotection and Coupling
This method is employed when this compound is to be used as a C-terminal fragment in the synthesis of a larger peptide.
Step 1: N-Terminal Deprotection of this compound
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, which is a mild and efficient method.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as methanol (MeOH) or ethanol (B145695) (EtOH).
-
Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C), at a loading of 5-10% by weight of the peptide.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is fully consumed (typically 2-16 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide, H-Pro-Leu-Gly-OEt. This product is often used in the next step without further purification.
Step 2: Coupling of H-Pro-Leu-Gly-OEt with a Carboxyl Component
The deprotected tripeptide is then coupled with an N-protected amino acid or peptide (e.g., Boc-Phe-OH) that has been pre-activated.
Experimental Protocol (using HBTU/HOBt):
-
Dissolve the N-protected amino acid (e.g., Boc-Phe-OH, 1 equivalent), HBTU (1 equivalent), and HOBt (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of H-Pro-Leu-Gly-OEt (1.1 equivalents) in DMF to the activated mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or HPLC.
-
Work-up the reaction as described in Strategy A, Step 2.
-
Purify the final peptide product by silica gel chromatography.
Quantitative Data: Deprotection and Coupling Yields
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | Z-Deprotection | H₂, 10% Pd/C in MeOH | >95 |
| 2 | Peptide Coupling | Boc-AA-OH, HBTU/HOBt, DIPEA | 85-95 |
Yields are representative and can be influenced by the specific amino acid sequence and reaction scale.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental strategies described above.
Caption: Workflow for C-terminal elongation of this compound.
Caption: Workflow for N-terminal elongation using this compound.
Conclusion
This compound is a valuable tripeptide fragment for the synthesis of more complex peptides. By selecting the appropriate strategy of either C-terminal or N-terminal elongation, researchers can effectively incorporate this motif into their target molecules. The choice of coupling reagent and reaction conditions should be carefully considered to maximize yield and maintain the stereochemical integrity of the final product. The protocols and data provided herein serve as a comprehensive guide for the successful application of this compound in peptide coupling reactions.
References
Application Note: Preparation of Z-Pro-Leu-Gly-OEt Stock Solution in DMSO
Introduction
Z-Pro-Leu-Gly-OEt is a synthetic tripeptide derivative utilized in a variety of biochemical and pharmaceutical research applications.[1][2] Its structure, comprising a proline, leucine, and glycine (B1666218) sequence with an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal ethyl ester (OEt), makes it a valuable building block in peptide synthesis.[1] Researchers leverage this compound in drug development, particularly in oncology and immunology, and as a tool in molecular biology to investigate protein interactions and cellular mechanisms.[1][3] The ethyl ester form helps to enhance its solubility and bioavailability in experimental settings.[1]
Proper preparation of a stock solution is a critical first step for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving peptides due to its high solubilizing power. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for research applications.
Quantitative Data Summary
For accurate preparation of solutions, the following properties of this compound are essential.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₃N₃O₆ | [1][4] |
| Molecular Weight | 447.52 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 151 - 152 °C | [1] |
| Purity | ≥ 99% | [1] |
| Recommended Storage (Solid) | < -10 °C | [1] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes (P1000, P200, P20) and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves
2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of substances through the skin. Avoid direct contact by wearing appropriate gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
3. Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 447.52 g/mol / 1000
-
Mass (mg) = 4.475 mg
-
4. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weighing: Carefully weigh out the calculated amount (e.g., 4.475 mg) of the solid peptide on an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the peptide.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, divide the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots upright in a freezer at -20°C or -80°C for long-term storage.[5] Properly label all tubes with the compound name, concentration, solvent, and date of preparation. While specific stability data in DMSO is not widely published, storing in single-use aliquots at low temperatures is the best practice.[5]
Diagrams and Workflows
The following diagrams illustrate the general workflow for preparing and utilizing the peptide stock solution.
References
Application Notes and Protocols for Z-Pro-Leu-Gly-OEt in Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Leu-Gly-OEt is a synthetic tripeptide derivative that serves as a valuable building block in the synthesis of peptide-based therapeutics.[1][2] Its structure, featuring a benzyloxycarbonyl (Z) protecting group at the N-terminus and an ethyl ester (OEt) at the C-terminus, makes it a versatile tool in medicinal chemistry and drug discovery. The Pro-Leu-Gly sequence is of particular interest as it is a recurring motif in collagen and other biologically active peptides, suggesting its potential role in mimicking or modulating protein-protein interactions.[3] These application notes provide detailed protocols for the synthesis of this compound, its use as a substrate for collagenase, and its incorporation into larger peptide chains for the development of novel therapeutics.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and enzymatic cleavage of this compound.
Table 1: Synthesis of this compound via Solution-Phase Chemistry
| Coupling Method | Starting Materials | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| DCC/HOBt | Z-Pro-OH, H-Leu-Gly-OEt | DCC, HOBt, NMM | Dichloromethane (DCM) | 12-24 hours | 75-85 | >95 |
| Phospholane-based | Z-Pro-Leu-OH, H-Gly-OEt | 2-N-methylamino-1,3,2-dioxaphospholane | Acetonitrile | 20 hours | 91 | >97 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₃₃N₃O₆ |
| Molecular Weight | 447.52 g/mol [4][5] |
| Appearance | White to off-white solid |
| Melting Point | 151-152 °C[1] |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, Acetonitrile) |
Table 3: Kinetic Parameters for Collagenase Activity with this compound (Hypothetical Data)
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Clostridium histolyticum Collagenase | This compound | Data not available in searched literature; experimental determination recommended. | Data not available in searched literature; experimental determination recommended. |
Note: Specific kinetic data for the cleavage of this compound by collagenase were not found in the reviewed literature. The values in this table are placeholders and would need to be determined experimentally.
Experimental Protocols
Solution-Phase Synthesis of this compound
This protocol describes the synthesis of this compound from Z-Pro-Leu-OH and Glycine ethyl ester hydrochloride.
Materials:
-
Z-Pro-Leu-OH
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
5% aqueous solution of sodium bicarbonate (NaHCO₃)
-
1N aqueous solution of hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of H-Gly-OEt: To a suspension of H-Gly-OEt·HCl (1.1 equivalents) in anhydrous DCM, add NMM (1.1 equivalents) at 0°C and stir for 30 minutes to obtain a solution of the free base.
-
Activation of Z-Pro-Leu-OH: In a separate flask, dissolve Z-Pro-Leu-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Add DCC (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the Z-Pro-Leu-OH solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
-
To the activated Z-Pro-Leu-OH mixture, add the previously prepared H-Gly-OEt solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 5% NaHCO₃ solution, 1N HCl solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in chloroform) to afford pure this compound.
Diagram of Synthesis Workflow:
Caption: Workflow for the solution-phase synthesis of this compound.
Collagenase Activity Assay using this compound
This protocol provides a method to measure the activity of collagenase using this compound as a substrate. The cleavage of the peptide bond between Leucine and Glycine can be monitored by HPLC or a colorimetric method following derivatization of the newly formed primary amine.
Materials:
-
This compound
-
Collagenase from Clostridium histolyticum
-
Tricine buffer (50 mM, pH 7.5) containing 10 mM CaCl₂ and 400 mM NaCl
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column
Procedure:
-
Substrate Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the desired final concentrations in Tricine buffer.
-
Enzyme Solution: Prepare a stock solution of collagenase in cold Tricine buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Enzyme Assay:
-
Pre-incubate the substrate solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding the collagenase solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of 1% TFA.
-
-
Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the substrate (this compound) and the increase in the peak area of the cleavage product (Z-Pro-Leu-OH) over time.
-
Calculate the initial reaction velocity from the linear portion of the substrate depletion or product formation curve.
-
-
Determination of Kinetic Parameters (Km and Vmax):
-
Perform the assay using a range of substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Caption: Workflow for incorporating the Z-Pro-Leu-Gly-OH tripeptide into a larger peptide via SPPS.
Applications in Therapeutic Peptide Synthesis
The Pro-Leu-Gly sequence is found in various biologically active peptides and can be a critical determinant of their structure and function.
-
Collagen-Mimetic Peptides: The (Pro-X-Gly)n repeating unit is the hallmark of the collagen triple helix. Incorporating Pro-Leu-Gly sequences can be used to synthesize collagen-mimetic peptides for applications in tissue engineering, wound healing, and as drug delivery vehicles.
-
Modulation of Dopaminergic Neurotransmission: The neuropeptide Pro-Leu-Gly-NH₂ (PLG) has been shown to be a positive allosteric modulator of the dopamine (B1211576) D₂ receptor. [3]The synthesis of analogs and peptidomimetics containing the Pro-Leu-Gly core is an active area of research for the development of therapeutics for neurological disorders such as Parkinson's disease. [3]* Antithrombotic Agents: The tetrapeptide Pro-Gly-Pro-Leu has been shown to inhibit platelet aggregation and exhibit fibrinolytic and anticoagulant properties, suggesting its potential as a lead compound for the development of antithrombotic drugs. [6]
Conclusion
This compound is a versatile and valuable building block for the synthesis of peptide-based therapeutics. The protocols provided herein offer a foundation for its synthesis, characterization, and application in drug discovery and development. The ability to efficiently synthesize and incorporate this tripeptide motif opens avenues for creating novel peptides with tailored biological activities, from mimicking structural proteins to modulating key physiological pathways. Further research to determine the precise kinetic parameters of its enzymatic cleavage and to explore its incorporation into a wider range of therapeutic peptides is warranted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Effects of peptide Pro-Gly-Pro-Leu under conditions of normal hemostasis and thrombus formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Pro-Leu-Gly-OEt Mediated Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed standard protocol for the use of the synthetic tripeptide derivative, Z-Pro-Leu-Gly-OEt, in solution-phase peptide synthesis. This compound, a compound with an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal ethyl ester (OEt), serves as a valuable building block for the synthesis of more complex peptides.[1][2] These application notes describe a standard methodology for coupling this compound with a C-terminally protected amino acid using the dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) activation method. Detailed experimental procedures, data presentation on expected yields with various coupling reagents, and purification protocols are provided to guide researchers in pharmaceutical and biotechnological applications.[1][3]
Introduction
Solution-phase peptide synthesis (SPPS) remains a crucial technique for the production of short to medium-length peptides, offering advantages in scalability and purification of intermediates. The use of N-benzyloxycarbonyl (Z) protected amino acids and peptide fragments is a well-established strategy. This compound is a tripeptide fragment that can be utilized in a convergent synthesis strategy, where pre-synthesized peptide fragments are coupled together. This approach can be more efficient than a linear, one-by-one amino acid addition for longer peptides.
This protocol will first detail the deprotection of the ethyl ester of this compound to generate the free carboxyl group, followed by its activation and coupling to the amino group of another amino acid or peptide fragment.
Data Presentation
The choice of coupling reagent significantly impacts the yield and purity of the final peptide product. The following table summarizes a comparative analysis of common coupling reagents and their expected performance in a model solution-phase peptide coupling reaction.
Table 1: Comparative Yields of Various Coupling Reagents in a Model Peptide Synthesis [4]
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) |
| DCC | HOBt | DIPEA | DMF/DCM | 120-240 | ~85-95 |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
Yields are representative and can vary based on the specific peptide sequence, reaction conditions, and scale.
Table 2: HPLC Purity Analysis of a Model Crude vs. Purified Pentapeptide
| Sample | Retention Time (min) | Peak Area (%) | Purity Classification |
| Crude Peptide | 15.2 | 68.5 | Crude (>50%) |
| Purified Peptide | 15.2 | 98.2 | High Purity (>98%) |
This data is illustrative of a typical purification outcome. The retention time and purity will be specific to the target peptide.
Experimental Protocols
Saponification of this compound to Z-Pro-Leu-Gly-OH
Objective: To deprotect the C-terminal ethyl ester of this compound to yield the free carboxylic acid required for the subsequent coupling reaction.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Dioxane or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of Dioxane (or THF) and water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M NaOH (1.1 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Pro-Leu-Gly-OH as a white solid.
Peptide Coupling of Z-Pro-Leu-Gly-OH with a C-Protected Amino Acid (e.g., H-Ala-OMe)
Objective: To form a new peptide bond between Z-Pro-Leu-Gly-OH and an amino acid methyl ester using DCC and HOBt.
Materials:
-
Z-Pro-Leu-Gly-OH (from step 3.1)
-
Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Z-Pro-Leu-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
In a separate flask, dissolve H-Ala-OMe·HCl (1 equivalent) in anhydrous DCM and add DIPEA (1 equivalent) to neutralize the salt. Stir for 10 minutes.
-
Add the neutralized amino acid ester solution to the flask containing Z-Pro-Leu-Gly-OH and HOBt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography or HPLC.
Purification by High-Performance Liquid Chromatography (HPLC)
Objective: To purify the crude synthetic peptide.
Instrumentation and Materials:
-
Preparative Reverse-Phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Lyophilizer.
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) to elute the peptide.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization by ¹H NMR Spectroscopy
Objective: To confirm the structure of the synthesized peptide.
Procedure:
-
Dissolve a small sample of the purified peptide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the ¹H NMR spectrum.
-
Analyze the spectrum for characteristic chemical shifts corresponding to the amino acid residues and protecting groups. Expected approximate chemical shifts (δ, ppm):
-
7.2-7.4: Aromatic protons of the Z-group.
-
5.1: Benzylic protons of the Z-group.
-
4.1-4.8: α-protons of the amino acid residues.
-
3.6-4.2: Methylene protons of the glycine (B1666218) ethyl ester.
-
0.8-1.7: Side chain protons of Proline and Leucine.
-
1.2: Methyl protons of the glycine ethyl ester.
-
Mandatory Visualizations
Caption: Workflow for the deprotection and coupling of this compound.
References
Application Notes and Protocols for Z-Pro-Leu-Gly-OEt in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Leu-Gly-OEt is a synthetic tripeptide derivative.[1][2][3] Its structure, containing proline, leucine, and glycine (B1666218) residues, suggests its potential as a substrate or inhibitor for proteases, a class of enzymes that cleave peptide bonds.[2] Proteases, such as matrix metalloproteinases (MMPs) and other peptidases, are critical in numerous physiological and pathological processes, making them key targets for drug discovery.[2] These application notes provide a generalized framework for utilizing this compound in enzyme inhibition assays.
Data Presentation
As specific inhibitory data for this compound is not currently published, a template table is provided below for researchers to populate with their experimental findings. This structured format allows for the clear and concise presentation of quantitative data for comparative analysis.
| Enzyme Target | Inhibitor | IC50 | Ki | Assay Conditions | Reference |
| e.g., Collagenase | This compound | User-determined | User-determined | Specify buffer, pH, temp. | User's data |
| e.g., MMP-9 | This compound | User-determined | User-determined | Specify buffer, pH, temp. | User's data |
| e.g., Prolyl Oligopeptidase | This compound | User-determined | User-determined | Specify buffer, pH, temp. | User's data |
Experimental Protocols
The following is a detailed, generalized protocol for a fluorometric enzyme inhibition assay, adaptable for screening this compound against a protease of interest. This protocol is based on common methodologies for protease assays.
Protocol: Fluorometric Protease Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of a target protease.
Principle: This assay measures the cleavage of a fluorogenic substrate by the protease. In the presence of an inhibitor, the rate of substrate cleavage and subsequent fluorescence emission is reduced.
Materials:
-
Target Protease (e.g., Collagenase, MMP, Prolyl Oligopeptidase)
-
This compound (Test Inhibitor)
-
Known Inhibitor for the target protease (Positive Control)
-
Fluorogenic Protease Substrate (e.g., a FRET-based peptide substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the fluorogenic substrate in DMSO according to the manufacturer's instructions.
-
Dilute the target protease to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.
-
-
Assay Protocol:
-
To the wells of the 96-well microplate, add the following:
-
Test Wells: 20 µL of serially diluted this compound solutions.
-
Positive Control Wells: 20 µL of a known inhibitor at a concentration expected to give significant inhibition.
-
Enzyme Control (No Inhibitor) Wells: 20 µL of Assay Buffer.
-
Blank (No Enzyme) Wells: 40 µL of Assay Buffer.
-
-
Add 20 µL of the diluted target protease solution to all wells except the Blank wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted fluorogenic substrate solution to all wells. The final volume in each well should be uniform (e.g., 60 µL).
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate, typically in kinetic mode at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence rate from the Blank wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for a protease inhibition assay.
Caption: Potential role of this compound in MMP signaling.
References
Application Notes and Protocols for HPLC Purification of Z-Pro-Leu-Gly-OEt
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the purification of the protected tripeptide Z-Pro-Leu-Gly-OEt using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The N-terminal benzyloxycarbonyl (Z) group and the C-terminal ethyl ester (OEt) render the peptide significantly hydrophobic, which presents unique challenges for purification.[1] This application note outlines a robust protocol for achieving high purity of this compound, suitable for applications in drug discovery, peptide synthesis, and biochemical research.[1] The retention of such protected peptides in RP-HPLC is primarily dictated by their hydrophobicity.[2]
The purification strategy involves a systematic approach, beginning with analytical method development to optimize separation conditions, followed by scaling up to a preparative method for isolating the target peptide in sufficient quantities.
Methodology and Experimental Protocols
The purification process is divided into three main stages: Analytical Method Development, Preparative Purification, and Post-Purification Analysis.
Analytical Method Development
The initial step is to develop an analytical HPLC method to resolve this compound from its synthetic impurities. This small-scale analysis allows for the optimization of the mobile phase gradient and other chromatographic parameters.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a stock solution of 10 mg/mL.
-
Dilute the stock solution with Mobile Phase A (see below) to a final concentration of 1 mg/mL. Ensure the final solution is clear and free of particulates.
-
-
HPLC System and Column:
-
System: An analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size) is a suitable starting point. For highly hydrophobic peptides, a C8 or C4 column can also be considered.
-
Column Temperature: 40 °C to improve peak shape and reduce viscosity.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm (for the Z-group).
-
Injection Volume: 10 µL.
-
Gradient Program: A scouting gradient is used to determine the approximate elution concentration of the peptide.
-
Preparative HPLC Purification
Based on the optimized analytical method, the process is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate resolution.
Experimental Protocol:
-
Sample Preparation for Loading:
-
Dissolve the crude peptide in a minimal volume of DMSO.
-
Slowly add Mobile Phase A while vortexing until the desired loading concentration is reached (e.g., 10-20 mg/mL), ensuring the peptide remains in solution. If precipitation occurs, a higher initial percentage of Mobile Phase B may be required in the dilution solvent.
-
-
HPLC System and Column:
-
System: A preparative HPLC system with a fraction collector.
-
Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Identical to the analytical method (0.1% TFA in water for A, 0.1% TFA in ACN for B).
-
-
Chromatographic Conditions:
-
Flow Rate: This is scaled up from the analytical method based on the column cross-sectional area. For a 21.2 mm ID column, a flow rate of 20 mL/min is a common starting point.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: Dependent on the loading capacity of the column and the concentration of the sample solution.
-
Gradient Program: The gradient profile from the analytical method is adapted for the preparative scale, often with a shallower gradient around the elution point of the target peptide to maximize resolution.
-
-
Fraction Collection:
-
Collect fractions across the main peak corresponding to this compound. The fraction size will depend on the peak width and flow rate.
-
Post-Purification Analysis
The collected fractions are analyzed to determine their purity. Pure fractions are then pooled and lyophilized to obtain the final product.
Experimental Protocol:
-
Purity Analysis of Fractions:
-
Analyze an aliquot of each collected fraction using the developed analytical HPLC method.
-
-
Pooling and Lyophilization:
-
Combine the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled fractions and lyophilize until a dry powder is obtained.
-
Data Presentation
The following tables summarize the typical parameters and expected results for the analytical method development and preparative scale-up for the purification of this compound.
Table 1: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL (1 mg/mL sample) |
Table 2: Analytical Gradient Program and Expected Retention Time
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 25.0 | 70 |
| 27.0 | 95 |
| 30.0 | 95 |
| 31.0 | 30 |
| 35.0 | 30 |
| Expected Retention Time | ~15-18 min |
Table 3: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 220 nm |
| Sample Load | 100-200 mg |
Table 4: Preparative Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 35 |
| 5.0 | 45 |
| 35.0 | 65 |
| 37.0 | 95 |
| 42.0 | 95 |
| 43.0 | 35 |
| 50.0 | 35 |
Table 5: Expected Purification Outcome
| Parameter | Result |
| Crude Purity | ~75% |
| Purity after one pass | >98% |
| Typical Recovery | 70-85% |
| Final Form | Lyophilized white powder |
Visualizations
References
Application Notes and Protocols: Cleavage of the Z-Protecting Group from Z-Pro-Leu-Gly-OEt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine-protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal under specific, mild conditions.[1] This document provides detailed application notes and protocols for the cleavage of the Z-protecting group from the tripeptide Z-Pro-Leu-Gly-OEt. The protocols described are standard methods for Z-group deprotection and can be adapted for this specific substrate.
The primary methods for the removal of the Z-group include catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis. The choice of method depends on the presence of other sensitive functional groups in the peptide and the desired reaction conditions.
Deprotection Methods
Several methods are effective for the cleavage of the Z-group. Below is a summary of the most common approaches with their typical reagents and conditions.
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C, in a solvent like MeOH, EtOH, or THF at room temperature and atmospheric pressure.[2] | Clean reaction with gaseous byproducts (toluene and CO₂). High yields are often achieved. | Not suitable for peptides containing sulfur (e.g., Met, Cys) as it can poison the catalyst. Requires specialized hydrogenation equipment. |
| Catalytic Transfer Hydrogenation | 10% Pd/C with a hydrogen donor such as formic acid, ammonium (B1175870) formate (B1220265), or 1,4-cyclohexadiene (B1204751) in a solvent like MeOH or EtOH.[3][4][5] | Avoids the use of gaseous hydrogen and specialized equipment. Generally faster than catalytic hydrogenation.[3] | The hydrogen donor and its byproducts need to be removed during workup. Potential for side reactions depending on the donor used. |
| Acidolysis | HBr in glacial acetic acid (typically 33% HBr/AcOH) at room temperature. | Effective and relatively fast. Can be performed with standard laboratory glassware. | Harsh acidic conditions can lead to side reactions, especially with sensitive amino acids. The reagent is highly corrosive. |
Experimental Protocols
The following are detailed protocols for the three main methods of Z-group cleavage. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Catalytic Hydrogenation
This protocol describes the removal of the Z-group using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (B129727) (MeOH), HPLC grade
-
Hydrogen (H₂) gas supply
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite® for filtration
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of peptide) in a round bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the peptide).
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-16 hours).
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected peptide, H-Pro-Leu-Gly-OEt.
-
Purify the crude product by a suitable method (e.g., recrystallization or chromatography) if necessary.
Quantitative Data for Representative Peptides (Catalytic Hydrogenation):
| Substrate | Catalyst Loading (w/w) | Solvent | Time (h) | Yield (%) |
| Z-Ala-Gly | 10% | MeOH | 2 | >95 |
| Z-Phe-Val | 15% | EtOH | 4 | >95 |
| Z-Leu-Gly-OEt | 10% | MeOH | 3 | >95 |
Note: Data is for representative peptides and may vary for this compound.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol utilizes a hydrogen donor in the presence of a palladium catalyst, avoiding the need for gaseous hydrogen.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Formic acid (or ammonium formate, 1,4-cyclohexadiene)
-
Methanol (MeOH), HPLC grade
-
Celite® for filtration
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of peptide) in a round bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the peptide).
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature. (Alternatively, add ammonium formate (4-5 equivalents)).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 30 minutes to 4 hours.[3]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected peptide.
-
If formic acid was used, co-evaporation with a solvent like toluene (B28343) may be necessary to remove residual acid.
-
Purify the crude product as required.
Quantitative Data for Representative Peptides (Catalytic Transfer Hydrogenation with Formic Acid): [3]
| Substrate | Hydrogen Donor | Solvent | Time (min) | Yield (%) |
| Z-Gly | HCOOH | MeOH | 5 | 95 |
| Z-Phe | HCOOH | MeOH | 10 | 95 |
| Z-Ala | HCOOH | MeOH | 5 | 95 |
| Z-Met | HCOOH | MeOH | 20 | 89 |
Source: Adapted from a study on the removal of protecting groups by catalytic transfer hydrogenation.[3]
Protocol 3: Acidolysis with HBr in Acetic Acid
This protocol employs strong acidic conditions to cleave the Z-group.
Materials:
-
This compound
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Anhydrous diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes (optional)
Procedure:
-
Place this compound (1 equivalent) in a dry round bottom flask.
-
Add 33% HBr/AcOH (5-10 mL per gram of peptide) to the flask at room temperature with stirring.
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction by TLC or HPLC.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.
-
Wash the precipitate with anhydrous diethyl ether to remove residual acetic acid and byproducts.
-
Dry the product under vacuum.
-
The resulting peptide is the hydrobromide salt (H-Pro-Leu-Gly-OEt·HBr), which can be used directly or neutralized in a subsequent step.
Diagrams
Below are diagrams illustrating the deprotection workflow and the chemical transformation.
Caption: General workflow for the deprotection of this compound.
Caption: Chemical transformation in Z-group cleavage.
References
Application Note: Quantitative Analysis of the Synthetic Peptide Z-Pro-Leu-Gly-OEt by Electrospray Ionization Mass Spectrometry
Abstract
This application note describes a robust method for the characterization and quantification of the synthetic tripeptide Z-Pro-Leu-Gly-OEt using Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS). This compound is a valuable substrate for enzymes such as collagenase, and its accurate analysis is crucial for high-throughput screening of potential inhibitors and for kinetic studies.[1][2] The protocols provided herein detail sample preparation, instrument parameters for direct infusion ESI-MS, and MS/MS analysis for structural confirmation, offering a rapid and sensitive alternative to traditional spectrophotometric assays.[3][4]
Introduction
The peptide this compound (N-benzyloxycarbonyl-L-prolyl-L-leucyl-glycine ethyl ester) is a synthetic molecule often employed as a substrate in enzymatic assays, particularly for proteases like collagenase.[1] Monitoring the cleavage of this substrate is fundamental to determining enzyme activity and evaluating the efficacy of potential inhibitors in drug discovery pipelines.[5] Mass spectrometry (MS) offers significant advantages over conventional techniques by providing direct, label-free detection of the substrate and its cleavage products with high specificity and sensitivity.[4][5]
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing thermolabile molecules like peptides, as it allows them to be transferred into the gas phase as intact, charged ions.[6][7] When coupled with tandem mass spectrometry (MS/MS), it provides definitive structural information through controlled fragmentation of selected precursor ions, confirming the peptide's sequence and identifying modification sites.[8][9][10] This note provides a comprehensive workflow for the analysis of this compound, from sample preparation to data interpretation.
Experimental Workflow
The overall experimental process for analyzing the peptide substrate and its enzymatic cleavage products is outlined below. This workflow ensures accurate mass determination, structural confirmation, and can be adapted for quantitative analysis in kinetic assays.
References
- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-institut.de [beilstein-institut.de]
- 5. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Z-Pro-Leu-Gly-OEt in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Leu-Gly-OEt is a protected tripeptide that serves as a valuable building block in solution-phase peptide synthesis (SPPS). The N-terminal proline is protected by a benzyloxycarbonyl (Z) group, and the C-terminal glycine (B1666218) is protected as an ethyl ester (OEt). This strategic protection allows for the controlled, sequential elongation of peptide chains. Its applications are prominent in drug discovery and development, particularly in the synthesis of peptide-based therapeutics and in biochemical research to study enzyme-substrate interactions.[1] Solution-phase synthesis, while a more classical approach compared to solid-phase synthesis, offers advantages in terms of scalability and the purification of intermediates, making it a relevant technique for the production of shorter peptides and peptide fragments.
Physicochemical Properties and Characterization Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for the characterization of the final products.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₃N₃O₆ | [1][2][3] |
| Molecular Weight | 447.52 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 151-152 °C | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and ethyl acetate (B1210297) (EtOAc). | |
| Storage | Store at temperatures below -10°C to ensure stability. | [1] |
Representative Characterization Data:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons of the Z-group (aromatic region), the ethyl ester, and the amino acid residues (Pro, Leu, Gly). |
| ¹³C NMR | Resonances for the carbonyl carbons of the peptide bonds and the protecting groups, as well as the alpha-carbons and side-chain carbons of the amino acids. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound via a solution-phase approach using the dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) coupling strategy. This method is widely used due to its efficiency in promoting peptide bond formation while minimizing racemization.[5]
Diagram: Synthesis Workflow of this compound
Caption: A flowchart illustrating the key stages in the solution-phase synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol details the coupling of Z-Pro-Leu-OH with Glycine ethyl ester (H-Gly-OEt) using DCC and HOBt.
Materials:
-
Z-Pro-Leu-OH
-
Glycine ethyl ester hydrochloride (H-Gly-OEt.HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve Glycine ethyl ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add Triethylamine or DIPEA (1.1 eq.) dropwise while stirring.
-
Stir the mixture at 0°C for 15-20 minutes to ensure complete neutralization.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Z-Pro-Leu-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool this solution to 0°C in an ice bath.
-
-
Coupling Reaction:
-
To the cooled solution of Z-Pro-Leu-OH and HOBt, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the activation to proceed for 30 minutes at 0°C.
-
Add the prepared cold solution of H-Gly-OEt (from step 1) to the activated carboxyl component mixture.
-
Allow the reaction mixture to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x)
-
Saturated NaHCO₃ solution (2 x)
-
Brine (1 x)
-
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of this compound
The crude product obtained from the synthesis can be purified by recrystallization to obtain a high-purity solid.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexane or petroleum ether
-
Heating mantle or water bath
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If any insoluble material remains, filter the hot solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate/hexane mixture.
-
Dry the crystals under vacuum to a constant weight. A yield of approximately 91% can be expected under optimized conditions.[2]
Applications in Peptide Synthesis and Drug Development
This compound serves as a key intermediate in the synthesis of more complex peptides. The Z-group can be selectively removed by catalytic hydrogenation, and the ethyl ester can be saponified to reveal a free carboxyl group, allowing for further elongation of the peptide chain at either terminus.
Diagram: Strategic Deprotection and Elongation
Caption: Deprotection schemes for this compound enabling peptide chain elongation at either the N- or C-terminus.
The ability to selectively deprotect and elongate the peptide chain makes this compound a versatile tool in the synthesis of biologically active peptides for therapeutic applications. Its use in the construction of enzyme inhibitors, receptor ligands, and other peptide-based drugs is a key area of research.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction, inefficient coupling, or loss of product during work-up. | Ensure anhydrous conditions, check the purity of reagents, and optimize reaction time. Be careful during the washing steps to avoid product loss. |
| Presence of DCU in the final product | Incomplete removal during filtration. | DCU has low solubility in many organic solvents. Multiple filtrations or washing the crude product with a solvent in which DCU is insoluble (e.g., cold acetonitrile) can be effective. |
| Racemization | Use of excessive base or prolonged reaction times at elevated temperatures. | Use HOBt as a racemization suppressant. Control the temperature during the reaction and use the stoichiometric amount of a non-nucleophilic base. |
| Difficulty in Crystallization | Presence of impurities or use of an inappropriate solvent system. | Ensure the crude product is reasonably pure before attempting recrystallization. Screen different solvent systems for recrystallization. |
Conclusion
This compound is a fundamental building block for the solution-phase synthesis of peptides. The protocols outlined in these application notes provide a robust framework for its synthesis and purification. By understanding its properties and employing these methodologies, researchers can effectively utilize this protected tripeptide in the development of novel peptide-based therapeutics and for advancing biochemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 5. bachem.com [bachem.com]
Application Notes and Protocols for the Incorporation of Z-Pro-Leu-Gly-OEt into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the successful incorporation of the tripeptide fragment, Z-Pro-Leu-Gly-OEt, into a growing peptide chain. This document outlines the necessary preliminary steps, two primary strategic approaches (solution-phase and solid-phase synthesis), and subsequent purification and analysis protocols. The information is intended to equip researchers in drug development and biochemical studies with the methodologies to leverage this building block for creating complex peptide structures.[1][2]
Introduction to this compound
This compound is a synthetic tripeptide derivative, protected at the N-terminus with a benzyloxycarbonyl (Z) group and at the C-terminus with an ethyl ester (OEt).[1] It serves as a valuable building block in peptide synthesis, offering the advantages of incorporating a defined tripeptide sequence in a single coupling step, which can enhance the solubility and stability of the final peptide therapeutic.[1][2] Its structure, including the proline residue, makes it a useful component in designing peptides that can mimic natural biological molecules.[1]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C23H33N3O6 |
| Molecular Weight | 447.52 g/mol |
| Melting Point | 151-152 °C |
| Appearance | Solid |
| Purity | ≥99% |
Strategic Overview for Incorporation
The incorporation of this compound into a peptide chain requires a multi-step approach. The primary challenge lies in the activation of the C-terminal ethyl ester for amide bond formation. This guide will detail two primary strategies:
-
Strategy A: Solution-Phase Synthesis following hydrolysis of the C-terminal ethyl ester.
-
Strategy B: Solid-Phase Synthesis (SPPS) utilizing the hydrolyzed tripeptide as a fragment for condensation onto a resin-bound peptide.
A critical consideration throughout these processes is the potential for racemization, particularly at the leucine (B10760876) residue, during the activation of the carboxylic acid. The presence of a C-terminal proline in the growing peptide chain can also influence reaction kinetics and potential side reactions like diketopiperazine formation.[3][4]
Preliminary Step: Hydrolysis of the C-Terminal Ethyl Ester
Prior to its use as a coupling fragment, the C-terminal ethyl ester of this compound must be hydrolyzed to the corresponding carboxylic acid (Z-Pro-Leu-Gly-OH).
Experimental Protocol: Saponification of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water (e.g., a 1:1 ratio).
-
Saponification: Cool the solution to 0°C in an ice bath. Add a 1 N aqueous solution of sodium hydroxide (B78521) (NaOH) (e.g., 1.1 equivalents) dropwise while stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: Upon completion, carefully acidify the reaction mixture to a pH of approximately 2-3 with a cold 1 N aqueous solution of hydrochloric acid (HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield Z-Pro-Leu-Gly-OH.
-
Characterization: Confirm the identity and purity of the product via LC-MS and NMR spectroscopy.
Strategy A: Solution-Phase Peptide Synthesis
This strategy involves the coupling of the hydrolyzed Z-Pro-Leu-Gly-OH fragment to the N-terminus of a growing peptide chain in solution.
Experimental Protocol: Solution-Phase Fragment Coupling
-
Activation of Z-Pro-Leu-Gly-OH:
-
Dissolve Z-Pro-Leu-Gly-OH (1 equivalent) and a racemization suppressant such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure (1.1 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[3]
-
Cool the mixture to 0°C.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) (1.1 equivalents). Alternatively, use a uronium-based coupling reagent like HATU or HCTU for potentially higher efficiency and lower racemization.[3]
-
Stir the mixture at 0°C for 30-60 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the N-terminally deprotected peptide fragment (with a free amino group) in anhydrous DCM or DMF.
-
Add the pre-activated Z-Pro-Leu-Gly-OH solution to the solution of the peptide fragment.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC or DIC was used).
-
Wash the filtrate with 1 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude peptide by flash column chromatography or preparative HPLC.
-
Strategy B: Solid-Phase Peptide Synthesis (SPPS) - Fragment Condensation
This approach involves coupling the hydrolyzed Z-Pro-Leu-Gly-OH onto a peptide chain that is anchored to a solid support. This method is advantageous for the synthesis of longer peptides.
Experimental Protocol: Solid-Phase Fragment Condensation
-
Resin and Peptide Preparation:
-
Swell the resin-bound peptide (with a deprotected N-terminus) in a suitable solvent such as DMF. A rink amide resin is commonly used for the synthesis of peptide amides.
-
-
Fragment Activation and Coupling:
-
In a separate vessel, dissolve Z-Pro-Leu-Gly-OH (2-4 equivalents relative to the resin loading), a coupling reagent like DIC (2-4 equivalents), and an additive such as OxymaPure (2-4 equivalents) in DMF.
-
Add this activation mixture to the swollen resin.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation. To enhance coupling efficiency, a second addition of fresh DIC can be made after 12 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser ninhydrin (B49086) test.
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.
-
-
N-Terminal Z-Group Deprotection (Post-Coupling):
-
To continue peptide elongation, the N-terminal Z-group must be removed.
-
Catalytic Hydrogenation: Suspend the peptide-resin in a suitable solvent like methanol or DMF and treat with a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere. Note: This method is not compatible with peptides containing other reducible functional groups.
-
Acidolysis: Treat the peptide-resin with a strong acid such as HBr in acetic acid. This is a harsher method and may affect other acid-labile protecting groups.
-
-
Final Cleavage and Purification:
-
After completion of the full peptide sequence, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting group strategy (e.g., a mixture containing trifluoroacetic acid (TFA) and scavengers).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Data Presentation and Analysis
Table 1: Reagents for Z-Pro-Leu-Gly-OH Preparation and Coupling
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C23H33N3O6 | 447.52 | Starting Material |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Saponification Agent |
| Z-Pro-Leu-Gly-OH | C21H29N3O6 | 419.47 | Coupling Fragment |
| DIC | C7H14N2 | 126.20 | Coupling Agent |
| OxymaPure | C4H4N4O3 | 156.10 | Racemization Suppressant |
| HATU | C10H15F6N6OP | 380.23 | Coupling Agent |
| Piperidine | C5H11N | 85.15 | Fmoc Deprotection (SPPS) |
| TFA | C2HF3O2 | 114.02 | Cleavage Reagent (SPPS) |
Table 2: Typical Analytical Parameters for Quality Control
| Analysis | Expected Outcome |
| LC-MS of Z-Pro-Leu-Gly-OH | Purity >95%, Correct Mass |
| Kaiser Test (SPPS) | Negative result indicating complete coupling |
| Analytical RP-HPLC of Final Peptide | Single major peak with desired purity |
| Mass Spectrometry of Final Peptide | Observed mass matches theoretical mass |
Visualization of Workflows and Pathways
Caption: General workflow for the incorporation of this compound.
References
Application Notes and Protocols: Z-Pro-Leu-Gly-OEt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Leu-Gly-OEt is a synthetic tripeptide derivative recognized for its utility as a building block in peptide synthesis and for its applications in biochemical research and drug development.[1] Its ethyl ester modification enhances its solubility and bioavailability, making it a valuable tool in the design of peptide-based therapeutics, particularly in oncology and immunology.[1] Proper storage and handling of this compound are critical to ensure its stability, purity, and optimal performance in experimental settings. These application notes provide detailed guidelines for the storage, handling, and quality assessment of this compound.
Product Information and Storage Conditions
Proper storage is essential to maintain the integrity of this compound. Below is a summary of recommended storage conditions based on supplier data.
| Parameter | Recommended Condition | Source |
| Long-term Storage Temperature | < -10 °C | Chem-Impex[1] |
| -15 °C | MOLBASE[2] | |
| 2-8 °C (Sealed in dry) | ChemScene[3] | |
| Shipping Condition | Room temperature (in continental US) | ChemScene[3] |
| Appearance | Solid | Chem-Impex[1] |
Note: For long-term storage, it is advisable to follow the most stringent recommendation (≤ -15°C) to minimize degradation. Aliquoting the compound upon receipt can help avoid repeated freeze-thaw cycles.
Handling and Safety Precautions
This compound should be handled by trained personnel in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Safety Hazards: The following hazard statements have been associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
A comprehensive Safety Data Sheet (SDS) should be consulted before use.[1][4][5]
Experimental Protocols
Protocol for Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays. The choice of solvent will depend on the experimental requirements. Its ethyl ester form is intended to enhance solubility.[1]
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., DMSO, DMF, or Ethanol)
-
Sterile, conical-bottom tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of peptide powder in a sterile tube.
-
Add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution gently until the peptide is completely dissolved. Sonication may be used sparingly if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Protocol for Assessing Compound Stability by HPLC
Objective: To assess the stability of this compound solutions under various storage conditions (e.g., temperature, solvent) over time.
Materials:
-
This compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC-grade solvents
Procedure:
-
Prepare aliquots of this compound in the desired solvent and concentration.
-
Establish a baseline (Time 0) by immediately analyzing one aliquot via HPLC.
-
Store the remaining aliquots under the desired test conditions (e.g., 4°C, room temperature, -20°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analyze each aliquot by HPLC. A typical gradient might be 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 254 nm) for the main peptide peak and any degradation products.
-
Calculate the purity of the peptide at each time point by integrating the peak areas. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Compare the purity at each time point to the Time 0 baseline to determine the rate of degradation.
Visualized Workflows and Pathways
The following diagrams illustrate key workflows and logical relationships for the handling and use of this compound.
Caption: Workflow for handling this compound from receipt to experimental use.
Caption: Applications of this compound in biochemical and pharmaceutical research.[1]
References
Troubleshooting & Optimization
How to improve Z-Pro-leu-gly-oet solubility in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of Z-Pro-leu-gly-oet in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for preparing a stock solution of this compound?
A1: Due to the hydrophobic nature of this compound, direct dissolution in aqueous buffers is not recommended.[1] The most effective method is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for this purpose.[1][2] Other organic solvents like ethanol (B145695) or acetonitrile (B52724) can also be used.[2][3]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?
A2: This is a common issue caused by the peptide's low solubility in aqueous environments. When a concentrated organic stock is added too quickly to a buffer, the peptide crashes out of solution. To prevent this, add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while continuously vortexing or stirring.[1][4] This gradual dilution method is critical for preventing precipitation.[4]
Q3: Will adjusting the pH of my buffer improve the solubility of this compound?
A3: Adjusting the pH is a common technique for peptides with ionizable groups (acidic or basic side chains). However, this compound is a neutral peptide. Its N-terminus is protected by a benzyloxycarbonyl (Z) group and its C-terminus is an ethyl ester (OEt). Therefore, it lacks a net charge that can be manipulated by pH, and altering the pH of the buffer will not significantly improve its solubility.
Q4: The peptide is still not fully dissolved after dilution from a DMSO stock. What other techniques can I try?
A4: If solubility issues persist, you can employ physical methods to aid dissolution. Gentle warming of the solution to 37°C or using an ultrasonic bath for 10-15 minutes can help break up aggregates and improve solubility.[1][2][3] Always centrifuge your final peptide solution to pellet any undissolved material before use in an experiment.[2][3]
Q5: What is the maximum achievable concentration of this compound in an aqueous buffer?
A5: The maximum solubility in a final aqueous solution is highly dependent on the buffer composition and the final percentage of the organic co-solvent. It is best to determine this empirically for your specific experimental conditions. Start with a lower target concentration and ensure the final percentage of the co-solvent (e.g., DMSO) is compatible with your assay, ideally 1% or less.[1][2]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Lyophilized powder does not dissolve in aqueous buffer (e.g., PBS, Tris). | The peptide is hydrophobic due to the Z-group, leucine (B10760876) residue, and ethyl ester. | Do not attempt direct dissolution in aqueous buffers. Prepare a concentrated stock solution in 100% DMSO first.[1] |
| Peptide dissolves in organic solvent but precipitates upon addition to aqueous buffer. | The peptide has exceeded its solubility limit in the final solvent mixture. This is often caused by rapid dilution. | 1. Add the organic stock solution to the aqueous buffer very slowly while vortexing.[4] 2. Decrease the final target concentration of the peptide. 3. Increase the percentage of the organic co-solvent if the assay allows. |
| The final solution appears cloudy or contains visible particulates. | Incomplete dissolution or aggregation of the peptide. | 1. Use a brief session of sonication in a water bath to aid dissolution.[2][3] 2. Gently warm the solution (e.g., < 40°C) while stirring.[3] 3. Centrifuge the solution to remove any remaining precipitate before use.[2] |
| Solubility varies between different experimental setups. | Buffer components (e.g., high salt concentration) can affect peptide solubility. | Maintain consistent buffer composition and co-solvent percentage across all experiments. Note that high ionic strength can sometimes reduce peptide solubility.[3] |
Quantitative Data Summary: Co-Solvents
The choice of a co-solvent is critical for solubilizing hydrophobic peptides. The following table summarizes common options.
| Co-Solvent | Properties | Recommended Final Concentration in Assay | Notes |
| DMSO (Dimethyl Sulfoxide) | Strong organic solvent, suitable for highly hydrophobic peptides.[3] | < 1% (v/v)[1][2] | Preferred choice. Can be toxic to cells at higher concentrations. Check assay compatibility. |
| Ethanol | Less polar than water, can help solubilize moderately hydrophobic peptides. | < 5% (v/v) | Generally well-tolerated in many biological assays. |
| Acetonitrile | Effective for many peptides, often used in HPLC. | < 1% (v/v) | Can be more disruptive to protein structure than DMSO or ethanol. |
| DMF (Dimethylformamide) | Strong polar aprotic solvent. | < 1% (v/v) | Use with caution; can be more toxic than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation : Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Solvent Addition : Carefully add the required volume of 100% DMSO to the vial to achieve a high concentration (e.g., 10-50 mM).
-
Dissolution : Vortex the vial thoroughly for 1-2 minutes. If necessary, use a brief sonication step (10 minutes) or gentle warming to 37°C to ensure the peptide is completely dissolved.[1]
-
Storage : Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Prepare Buffer : Have your target volume of aqueous buffer ready in a suitable tube.
-
Stirring : Place the tube on a vortexer at a medium speed or use a magnetic stirrer.
-
Gradual Dilution : Using a pipette, add the required volume of the DMSO stock solution to the aqueous buffer. Add the stock drop-by-drop into the vortex or the area of most agitation.[4]
-
Final Mix : Continue to vortex or stir the solution for another 1-2 minutes after the addition is complete.
-
Clarification : Visually inspect the solution for any signs of precipitation. If the solution is not clear, centrifuge at high speed (e.g., >10,000 x g) for 5 minutes and use the supernatant for your experiment.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Key factors and solutions for this compound solubility.
References
Navigating the Challenges of Z-Pro-Leu-Gly-OEt Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic tripeptide Z-Pro-Leu-Gly-OEt is a valuable tool in various biochemical and pharmaceutical research areas, including peptide synthesis and drug development. However, its hydrophobic nature, largely attributed to the presence of a leucine (B10760876) residue, can lead to precipitation during experiments, compromising results and hindering progress. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate solubility issues and ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution?
A1: this compound is a hydrophobic peptide, meaning it has a tendency to repel water. This characteristic is primarily due to the nonpolar side chain of the amino acid leucine. When dissolved in aqueous solutions, these hydrophobic molecules tend to aggregate to minimize their contact with water, leading to the formation of insoluble precipitates.
Q2: What is the best solvent to dissolve this compound?
A2: Due to its hydrophobicity, this compound is sparingly soluble in purely aqueous solutions. The recommended approach is to first dissolve the peptide in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for this purpose.
Q3: I dissolved the peptide in DMSO, but it precipitated when I added it to my aqueous experimental buffer. What went wrong?
A3: This is a common issue known as "salting out" or precipitation upon dilution. It occurs when the highly concentrated peptide-in-DMSO solution is rapidly introduced into the aqueous buffer, causing a sudden change in the solvent environment that favors peptide aggregation.
Q4: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?
A4: The key is to perform the dilution gradually. Add the DMSO stock solution dropwise to the aqueous buffer while continuously stirring or vortexing. This technique helps to disperse the peptide molecules quickly and prevents the formation of localized high concentrations that can trigger precipitation. Additionally, keeping the final concentration of DMSO in your working solution low (ideally below 1%) is crucial, as higher concentrations of organic solvents can be detrimental to many biological assays.
Q5: Does pH affect the solubility of this compound?
A5: Yes, the pH of the solution can significantly influence the solubility of peptides. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge. While the exact pI of this compound is not readily published, if you are experiencing precipitation at a neutral pH, you can try adjusting the pH of your buffer slightly up or down. However, ensure that any pH adjustment is compatible with the requirements of your specific experiment.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to help you avoid precipitation of this compound during your experiments.
Issue 1: Peptide powder does not dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume. | Increase the volume of the solvent gradually until the peptide dissolves completely. |
| Inappropriate solvent. | While DMSO is recommended, if solubility is still an issue, consider other organic solvents such as ethanol (B145695) or methanol. Always test with a small amount of peptide first. |
| Low temperature. | Gently warm the solution to 37°C. Brief sonication can also aid in dissolution. |
Issue 2: Peptide precipitates upon addition to aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Rapid dilution. | Add the concentrated peptide stock solution dropwise into the vigorously stirred aqueous buffer. |
| High final peptide concentration. | Ensure your final working concentration is below the peptide's solubility limit in the final buffer. You may need to perform serial dilutions. |
| High final organic solvent concentration. | Keep the final concentration of the organic solvent (e.g., DMSO) in your working solution as low as possible, ideally below 1%. |
| Buffer incompatibility. | Some buffer components can interact with the peptide and cause precipitation. If possible, try a different buffer system. |
Issue 3: Peptide solution becomes cloudy over time.
| Possible Cause | Troubleshooting Step |
| Instability at storage temperature. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Microbial contamination. | Use sterile solvents and handle solutions under aseptic conditions. Filter-sterilize the final working solution if appropriate for your application. |
Data Presentation: Solubility of this compound
While extensive quantitative data for this compound solubility is not widely available in the literature, the following table summarizes the known solubility information and provides general guidelines for common laboratory solvents.
| Solvent | Reported Solubility | Notes |
| Water | Almost insoluble (0.063 g/L at 25°C) | Not recommended for initial dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Limited data available | Can be tested as an alternative to DMSO. |
| Methanol | Limited data available | Can be tested as an alternative to DMSO. |
Experimental Protocols: Stock Solution Preparation
The following protocol provides a detailed methodology for preparing a stock solution of this compound to minimize the risk of precipitation.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 447.53 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.4753 mg of this compound.
-
Weigh the peptide: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the peptide.
-
Dissolve the peptide: Vortex the tube thoroughly until the peptide is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizing Experimental Workflows
Understanding the logical flow of troubleshooting and experimental procedures is crucial. The following diagrams, generated using the DOT language, illustrate key workflows.
Caption: A logical workflow for troubleshooting the precipitation of this compound.
Caption: A recommended workflow for the proper solubilization of this compound.
While this compound is not definitively established as a primary substrate for a specific signaling pathway in readily available literature, its structural similarity to peptides cleaved by matrix metalloproteinases (MMPs) suggests its potential use in assays for these enzymes. MMPs are key players in extracellular matrix remodeling, and their dysregulation is implicated in various diseases.
Caption: A conceptual diagram of a matrix metalloproteinase activity assay where a peptide like this compound could be used as a substrate.
Troubleshooting low yield in Z-Pro-leu-gly-oet coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Z-Pro-Leu-Gly-OEt coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low yield in this compound coupling reactions?
Low yields in the synthesis of this compound can stem from several factors. Incomplete activation of the carboxylic acid on Z-Pro-Leu-OH or incomplete coupling to the Gly-OEt moiety are primary causes. Steric hindrance, particularly around the proline residue, can slow down the reaction kinetics.[1] Additionally, side reactions such as racemization of the leucine (B10760876) residue or the formation of diketopiperazine from the Pro-Leu dipeptide intermediate can significantly reduce the yield of the desired tripeptide.[2] The purity of reagents and solvents is also critical; moisture and other impurities can deactivate coupling reagents and starting materials.
Q2: I am observing a significant amount of unreacted Z-Pro-Leu-OH in my reaction mixture. How can I improve the coupling efficiency?
To improve coupling efficiency, consider the following strategies:
-
Choice of Coupling Reagent: Modern onium salt-based coupling reagents like HATU, HBTU, and COMU are generally more efficient than older carbodiimide (B86325) methods, especially for sterically hindered couplings.[1] HATU and COMU, in particular, are known for their high reactivity.
-
Reaction Time and Temperature: If the reaction is sluggish due to steric hindrance, increasing the reaction time or moderately elevating the temperature (e.g., to 30-40°C) can improve yields. However, be cautious as higher temperatures can also increase the risk of racemization.[3]
-
Reagent Stoichiometry: Ensure that the coupling reagent and the amine component (Gly-OEt) are used in appropriate molar ratios, typically a slight excess relative to the carboxylic acid component (Z-Pro-Leu-OH).
-
Solvent Quality: Use high-purity, anhydrous solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to prevent the deactivation of coupling reagents.[3]
Q3: My final product is impure, with byproducts of similar molecular weight. What are the likely side reactions and how can I minimize them?
The primary side reactions to consider in this synthesis are racemization and diketopiperazine formation.
-
Racemization: The α-carbon of the leucine residue is susceptible to epimerization during the activation of the carboxylic acid. To minimize this:
-
Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger bases.[3]
-
Incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives, which are often already present in coupling reagents like HBTU.[2]
-
Avoid excessive reaction times and elevated temperatures.[3]
-
-
Diketopiperazine (DKP) Formation: The dipeptide intermediate, H-Pro-Leu-OH (formed if the Z-group is prematurely cleaved) or the target peptide itself can be susceptible to intramolecular cyclization to form cyclo(Pro-Leu), a diketopiperazine. This is a common issue with peptides containing proline in the second position.[4][5] To mitigate DKP formation:
-
Ensure the stability of the Z-protecting group throughout the reaction.
-
Proceed with the subsequent reaction steps promptly after the formation of the dipeptide.
-
Consider using a dipeptide coupling strategy (Fmoc-Xaa-Pro-OH) if synthesizing a longer peptide chain starting from the C-terminus.[5]
-
Q4: Which solvent system is optimal for the this compound coupling reaction?
Polar aprotic solvents are generally the best choice for peptide coupling reactions. High-purity, anhydrous N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for the reactants and reagents. Dichloromethane (DCM) can also be used.[3] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated ester intermediate and deactivation of the coupling reagents.
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound Synthesis
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Reported/Expected Yield (%) | Reference/Note |
| 2-N-methylamino-1,3,2-dioxaphospholane | - | - | Acetonitrile | 30 | 20 | 91 | [6] |
| HATU | HOAt (internal) | DIEA | DMF | 25 | 2-4 | 85-95 | Expected |
| HBTU | HOBt (internal) | DIEA | DMF | 25 | 2-4 | 80-90 | Expected |
| COMU | Oxyma (internal) | DIEA | DMF | 25 | 1-3 | 85-95 | Expected |
| PyBOP | HOBt | DIEA | DMF | 25 | 3-6 | 80-90 | Expected |
Note: Expected yields are estimates based on the general performance of these coupling reagents in standard peptide synthesis and may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol describes a general procedure for the solution-phase synthesis of this compound using an onium salt coupling reagent.
Materials:
-
Z-L-Prolyl-L-leucine (Z-Pro-Leu-OH)
-
Glycine (B1666218) ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Glycine Ethyl Ester Free Base:
-
Dissolve H-Gly-OEt·HCl (1.2 equivalents) in a minimal amount of water.
-
Cool the solution in an ice bath and add saturated NaHCO₃ solution dropwise until the pH is ~8-9.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of glycine ethyl ester. Use immediately.
-
-
Coupling Reaction:
-
Dissolve Z-Pro-Leu-OH (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the freshly prepared glycine ethyl ester free base (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure product.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Minimizing racemization when using Z-Pro-leu-gly-oet
Welcome to the technical support center for Z-Pro-Leu-Gly-OEt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during its use in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of using this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (in this case, the L-proline residue in this compound converting to a mixture of L- and D-proline). In peptide synthesis, this leads to the formation of diastereomeric peptides, which can be difficult to separate and may have altered biological activity.
Q2: Why is the proline residue in this compound susceptible to racemization?
A2: While proline is generally considered less prone to racemization than many other amino acids due to its cyclic structure, it can still undergo racemization, particularly during the activation of its carboxyl group for coupling. Certain coupling reagents and additives, especially the combination of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt) in polar aprotic solvents like dimethylformamide (DMF), have been shown to increase the risk of proline racemization.[1][2]
Q3: What are the primary mechanisms of racemization during peptide coupling?
A3: The two main pathways for racemization during peptide coupling are:
-
Oxazolone (Azlactone) Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.
-
Direct Enolization: A base can directly remove the α-proton from the activated amino acid, forming an achiral enolate intermediate which can then be protonated to form either enantiomer.
Q4: How can I detect and quantify racemization when using this compound?
A4: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[1] This technique can separate the desired peptide from its diastereomeric impurity.
Troubleshooting Guide
Issue: High levels of D-Proline diastereomer detected in the final peptide.
This is a common issue that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate this problem.
Step 1: Evaluate Your Coupling Reagent and Additive
The choice of coupling reagent and additive is critical in preventing proline racemization.
-
Problematic Combination: The use of carbodiimides (e.g., DIC) in combination with HOBt in DMF has been shown to promote proline racemization.[1][2]
-
Recommended Solution:
-
Avoid the use of HOBt with carbodiimides when coupling proline-containing fragments.[1]
-
Switch to a coupling reagent known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU).[1]
-
If using a carbodiimide like DIC, consider using it without an additive in a less polar solvent like dichloromethane (B109758) (DCM), or with an alternative additive like OxymaPure.[1]
-
Step 2: Optimize the Solvent and Base
The reaction environment plays a significant role in racemization.
-
Solvent Choice: Polar aprotic solvents like DMF can sometimes exacerbate racemization with certain reagent combinations.[1] Consider using a less polar solvent such as dichloromethane (DCM) if solubility allows.[2]
-
Base Selection: The presence of a base can promote racemization. If a base is required, opt for a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[3]
Step 3: Control Reaction Temperature and Time
-
Temperature: Higher temperatures can accelerate the rate of racemization. It is advisable to perform the coupling reaction at room temperature or below (e.g., 0°C).[4]
-
Pre-activation Time: Avoid prolonged pre-activation times of the carboxylic acid, as this can increase the opportunity for racemization to occur.[1]
Quantitative Data on Racemization
The choice of coupling reagent and additive significantly impacts the extent of racemization. The following table summarizes the percentage of the D-isomer (epimerization) observed during the formation of Z-Phg-Pro-NH2, a model system that highlights the susceptibility of the proline residue to racemization under different coupling conditions.
| Coupling Reagent/Additive | % DL Isomer (Racemization) |
| DIC/HOBt | 10.5 |
| HBTU/HOBt | 3.0 |
| TBTU/HOBt | 3.0 |
| BOP/HOBt | 2.9 |
| PyBOP/HOBt | 2.7 |
| DIC/HOAt | 2.1 |
| HATU/HOAt | 1.8 |
| DIC/OxymaPure | 1.1 |
Data is for the formation of Z-Phg-Pro-NH2 and may vary depending on the specific peptide sequence and reaction conditions.[5]
Experimental Protocols
Protocol 1: Recommended Coupling of this compound with Minimized Racemization
This protocol outlines a general procedure for coupling this compound to an amino component using a low-racemization coupling reagent.
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) and the desired amino component (1.0-1.2 equivalents) in an appropriate solvent (e.g., DMF or DCM).
-
In a separate vial, dissolve the coupling reagent COMU (1.1 equivalents) and a base such as DIPEA (2.0 equivalents) in the same solvent.
-
-
Coupling Reaction:
-
Cool the solution containing this compound and the amino component to 0°C in an ice bath.
-
Add the solution of COMU and DIPEA to the reaction mixture.
-
Stir the reaction at 0°C for 15 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: Quantification of Proline Racemization by Chiral HPLC
This protocol provides a general method for determining the percentage of the D-proline diastereomer in a synthesized peptide.
-
Sample Preparation:
-
Prepare a standard of the desired L-Proline containing peptide.
-
If possible, synthesize a small amount of the corresponding D-Proline diastereomer to serve as a reference standard.
-
Dissolve the crude or purified peptide product in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
-
Chiral HPLC Analysis:
-
Use a chiral HPLC column suitable for separating peptide diastereomers. The choice of column will depend on the specific properties of the peptide.
-
Develop a suitable gradient elution method using a mobile phase system such as acetonitrile and water with a modifier like trifluoroacetic acid (TFA).
-
Inject the L-Proline standard, the D-Proline standard (if available), and the peptide sample.
-
Identify the retention times of the desired peptide and its diastereomer.
-
Integrate the peak areas of both diastereomers in the sample chromatogram.
-
-
Calculation of Racemization:
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-isomer / (Area of L-isomer + Area of D-isomer)] x 100
-
Visualizations
Caption: A logical workflow for troubleshooting high racemization levels.
Caption: The two primary pathways for racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Common side reactions with Z-Pro-leu-gly-oet in peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the solution-phase synthesis of the tripeptide Z-Pro-Leu-Gly-OEt.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The two most prevalent side reactions during the solution-phase synthesis of proline-containing peptides like this compound are diketopiperazine (DKP) formation and racemization of the proline residue.
Q2: What is diketopiperazine (DKP) formation and why is it a problem?
A2: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur, particularly at the dipeptide stage (Pro-Leu), leading to the formation of a stable six-membered ring. This side reaction results in the truncation of the peptide chain, significantly reducing the yield of the desired tripeptide, this compound. The resulting DKP, cyclo(Pro-Leu), is a contaminant that must be removed during purification.
Q3: What is proline racemization and what are its consequences?
A3: Proline racemization is the conversion of the naturally occurring L-proline enantiomer into its D-proline counterpart during the peptide coupling step. The stereochemistry of amino acids is critical for the final three-dimensional structure and biological activity of a peptide. The presence of the D-proline diastereomer can lead to a final product with altered or lost biological function and can be difficult to separate from the desired L-proline peptide.
Q4: Which coupling methods are recommended to minimize side reactions for the synthesis of this compound?
A4: For the coupling of Z-Pro-Leu-OH with Gly-OEt, mixed anhydride (B1165640) and carbodiimide-mediated methods are common. To minimize racemization, the mixed anhydride procedure is often preferred. If using a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), it is advisable to avoid the use of 1-hydroxybenzotriazole (B26582) (HOBt) as an additive, as the combination has been shown to promote proline racemization. Using the carbodiimide in a non-polar solvent like dichloromethane (B109758) (DCM) without an additive can be a better alternative.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a Major Byproduct
Potential Cause: Diketopiperazine (DKP) formation from the H-Pro-Leu-OEt intermediate. This is especially problematic if the Z-group is removed from Z-Pro-Leu-OH before coupling to Gly-OEt.
Recommended Solutions:
-
Synthesize the dipeptide first: Couple Z-Pro-OH with H-Leu-OEt to form Z-Pro-Leu-OEt. Subsequently, remove the ethyl ester to get Z-Pro-Leu-OH and then couple this dipeptide with H-Gly-OEt. This strategy avoids the generation of the H-Pro-Leu-OEt intermediate which is prone to cyclization.
-
One-pot synthesis: A "simultaneous deprotection/acylation" methodology can be employed where the deprotection of a protected dipeptide is done in the presence of the activated amino acid to be coupled. This "in situ acylation" traps the reactive nucleophilic species before it can cyclize.[1]
-
Control of pH and temperature: The rate of DKP formation is influenced by pH, with the unprotonated N-terminal amino group being more reactive.[2] Maintaining a slightly acidic pH during workup and keeping temperatures low can help minimize this side reaction.
Issue 2: Detection of a Diastereomeric Impurity in the Final Product
Potential Cause: Racemization of the proline residue during the activation and coupling of Z-Pro-Leu-OH with Gly-OEt.
Recommended Solutions:
-
Choice of Coupling Reagent: Avoid the use of carbodiimides (e.g., DCC, DIC) in combination with HOBt in polar aprotic solvents like DMF, as this has been shown to cause significant racemization of proline.[3][4]
-
Employ the Mixed Anhydride Method: The mixed anhydride procedure in a solvent like tetrahydrofuran (B95107) (THF) has been reported to result in almost no racemization.[4]
-
Solvent Selection: When using a carbodiimide, switching to a less polar solvent like dichloromethane (DCM) and omitting HOBt can greatly decrease the extent of racemization.[3][4]
-
Temperature Control: Perform coupling reactions at low temperatures (e.g., 0 °C) to minimize the rate of racemization.
Data Presentation
| Coupling Method | Expected Yield of this compound | Common Side Products | Key Considerations |
| Mixed Anhydride (e.g., with isobutyl chloroformate) | Good to Excellent | Minimal racemization products | Preferred method for minimizing proline racemization. Requires careful control of temperature. |
| Carbodiimide (DCC or DIC) without HOBt in DCM | Good | Low levels of D-Proline diastereomer | A viable alternative to the mixed anhydride method with reduced risk of racemization compared to using HOBt.[4] |
| Carbodiimide (DCC or DIC) with HOBt in DMF | Variable | Significant amounts of D-Proline diastereomer | This combination is known to promote proline racemization and should be avoided if stereochemical purity is critical.[3][4] |
| Synthesis via Z-Pro-Leu-OH and H-Gly-OEt using 2-N-methylamino-1,3,2-dioxaphospholane in acetonitrile (B52724) | 91%[5] | Data on side products not readily available | A specific reported high-yielding method, though the reagent may be less common. |
Experimental Protocols
Protocol 1: General Procedure for Mixed Anhydride Synthesis of this compound
This protocol is a general guideline based on the mixed anhydride method, which is recommended for minimizing proline racemization.
-
Preparation of the Mixed Anhydride:
-
Dissolve Z-Pro-Leu-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C in a salt-ice bath.
-
Add N-methylmorpholine (NMM) (1 equivalent) to the solution.
-
Slowly add isobutyl chloroformate (1 equivalent) while maintaining the temperature at -15 °C.
-
Stir the reaction mixture for 10-15 minutes to form the mixed anhydride.
-
-
Coupling Reaction:
-
In a separate flask, prepare a solution of glycine (B1666218) ethyl ester hydrochloride (H-Gly-OEt·HCl) (1 equivalent) in cold THF and neutralize it with NMM (1 equivalent) at -15 °C.
-
Add the cold, neutralized solution of H-Gly-OEt to the mixed anhydride solution.
-
Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer successively with 5% sodium bicarbonate solution, water, 1N citric acid solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Chiral HPLC Analysis for Proline Racemization
This protocol outlines a general method for determining the D/L ratio of proline in the synthesized tripeptide.[1]
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified this compound into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.
-
-
Derivatization (Example with Marfey's Reagent):
-
To an aliquot of the hydrolysate, add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone (B3395972) and a sodium bicarbonate solution.
-
Heat the mixture at 40°C for 1 hour.
-
Cool the reaction and neutralize with 2N HCl.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at 340 nm.
-
Quantification: The diastereomeric derivatives of D- and L-proline will have different retention times, allowing for their separation and quantification. The percentage of racemization is calculated as: (% Racemization) = [Area(D-Pro derivative) / (Area(D-Pro derivative) + Area(L-Pro derivative))] * 100.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 3. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Z-Pro-Leu-Gly-OEt Couplings
Welcome to the Technical Support Center for the optimization of Z-Pro-Leu-Gly-OEt coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
The primary challenge in synthesizing this compound lies in the coupling of the Z-Pro-Leu-OH fragment to the Gly-OEt moiety. The proline residue introduces significant steric hindrance, which can slow down the reaction rate and lead to incomplete coupling.[1][2] The bulky benzyloxycarbonyl (Z) protecting group on the proline further exacerbates this issue.
Q2: What are the most common side reactions to be aware of during this coupling?
The main side reactions of concern are:
-
Racemization: The activated carboxylic acid of the leucine (B10760876) residue can be susceptible to epimerization, especially with prolonged activation times or the use of strong bases.[3][4][5]
-
Diketopiperazine Formation: While more common in solid-phase peptide synthesis at the dipeptide stage, cyclization can sometimes occur in solution-phase synthesis under certain conditions.[5]
-
N-acylurea Formation: When using carbodiimide (B86325) coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling.[4]
Q3: How can I monitor the progress of the coupling reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials (Z-Pro-Leu-OH and Gly-OEt), you can observe the consumption of the reactants and the formation of the product. The spots can be visualized using a UV lamp (for the Z-group) and/or staining with ninhydrin (B49086) (for the free amine of Gly-OEt).
Q4: Is it necessary to perform the coupling under inert atmosphere?
While not always strictly necessary for this specific coupling, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using air-sensitive reagents like some phosphonium (B103445) or uronium salts. This helps to prevent potential side reactions and reagent degradation.
Troubleshooting Guide
Issue 1: Slow or Incomplete Coupling Reaction
Symptoms:
-
TLC analysis shows a significant amount of unreacted Z-Pro-Leu-OH and/or Gly-OEt even after an extended period.
-
Low yield of the desired this compound product after workup.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | 1. Switch to a more powerful coupling reagent: Consider using HATU, HBTU, or COMU, which are known to be effective for sterically hindered couplings.[1][4] 2. Increase the reaction temperature: A moderate increase in temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.[1] 3. Increase reagent concentration: Using a higher concentration of reactants can favor the bimolecular coupling reaction.[1] 4. Perform a "double coupling": After the initial coupling period, add a second portion of the coupling reagent and activated Z-Pro-Leu-OH.[1] |
| Suboptimal Solvent | Ensure the use of high-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). If solubility is an issue, a mixture of solvents might be beneficial. |
| Reagent Degradation | Use fresh, high-quality coupling reagents and prepare activated solutions immediately before use. |
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
Multiple spots on TLC of the crude product.
-
Difficult purification by chromatography.
-
Mass spectrometry data shows unexpected molecular weights.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Racemization | 1. Use a racemization-suppressing additive: Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective in minimizing racemization.[3][4][5] 2. In some specific cases, the addition of copper(II) chloride has been shown to suppress racemization. [5][6] 3. Use a less activating coupling reagent in combination with an additive. 4. Maintain a low reaction temperature. |
| Side Reactions from Coupling Reagent | When using carbodiimides (DCC/DIC), the addition of HOBt or OxymaPure can help prevent the formation of N-acylurea byproducts.[4] |
| Incomplete Deprotection of Starting Materials | Ensure that the starting materials, particularly the ethyl glycinate, are fully deprotected and purified before the coupling reaction. |
Data Presentation: Comparison of Coupling Reagent Performance
The following table provides a qualitative comparison of common coupling reagents for sterically hindered couplings. The actual reaction times and yields for this compound synthesis should be determined empirically.
| Coupling Reagent | Additive | Relative Reactivity | Typical Reaction Time (for hindered couplings) | Racemization Risk | Notes |
| DCC/DIC | HOBt/OxymaPure | Moderate | 12-24 hours | Low with additive | N-acylurea byproduct formation is a risk.[4] |
| HBTU/TBTU | - | High | 2-8 hours | Low | Well-suited for many standard and hindered couplings.[4] |
| HATU | - | Very High | 1-4 hours | Very Low | Generally faster and more efficient than HBTU for difficult couplings.[1][4] |
| COMU | - | Very High | 1-4 hours | Very Low | Similar in reactivity to HATU, with good solubility of byproducts.[7] |
Experimental Protocols
General Protocol for this compound Coupling
This protocol is a starting point and may require optimization based on your specific experimental setup and desired outcomes.
Materials:
-
Z-Pro-Leu-OH
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel with a stirrer and provision for an inert atmosphere
Procedure:
-
Preparation of Glycine Ethyl Ester Free Base:
-
Dissolve H-Gly-OEt·HCl in a suitable solvent (e.g., DCM).
-
Add one equivalent of a base like triethylamine (B128534) (TEA) or DIPEA and stir for 15-30 minutes at room temperature.
-
Use the resulting solution directly or carefully remove the salt by filtration and the solvent by evaporation.
-
-
Coupling Reaction:
-
In a reaction vessel under an inert atmosphere, dissolve Z-Pro-Leu-OH (1 equivalent) and the chosen coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
-
Add the free base of Glycine ethyl ester (1.1 equivalents) to the solution.
-
Slowly add DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
The reaction time can vary from a few hours to overnight depending on the coupling reagent and temperature.[1]
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting slow coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Z-Pro-Leu-Gly-OEt for Aggregation of Difficult Sequences
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Z-Pro-Leu-Gly-OEt to manage aggregation-prone peptide and protein sequences. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Troubleshooting Guides
Issue 1: Peptide Precipitation Upon Reconstitution
You are observing precipitation or incomplete dissolution of your target peptide when this compound is used as a solubilizing agent.
Initial Assessment Workflow
Caption: Workflow for troubleshooting initial peptide reconstitution with this compound.
Detailed Troubleshooting Steps:
-
Solvent Choice: The tripeptide this compound is hydrophobic. For initial solubilization, it is recommended to use an organic solvent.
-
Primary Recommendation: 100% Dimethyl Sulfoxide (DMSO).
-
Alternative: Dimethylformamide (DMF).
-
-
Reconstitution Protocol:
-
Allow both the lyophilized peptide and this compound to come to room temperature.
-
Prepare a concentrated stock solution of your peptide with this compound in 100% DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming to 37°C or brief sonication can be applied.
-
-
Dilution into Aqueous Buffer: Precipitation often occurs when a hydrophobic peptide solution in an organic solvent is diluted into an aqueous buffer.
-
Gradual Dilution: Add the DMSO stock solution to the aqueous buffer slowly while continuously vortexing or stirring. This prevents localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 1%. However, this is dependent on the tolerance of your specific assay.
-
Issue 2: Persistent Aggregation During Experiment
Even after successful initial solubilization, your peptide aggregates over time during the course of your experiment (e.g., incubation, enzymatic assay).
Troubleshooting Strategies
| Strategy | Rationale | Recommended Action |
| pH Adjustment | The solubility of a peptide is lowest at its isoelectric point (pI). Shifting the pH away from the pI increases the net charge, enhancing electrostatic repulsion between peptide molecules. | Adjust the pH of your experimental buffer to be at least 1-2 units away from the calculated pI of your peptide. |
| Ionic Strength | Salt concentration can influence hydrophobic interactions. | Empirically test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find the optimal condition that minimizes aggregation. |
| Inclusion of Additives | Certain additives can help maintain peptide solubility. | * Glycerol (B35011): Add 5-20% (v/v) glycerol to your buffer. * Arginine: Include 50-100 mM L-arginine, which is known to suppress aggregation. |
| Temperature Control | Temperature can affect peptide stability and aggregation kinetics. | If your experiment allows, try running it at a lower temperature (e.g., 4°C) to slow down the aggregation process. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which this compound helps in dealing with difficult sequences?
While specific mechanistic studies on this compound as an anti-aggregation agent are not extensively documented, its utility is likely derived from its amphipathic nature. The proline residue can disrupt the formation of β-sheet structures, which are common in aggregated peptides.[1] The hydrophobic leucine (B10760876) and the flexible glycine (B1666218) can interact with the problematic hydrophobic patches of the target peptide, effectively shielding them and improving solubility.
Signaling Pathway Hypothesis
Caption: Hypothesized mechanism of this compound in preventing peptide aggregation.
Q2: What is a typical starting concentration for this compound?
The optimal concentration is peptide-dependent and must be determined empirically. A common starting point is to use this compound at an equimolar concentration to the difficult peptide. A titration experiment is recommended to find the minimal effective concentration.
Recommended Titration Range
| Molar Ratio (this compound : Peptide) | Observation |
| 0.5 : 1 | May be sufficient for moderately hydrophobic peptides. |
| 1 : 1 | A good starting point for most applications. |
| 2 : 1 | For highly aggregation-prone sequences. |
| 5 : 1 | May be necessary in extreme cases, but be mindful of potential interference in downstream assays. |
Q3: Can this compound interfere with my downstream assays?
Yes, it is possible. As a tripeptide, it could be a substrate for proteases or interact with other components of your assay. It is crucial to run appropriate controls.
Recommended Controls
| Control | Purpose |
| Assay Buffer + this compound (No Peptide) | To check for any direct effect of this compound on the assay readout. |
| Assay with a Soluble, Non-aggregating Peptide + this compound | To determine if this compound non-specifically affects the activity of a well-behaved peptide. |
| Vehicle Control (e.g., buffer with the same final % of DMSO) | To account for any effects of the solvent. |
Q4: How should I prepare a stock solution of this compound?
It is advisable to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock can be stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
This protocol uses dynamic light scattering (DLS) to assess the aggregation state of a difficult peptide at various concentrations of this compound.
Workflow for DLS Screening
Caption: Experimental workflow for determining the optimal concentration of this compound using DLS.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of your difficult peptide in 100% DMSO.
-
Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
-
Sample Preparation:
-
In separate microcentrifuge tubes, prepare mixtures of the peptide and this compound to achieve molar ratios of 1:0, 1:0.5, 1:1, 1:2, and 1:5.
-
Include a control with only the peptide.
-
-
Dilution and Incubation:
-
Slowly dilute each mixture into your final aqueous buffer to a final peptide concentration of 100 µM. Ensure the final DMSO concentration is consistent across all samples and is below 1%.
-
Incubate the samples for 1 hour at room temperature.
-
-
DLS Measurement:
-
Transfer each sample to a suitable cuvette for DLS analysis.
-
Measure the particle size distribution.
-
-
Data Analysis:
-
Compare the size distribution profiles. A successful condition will show a monomodal peak corresponding to the monomeric peptide, while aggregated samples will show larger, polydisperse peaks. The optimal concentration of this compound is the lowest concentration that results in a significant reduction of these larger species.
-
References
Technical Support Center: Synthesis and Analysis of Z-Pro-Leu-Gly-OEt
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the tripeptide Z-Pro-Leu-Gly-OEt. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during synthesis and subsequent HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: this compound is typically synthesized in a solution-phase approach. The most common strategy involves the coupling of a protected dipeptide, Z-Pro-Leu-OH, with the ethyl ester of glycine (B1666218) (H-Gly-OEt). The coupling reaction is generally mediated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.
Q2: What are the potential byproducts I should look for in my HPLC analysis after synthesizing this compound?
A2: During the synthesis of this compound, several byproducts can form. Key potential impurities to monitor via HPLC include:
-
Unreacted Starting Materials: Residual Z-Pro-Leu-OH and H-Gly-OEt.
-
Diketopiperazine (DKP): The Pro-Leu sequence can be susceptible to intramolecular cyclization, especially under certain pH and temperature conditions, to form cyclo(Pro-Leu).[1]
-
Racemized/Epimerized Products: The leucine (B10760876) residue is at risk of racemization during the activation of the carboxylic acid. The use of additives like HOBt is intended to minimize this, but it can still occur.[2][3] Proline itself can also undergo racemization, particularly when using carbodiimides with HOBt in DMF.[4]
-
N-acylurea: A common byproduct when using DCC as a coupling agent, formed by the rearrangement of the O-acylisourea intermediate.[5]
-
Dicyclohexylurea (DCU): The insoluble byproduct of the DCC coupling reagent. While most of it is removed during workup, trace amounts may be present.[5]
-
Deletion Peptides: If the synthesis is performed in a stepwise manner, incomplete coupling at any stage can lead to shorter peptide fragments.
Q3: How can I confirm the identity of my main peak and the byproducts in HPLC?
A3: The identity of the peaks in your chromatogram should ideally be confirmed by High-Resolution Mass Spectrometry (HRMS) coupled to the HPLC (LC-MS). This will provide the mass-to-charge ratio of each component, allowing for the unambiguous identification of your target peptide and the common byproducts based on their expected molecular weights.
Q4: My peptide is showing poor solubility. What can I do?
A4: this compound is a protected peptide and may have limited solubility in purely aqueous solutions. For HPLC analysis, dissolving the crude product in the initial mobile phase, which typically contains a significant portion of organic solvent like acetonitrile (B52724) or methanol, is recommended. If solubility issues persist, sonication or dissolving in a small amount of a stronger organic solvent like DMSO before diluting with the mobile phase may be helpful.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC analysis of your crude this compound reaction mixture.
Issue 1: Multiple Peaks in HPLC Chromatogram
-
Potential Cause: Presence of unreacted starting materials, byproducts, or racemized products.
-
Troubleshooting Steps:
-
Analyze Peak Retention Times: Compare the retention times of your peaks to known standards of the starting materials if available. Generally, the fully protected tripeptide will be more hydrophobic and have a longer retention time than the starting dipeptide acid (Z-Pro-Leu-OH).
-
Employ LC-MS: Use LC-MS to determine the molecular weight of each peak. This is the most definitive way to identify byproducts such as diketopiperazines or N-acylurea.
-
Optimize Reaction Conditions: If significant amounts of byproducts are present, consider re-optimizing the synthesis. This could involve changing the coupling reagent, adjusting the reaction temperature, or modifying the workup procedure to better remove impurities. For instance, to minimize racemization, using a coupling reagent like HATU or COMU could be beneficial.[4]
-
Issue 2: Broad or Tailing Peaks in HPLC
-
Potential Cause: Poor column condition, inappropriate mobile phase, or column overload.
-
Troubleshooting Steps:
-
Check Column Health: Flush the column with a strong solvent wash. If peak shape does not improve, the column may be degraded and require replacement.
-
Adjust Mobile Phase pH: The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% in both the aqueous and organic mobile phases is crucial for sharp peaks in peptide analysis.[6] Ensure the TFA concentration is consistent.
-
Reduce Sample Load: Inject a smaller amount of your sample. Overloading the column can lead to peak distortion.
-
Issue 3: Irreproducible Retention Times
-
Potential Cause: Inadequate column equilibration, fluctuations in mobile phase composition, or temperature changes.
-
Troubleshooting Steps:
-
Ensure Column Equilibration: Before each injection, ensure the column is fully equilibrated with the initial mobile phase conditions. This typically requires flushing with 5-10 column volumes.
-
Prepare Fresh Mobile Phase: Mobile phases, especially those containing volatile acids like TFA, can change composition over time. Prepare fresh mobile phases daily.
-
Use a Column Thermostat: Fluctuations in ambient temperature can affect retention times. Using a column oven will ensure a stable operating temperature.
-
Data Presentation: Exemplary HPLC Analysis
The following table provides an example of expected retention times for this compound and potential byproducts under typical reversed-phase HPLC conditions. Note: These are illustrative values and actual retention times will vary based on the specific HPLC system, column, and method parameters.
| Compound | Expected Molecular Weight ( g/mol ) | Exemplary Retention Time (min) | Notes |
| H-Gly-OEt | 103.12 | ~2.5 | Starting material, highly polar. |
| Z-Pro-Leu-OH | 362.42 | ~10.8 | Starting material, less polar than H-Gly-OEt. |
| This compound | 447.53 | ~15.2 | Target product, expected to be the major peak. |
| cyclo(Pro-Leu) | 212.28 | ~8.5 | Diketopiperazine byproduct. |
| Z-D-Leu-Pro-Gly-OEt | 447.53 | ~14.9 | Diastereomeric byproduct due to racemization of Leucine. Often elutes very close to the main peak. |
| Dicyclohexylurea (DCU) | 224.36 | ~18.0 | Byproduct from DCC, very nonpolar. |
| Z-Pro-Leu-N-acylurea | 586.75 | ~16.5 | Adduct of the peptide and DCC. |
Experimental Protocols
Illustrative Protocol for this compound Synthesis
This protocol describes a general procedure for the solution-phase synthesis of this compound using DCC and HOBt.
-
Dissolution: Dissolve Z-Pro-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Activation: Add DCC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Coupling: In a separate flask, dissolve H-Gly-OEt.HCl (1.1 eq) in anhydrous DCM/DMF and neutralize with a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1.1 eq). Add this solution to the activated Z-Pro-Leu-OH mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
General Protocol for HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition (e.g., 10% ACN in water with 0.1% TFA).
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in the troubleshooting process.
Caption: Workflow for this compound synthesis and HPLC analysis.
Caption: Troubleshooting logic for HPLC analysis of this compound.
References
Z-Pro-leu-gly-oet stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the synthetic peptide Z-Pro-Leu-Gly-OEt in various solvents.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: My stock solution of this compound is showing a decrease in purity over time when analyzed by HPLC.
-
Question: I dissolved this compound in an aqueous buffer (pH 7.4) and after a few days, my HPLC analysis shows a new peak and a decrease in the area of the main peak. What could be the cause?
-
Answer: The most likely cause is the hydrolysis of the C-terminal ethyl ester. In aqueous solutions, especially at neutral to basic pH, esters are susceptible to hydrolysis, which would result in the formation of Z-Pro-Leu-Gly-OH. This new, more polar compound will likely have a different retention time in reverse-phase HPLC, typically eluting earlier than the parent peptide. To confirm this, you can use LC-MS to check for a product with the expected mass of the free acid. To mitigate this, prepare fresh solutions or store stock solutions in aprotic organic solvents like DMSO or DMF at low temperatures (-20°C or -80°C).[1][2]
Issue 2: I observe multiple new peaks in my HPLC chromatogram after storing this compound in a protic solvent.
-
Question: I prepared a solution of this compound in methanol (B129727) for my experiment. After a short period, I see several new peaks in my HPLC analysis. What are the possible degradation products?
-
Answer: In addition to potential ethyl ester hydrolysis (if water is present), you might be observing other degradation pathways.[1][2] Possible degradation products could arise from:
-
Peptide bond cleavage: Although generally stable, peptide bonds can be cleaved under harsh conditions. The presence of proline can influence the stability of adjacent peptide bonds.[3][4]
-
Transesterification: If the peptide is stored in an alcohol other than ethanol (B145695) (e.g., methanol), transesterification of the C-terminal ethyl ester to a methyl ester could occur.
-
Removal of the Z-group: While the benzyloxycarbonyl (Z) group is relatively stable, it can be sensitive to certain conditions, especially catalytic hydrogenation.[5][6] Ensure your solvent has not been exposed to any catalysts.
To identify the degradation products, LC-MS analysis is highly recommended.
-
Issue 3: The solubility of my this compound has changed, and I see precipitation.
-
Question: My this compound solution in a mixed aqueous/organic solvent, which was initially clear, has become cloudy and a precipitate has formed. What is happening?
-
Answer: This could be due to a few factors:
-
Degradation to a less soluble product: Hydrolysis of the ethyl ester to the carboxylic acid can alter the solubility profile of the peptide. The free acid may be less soluble in your specific solvent mixture.
-
Aggregation: Peptides can sometimes aggregate over time, especially at higher concentrations or in certain buffer systems.[2]
-
Temperature effects: If the solution has been stored at a low temperature, the peptide may be precipitating out due to lower solubility at that temperature.
To troubleshoot, try to re-dissolve the precipitate by gentle warming and vortexing. If it does not redissolve, it is likely a degradation product or an aggregate. Analyze the supernatant and the dissolved precipitate (if possible) by HPLC to identify the cause.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store a stock solution of this compound?
A1: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[1][2] For stock solutions, use a dry, aprotic organic solvent such as DMSO or DMF. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q2: In which solvents is this compound expected to be most stable?
A2: this compound is expected to be most stable in aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (B52724) (ACN). These solvents are less likely to participate in hydrolysis or other degradation reactions.
Q3: Can I store this compound in aqueous buffers?
A3: While this compound is soluble in some aqueous buffers, it is not recommended for long-term storage due to the risk of hydrolysis of the ethyl ester. If you must use an aqueous buffer, prepare the solution fresh before each experiment. For short-term storage (a few hours), keep the solution on ice.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is pH-dependent.
-
Acidic conditions (pH < 4): May lead to the hydrolysis of peptide bonds, particularly at the proline residue.
-
Neutral to Basic conditions (pH > 7): Can accelerate the hydrolysis of the C-terminal ethyl ester.[1]
Q5: What analytical technique is best for monitoring the stability of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is an excellent method for routine purity and stability analysis.[7] For detailed analysis and identification of potential degradation products, coupling HPLC with mass spectrometry (LC-MS) is the most powerful technique.[8][9]
Data Presentation
Table 1: Expected Stability of this compound in Common Solvents
| Solvent Category | Example Solvents | Expected Stability | Potential Degradation Pathways |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Generally stable. |
| Protic Polar | Water, Methanol, Ethanol | Moderate to Low | Hydrolysis of ethyl ester, transesterification (in alcohols), peptide bond cleavage. |
| Non-Polar | Dichloromethane, Chloroform | High | Generally stable, but solubility may be limited. |
| Aqueous Buffers (Acidic, pH < 4) | Phosphate or Citrate Buffers | Low | Peptide bond hydrolysis. |
| Aqueous Buffers (Neutral, pH ~7) | PBS, TRIS | Moderate to Low | Hydrolysis of ethyl ester. |
| Aqueous Buffers (Basic, pH > 8) | Carbonate or Borate Buffers | Low | Accelerated hydrolysis of ethyl ester, potential for racemization.[1][2] |
Disclaimer: This table provides a generalized guide based on chemical principles. Actual stability may vary depending on specific experimental conditions such as temperature, concentration, and presence of contaminants.
Experimental Protocols
Protocol: Forced Degradation Study of this compound by HPLC
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials and Instrumentation:
-
This compound
-
HPLC grade water, acetonitrile (ACN), methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 7 days.[10]
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water and keep at 4°C.
4. HPLC Analysis Method:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 254 nm
-
Injection Volume: 20 µL
5. Data Analysis:
-
Analyze all samples by HPLC.
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation by comparing the peak area of the parent peptide.
-
Characterize new peaks using LC-MS if available to identify degradation products.
Visualizations
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline residues in the maturation and degradation of peptide hormones and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. hplc.eu [hplc.eu]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Overcoming incomplete deprotection of the Z-group in Z-Pro-leu-gly-oet
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of the benzyloxycarbonyl (Z or Cbz) group, specifically focusing on the tripeptide Z-Pro-Leu-Gly-OEt.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the Z-group from a peptide like this compound?
The two most prevalent and effective methods for Z-group deprotection are catalytic hydrogenolysis and acid-catalyzed cleavage.[1]
-
Catalytic Hydrogenolysis: This is often the preferred method due to its mild, neutral pH conditions and clean byproducts (toluene and CO2).[2][3] It typically involves using a palladium catalyst (e.g., Pd/C) with a hydrogen source.[4]
-
Acidic Cleavage: This method is a robust alternative, particularly when the peptide contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes).[1] A common reagent for this is a solution of hydrogen bromide (HBr) in acetic acid.[2][4]
Q2: My Z-group deprotection by catalytic hydrogenation is slow or incomplete. What are the likely causes?
Slow or incomplete deprotection via catalytic hydrogenation is a common issue that can stem from several factors:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from reagents or methionine residues) or phosphorus-containing impurities.[3][5]
-
Poor Catalyst Quality: The activity of Pd/C can diminish over time or vary between batches.[5]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient to drive the reaction to completion.[5]
-
Inadequate Mixing: As a heterogeneous reaction, vigorous stirring is essential to ensure the peptide has access to the catalyst's surface.[5]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][3]
Q3: What potential side reactions should I be aware of during Z-group deprotection with HBr in acetic acid?
The primary side reaction of concern when using HBr in acetic acid is the acetylation of the newly deprotected N-terminal amine.[5][6] This occurs when the free amine attacks the acetic acid solvent, forming an N-acetylated peptide, which can be difficult to separate from the desired product. This is more likely to occur at elevated temperatures.[5]
Troubleshooting Guide
Problem 1: Incomplete Deprotection with Catalytic Hydrogenation
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material (this compound) remaining after the expected reaction time.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Poisoning | Ensure starting material and solvents are high-purity and free from sulfur-containing contaminants. If the peptide itself contains sulfur, consider an alternative deprotection method like acidic cleavage.[5] |
| Inactive Catalyst | Use a fresh, high-quality batch of Pd/C catalyst. Consider increasing the catalyst loading (e.g., from 5-10% w/w to 15-20% w/w).[1][5] For challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be used.[3] |
| Low Hydrogen Pressure | Increase hydrogen pressure from atmospheric (balloon) to 50 psi or higher using appropriate hydrogenation apparatus.[1][5] |
| Poor Mixing | Ensure vigorous and efficient stirring of the reaction mixture throughout the reaction.[5] |
| Product Inhibition | Perform the reaction in a slightly acidic solvent, such as methanol (B129727) with a small amount of acetic acid, to protonate the product amine and prevent it from coordinating with the catalyst.[1][3] |
Problem 2: Side Product Formation with HBr/Acetic Acid
-
Symptom: Mass spectrometry analysis reveals a mass corresponding to the desired product plus 42 Da (CH₃CO- group).
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| N-Acetylation by Solvent | Avoid elevated temperatures. If the reaction is slow at room temperature, consider a stronger, non-nucleophilic acid system.[5] |
| Use an alternative acid/solvent combination, such as HCl in a non-acetylating solvent like dioxane or isopropanol.[5] Trifluoroacetic acid (TFA) can also be used, but be aware of its high acidity, which might affect other protecting groups.[5] |
Quantitative Data Summary
The following tables provide an overview of typical reaction conditions and expected outcomes for common Z-group deprotection methods. Note that yields and purity are highly substrate-dependent, and the data presented are based on general peptide deprotection literature.
Table 1: Catalytic Hydrogenolysis Conditions and Outcomes
| Method | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Standard Hydrogenation | 10% Pd/C | H₂ (1 atm) | Methanol | RT | 1 - 16 | >90 |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 0.5 - 2 | >90 |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | RT | 0.5 - 1 | ~95[7] |
Table 2: Acidic Cleavage Conditions and Outcomes
| Reagent | Solvent | Temp. (°C) | Time (min) | Typical Yield (%) | Potential Side Products |
| 33% HBr | Acetic Acid | RT | 60 - 90 | >85 | N-acetylation[5] |
| TFA | DCM | RT | 30 - 120 | >90 | Cleavage of other acid-labile groups |
Experimental Protocols
Protocol 1: Z-Group Deprotection by Catalytic Hydrogenolysis
This protocol describes the standard procedure for removing a Z-group using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), HPLC grade
-
Celite®
-
Hydrogen gas supply (e.g., balloon or cylinder)
-
Reaction flask, stir bar, filtration apparatus
Procedure:
-
Dissolve the Z-protected peptide (1.0 equivalent) in methanol.[2]
-
Carefully add 10% Pd/C catalyst (5-10% by weight relative to the peptide) to the solution.[3] Caution: Pd/C can be pyrophoric; handle with care and do not allow it to become dry in the presence of air.[5]
-
Secure the flask and purge the atmosphere by evacuating and backfilling with hydrogen gas three times. For reactions at atmospheric pressure, a hydrogen-filled balloon is sufficient.[3][5]
-
Stir the suspension vigorously at room temperature.[5]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[2]
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[2]
-
Wash the Celite® pad with additional methanol to ensure complete recovery of the product.[2]
-
Concentrate the combined filtrate under reduced pressure to obtain the deprotected peptide, H-Pro-Leu-Gly-OEt.[2]
Protocol 2: Z-Group Deprotection by HBr in Acetic Acid
This protocol details the acidolytic cleavage of the Z-group.
Materials:
-
This compound
-
33% Hydrogen Bromide in Acetic Acid solution
-
Anhydrous diethyl ether (Et₂O)
-
Reaction flask, stir bar, centrifugation or filtration apparatus
Procedure:
-
Add a solution of 33% HBr in acetic acid to the Z-protected peptide in a reaction flask at room temperature.[2]
-
Stir the reaction mixture for 60 to 90 minutes.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the deprotected peptide hydrobromide salt by adding a sufficient volume of cold, dry diethyl ether.[2]
-
Isolate the solid product by filtration or centrifugation.
-
Wash the precipitate with additional diethyl ether to remove residual acetic acid and HBr.
-
Dry the product under vacuum.
Visualizations
Caption: Experimental workflow for Z-group deprotection.
Caption: Troubleshooting logic for incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimizing Enzymatic Assays with Z-Pro-Leu-Gly-OEt
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the synthetic peptide Z-Pro-Leu-Gly-OEt. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal performance in your enzymatic assays by fine-tuning the reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound performance?
A1: The optimal pH for the "performance" of this compound is not an intrinsic property of the peptide itself. Instead, it is determined by the specific enzyme for which it is serving as a substrate. Enzymes are highly sensitive to pH, and their catalytic activity is maximal at a specific pH, known as the "optimal pH".[1][2][3] For example, digestive enzymes like pepsin function best in the highly acidic environment of the stomach (optimal pH ~1.5-2), while enzymes in the small intestine, such as trypsin, prefer a more alkaline environment (optimal pH ~8).[1][4] Therefore, to ensure the best performance in your assay, you must determine the optimal pH for the particular enzyme you are studying.
Q2: How does pH affect the enzymatic reaction?
A2: The pH of the reaction buffer can significantly impact enzyme activity in several ways:
-
Active Site Ionization: The amino acid residues in the enzyme's active site often need to be in a specific ionization state to bind the substrate and catalyze the reaction. Changes in pH can alter the charge of these residues, disrupting substrate binding and catalysis.[2][4]
-
Enzyme Structure: Extreme pH values can disrupt the ionic and hydrogen bonds that maintain the enzyme's three-dimensional structure. This can lead to a loss of the active site's shape, a process known as denaturation, which results in a complete loss of activity.[1][4]
-
Substrate Properties: The pH can also affect the charge and shape of the substrate, this compound, which may influence its ability to bind to the enzyme's active site.[2][5]
Q3: My this compound precipitated out of solution when I added it to my aqueous buffer. What should I do?
A3: While this compound is generally soluble, issues can arise. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. If you are experiencing precipitation at a neutral pH, you could try testing the solubility in slightly more acidic or basic buffers, provided this is compatible with your experimental conditions. It is often recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. When diluting, add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.
Troubleshooting Guide: pH-Related Issues in Enzymatic Assays
This guide addresses common problems you might encounter related to pH during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | The assay buffer pH is not optimal for your enzyme. | Systematically test a range of pH values to determine the optimal pH for your specific enzyme (see Experimental Protocol below).[6][7][8] |
| Extreme pH has denatured the enzyme. | Ensure your buffer pH is within a reasonable physiological range to start (e.g., pH 4-10) before narrowing it down. Avoid very high or low pH values unless your enzyme is known to be stable under such conditions.[1][4] | |
| Incorrect buffer preparation. | Always verify the pH of your buffers with a calibrated pH meter before use.[9] | |
| Inconsistent or Irreproducible Results | Fluctuations in buffer pH. | Ensure your buffer has sufficient buffering capacity for the reaction. Prepare fresh buffers regularly. |
| Temperature and pH interaction. | Maintain a constant temperature throughout your experiments, as temperature can affect both enzyme activity and buffer pH.[4][9] | |
| High Background Signal | Non-enzymatic degradation of the substrate. | Run a "no-enzyme" control at each pH value to measure the rate of spontaneous substrate degradation. Subtract this background rate from your enzyme-catalyzed reaction rate. |
Experimental Protocols
Determining the Optimal pH for Your Enzyme
This protocol provides a general framework for identifying the optimal pH for an enzyme that utilizes this compound as a substrate.
1. Buffer Preparation:
-
Prepare a series of buffers with overlapping pH ranges to cover the desired spectrum (e.g., pH 4.0 to 10.0). It is crucial to use different buffer systems according to their buffering capacity at a specific pH range.[7]
-
pH 4.0 - 5.5: 0.1 M Acetate buffer
-
pH 6.0 - 7.5: 0.1 M Phosphate buffer
-
pH 7.5 - 9.0: 0.1 M Tris-HCl buffer
-
pH 9.0 - 10.0: 0.1 M Glycine-NaOH buffer
-
-
Adjust the pH of each buffer to the desired value at the intended reaction temperature.
2. Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of your enzyme in a buffer that ensures its stability (e.g., a neutral pH buffer).
3. Enzyme Assay:
-
Set up a series of reactions in a 96-well plate or individual tubes. For each pH to be tested:
-
Add the appropriate buffer.
-
Add the this compound substrate to a final desired concentration.
-
Include a "no-enzyme" control for each pH.
-
-
Pre-incubate the reactions at the optimal temperature for your enzyme.[4]
-
Initiate the reaction by adding the enzyme to each well (except the no-enzyme controls).
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometer or fluorometer to detect a cleavage product).
4. Data Analysis:
-
Calculate the initial reaction rate (velocity) for each pH value by determining the slope of the linear portion of the progress curve.
-
Subtract the rate of the "no-enzyme" control from the corresponding enzyme-catalyzed rate.
-
Plot the reaction rate (or relative activity) as a function of pH. The pH at which the highest activity is observed is the optimal pH for your enzyme under those conditions.[1]
Data Presentation: pH Profile of Your Enzyme
Use the following table to record and organize your experimental data for determining the optimal pH.
| pH | Buffer System | Absorbance/Fluorescence Reading (Time 1) | Absorbance/Fluorescence Reading (Time 2) | Absorbance/Fluorescence Reading (Time 3) | Initial Reaction Rate (ΔAbs/min) | Corrected Reaction Rate (Rate - No-Enzyme Control) | Relative Activity (%) |
| 4.0 | Acetate | ||||||
| 4.5 | Acetate | ||||||
| 5.0 | Acetate | ||||||
| 5.5 | Acetate | ||||||
| 6.0 | Phosphate | ||||||
| 6.5 | Phosphate | ||||||
| 7.0 | Phosphate | ||||||
| 7.5 | Tris-HCl | ||||||
| 8.0 | Tris-HCl | ||||||
| 8.5 | Tris-HCl | ||||||
| 9.0 | Glycine-NaOH | ||||||
| 9.5 | Glycine-NaOH | ||||||
| 10.0 | Glycine-NaOH |
Visualizations
The following diagrams illustrate key concepts and workflows for pH optimization.
Caption: Relationship between pH and enzyme structure/activity.
Caption: Workflow for determining the optimal pH of an enzyme.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 4. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting guide for Z-Pro-leu-gly-oet in automated peptide synthesizers
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing automated peptide synthesizers for the synthesis of Z-Pro-Leu-Gly-OEt. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the automated synthesis of this compound?
A1: The most frequent challenges include incomplete coupling reactions, particularly at the proline residue, and mechanical failures of the synthesizer. Proline's secondary amine structure can lead to slower reaction kinetics.[1] Additionally, aggregation of the growing peptide chain can hinder reagent access.[2][3]
Q2: How can I detect incomplete coupling during the synthesis?
A2: Many modern automated peptide synthesizers have real-time monitoring systems, such as UV monitoring of the Fmoc deprotection step, which can indicate if the previous coupling was incomplete.[4] A qualitative method for manual checking involves performing a Kaiser test on a few resin beads. A blue color indicates the presence of unreacted primary amines, signifying an incomplete coupling. However, the Kaiser test is not effective for proline (a secondary amine).[5]
Q3: What is diketopiperazine formation and is it a concern for this compound?
A3: Diketopiperazine (DKP) formation is a common side reaction, especially when proline is the second amino acid in the sequence. It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin and a lower yield.[6][7] For the synthesis of this compound, this is less of a concern as the synthesis would typically start with Glycine attached to the resin.
Q4: Which coupling reagents are recommended for proline-containing peptides?
A4: For sterically hindered amino acids like proline, more powerful coupling reagents are often recommended. Onium salt-based reagents such as HBTU, HATU, and COMU are generally more effective than carbodiimides like DIC alone.[5]
Q5: How can I improve the yield and purity of my final product?
A5: To improve yield and purity, ensure the use of high-quality, fresh reagents and solvents.[3] Optimizing coupling times, potentially double-coupling the amino acid after proline, and ensuring efficient resin swelling are also crucial steps.[1] Proper cleavage and purification protocols are vital for the final purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the automated synthesis of this compound.
Problem 1: Low Yield of the Crude Peptide
| Symptom | Potential Cause | Recommended Solution |
| Low final peptide quantity after cleavage. | Incomplete Coupling: The proline residue or the subsequent leucine (B10760876) may not have coupled efficiently due to steric hindrance or peptide aggregation.[2][5] | - Use a more powerful coupling reagent like HATU or COMU. - Increase the coupling reaction time for the proline and leucine steps. - Perform a double coupling for these residues.[1] - Consider using a solvent mixture (e.g., DMF/DMSO) to disrupt aggregation.[2] |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.[2] | - Synthesize at a higher temperature if your synthesizer allows. - Use a lower substitution resin. | |
| Resin Cleavage Issues: The peptide may not be efficiently cleaved from the resin. | - Ensure the correct cleavage cocktail is used for your resin type. - Increase the cleavage time or perform a second cleavage. | |
| Mechanical Issues: Reagent vials may be empty, or lines may be clogged. | - Check reagent levels before starting the synthesis. - Perform regular maintenance and cleaning of the synthesizer lines.[8] |
Problem 2: Multiple Peaks in HPLC Analysis of Crude Product
| Symptom | Potential Cause | Recommended Solution |
| Several unexpected peaks in the chromatogram. | Deletion Sequences: Result from incomplete coupling at one or more steps. | - Implement the solutions for "Incomplete Coupling" from the table above. |
| Truncated Sequences: May result from incomplete deprotection of the Fmoc group. | - Increase the Fmoc deprotection time. - Use fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF). | |
| Side Reactions: Unwanted chemical modifications to the peptide during synthesis or cleavage. | - Use appropriate side-chain protecting groups for all amino acids. - Use scavengers in the cleavage cocktail to prevent re-attachment of protecting groups or modification of sensitive residues. | |
| Racemization: The chirality of the amino acids may be altered during activation and coupling. | - Use a base with a lower potential for racemization, such as collidine. - Avoid excessive pre-activation times for the amino acids. |
Problem 3: Synthesizer Malfunction During a Run
| Symptom | Potential Cause | Recommended Solution |
| Pressure alarm or fluctuations.[8] | Blockage in the lines or a leak in the system. | - Pause the synthesis and check for any visible blockages or loose fittings. - Clean the lines as per the manufacturer's instructions. |
| Resin leakage from the reaction vessel.[8] | Failure of the reaction vessel seal. | - Stop the synthesis and reinstall the reaction vessel, ensuring a proper seal. - Replace the seals if they appear worn or damaged. |
| Program stops unexpectedly.[8] | Software glitch or power interruption. | - Check the power supply and connections. - Restart the synthesizer and, if possible, resume the synthesis from the last completed step. Consult the manufacturer's guide for resuming a run. |
Data Presentation
The choice of coupling reagent can significantly impact the final yield of the peptide. Below is a summary of typical yields obtained for a model peptide using various common coupling reagents. While specific yields for this compound may vary, this table provides a general comparison to guide reagent selection.
| Coupling Reagent | Additive | Base | Typical Yield (%) |
| HATU | HOAt | DIPEA | ~99 |
| COMU | - | DIPEA | >99 |
| HBTU | HOBt | DIPEA | ~95-98 |
| PyBOP | HOBt | DIPEA | ~95 |
Data synthesized from multiple studies for a model peptide and should be used as a comparative reference.[5]
Experimental Protocols
General Protocol for Automated Solid-Phase Synthesis of this compound
This protocol is a general guideline and may need to be adapted based on the specific automated peptide synthesizer used. This example assumes a 0.1 mmol synthesis scale using Fmoc chemistry.
1. Resin Preparation:
-
Start with a pre-loaded Glycine Wang resin or a similar appropriate resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
2. Synthesis Cycles (Automated):
-
Deprotection: The Fmoc group is removed from the resin-bound Glycine by treating it with 20% piperidine in DMF for a specified time (e.g., two treatments of 5-10 minutes each).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc-adduct.
-
Coupling of Leucine:
-
Prepare a solution of Fmoc-Leu-OH (e.g., 4 equivalents), a coupling reagent like HATU (e.g., 3.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (e.g., 8 equivalents) in DMF.
-
The synthesizer will deliver this activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for a set time (e.g., 30-60 minutes).
-
-
Washing: The resin is washed again with DMF to remove excess reagents.
-
Repeat for Proline: The deprotection, washing, and coupling steps are repeated for Fmoc-Pro-OH. A longer coupling time or double coupling may be beneficial here.
-
N-terminal Capping (Z-group): After the final deprotection of the Proline residue, the N-terminus is capped with the Z-group (Benzyloxycarbonyl). This is typically done by reacting the peptide-resin with Benzyl chloroformate in the presence of a base.
3. Cleavage and Deprotection:
-
After the synthesis is complete, the peptide-resin is washed with dichloromethane (B109758) (DCM) and dried.
-
The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
4. Precipitation and Purification:
-
The cleaved peptide is precipitated in cold diethyl ether.
-
The precipitate is collected by centrifugation, washed with ether, and dried.
-
The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Troubleshooting Workflow for Low Peptide Yield
Caption: A flowchart for troubleshooting low peptide yield.
General Automated Peptide Synthesis Cycle
References
- 1. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. interanalyt.ru [interanalyt.ru]
- 4. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. cem.de [cem.de]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Guide to Peptide Coupling Reagents: Understanding HBTU and Its Role
For researchers, scientists, and drug development professionals, selecting the appropriate reagents is critical for successful peptide synthesis. This guide clarifies the function of the common coupling reagent HBTU and addresses a potential misconception regarding its comparison with peptide fragments like Z-Pro-Leu-Gly-OEt.
A direct comparison of coupling efficiency between HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and this compound (N-carbobenzoxy-L-prolyl-L-leucyl-glycine ethyl ester) is not applicable, as they serve fundamentally different roles in peptide chemistry. HBTU is a well-established coupling reagent that facilitates the formation of peptide bonds, while this compound is a protected tripeptide, a product or intermediate of a peptide synthesis, not a reagent used to form the bonds themselves.
This guide will focus on the performance and application of HBTU as a coupling reagent, providing the context and data necessary for informed experimental design.
HBTU: A Profile of a Workhorse Coupling Reagent
HBTU is a uronium-based aminium salt widely used in both liquid-phase and solid-phase peptide synthesis to promote the formation of amide (peptide) bonds between a carboxylic acid (the C-terminus of one amino acid) and an amine (the N-terminus of another). Its popularity stems from its high coupling efficiency, rapid reaction times, and ability to suppress racemization, particularly when used with an additive like HOBt (Hydroxybenzotriazole).
The primary mechanism involves the rapid activation of a carboxyl group, forming an activated ester intermediate that is highly reactive towards the amine group, leading to efficient peptide bond formation.
Performance Data of HBTU in Peptide Coupling
The efficiency of HBTU is often evaluated based on reaction yield and the purity of the resulting peptide. The following table summarizes typical performance data for HBTU-mediated coupling reactions under standard conditions.
| Parameter | Typical Value | Conditions |
| Coupling Time | 15 - 60 minutes | Room Temperature, Solid-Phase Synthesis |
| Reaction Yield | >99% | Standard Fmoc-based Solid-Phase Peptide Synthesis |
| Racemization | <1% | With addition of a base like DIPEA |
| Purity of Crude Peptide | High | Dependent on amino acid sequence and length |
Experimental Protocol: Standard HBTU-Mediated Peptide Coupling
Below is a representative protocol for a coupling step in Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
HBTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Resin-bound peptide with a free N-terminus (1 equivalent)
-
Dimethylformamide (DMF)
Procedure:
-
Amino Acid Activation (Pre-activation):
-
Dissolve the Fmoc-protected amino acid and HBTU in DMF.
-
Add DIPEA to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the activated species.
-
Allow the activation to proceed for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin, which has been pre-swollen in DMF.
-
Agitate the mixture at room temperature for the desired reaction time (typically 30-60 minutes).
-
-
Washing:
-
After the coupling reaction is complete, filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.
-
-
Confirmation of Completion (Optional):
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Visualizing the Peptide Coupling Workflow
The following diagrams illustrate the general workflow for a peptide coupling reaction using HBTU and the logical relationship of the components involved.
Caption: Workflow for HBTU-mediated peptide bond formation.
Caption: Classification of reagents and substrates in peptide synthesis.
A Strategic Showdown in Hindered Peptide Synthesis: Stepwise SPPS with PyBOP vs. Fragment Condensation
For researchers, scientists, and drug development professionals navigating the complexities of synthesizing sterically hindered peptides, the choice of synthetic strategy is paramount to achieving desired purity, yield, and stereochemical integrity. This guide provides a detailed comparison of two powerful approaches: the widely adopted stepwise solid-phase peptide synthesis (SPPS) utilizing the efficient coupling reagent PyBOP, and the strategic fragment condensation method, particularly employing C-terminal proline-containing peptides to mitigate racemization.
The synthesis of peptides bearing sterically hindered amino acids, such as N-methylated or α,α-disubstituted residues, presents significant challenges. These "difficult" sequences can lead to incomplete coupling reactions, low yields, and an increased risk of epimerization. To overcome these hurdles, chemists have a choice between a linear, stepwise assembly of the peptide chain or a convergent approach where pre-synthesized peptide fragments are coupled.
This guide delves into a comparative analysis of these two methodologies. We will use the synthesis of the well-known "difficult" peptide, the Acyl Carrier Protein fragment 65-74 (ACP(65-74)), as a case study to illustrate the practical considerations and outcomes of each strategy.
At a Glance: Comparing Synthetic Strategies
| Feature | Stepwise SPPS with PyBOP | Fragment Condensation (with C-terminal Proline) |
| General Principle | Linear, one-by-one addition of amino acids to a solid support. | Convergent synthesis; coupling of pre-synthesized, purified peptide fragments. |
| Coupling Reagent | PyBOP is a common choice for efficient coupling and low racemization.[1] | Various coupling reagents can be used for the fragment coupling step. |
| Racemization Risk | Generally low with PyBOP, but can increase with sterically hindered residues. | Significantly minimized at the C-terminus of the coupling fragment when it is a proline residue.[2] |
| Synthesis of "Difficult" Sequences | Can be challenging, leading to lower yields and purity due to repeated difficult coupling steps.[1] | Can be more efficient as difficult couplings are localized to a single fragment-to-fragment reaction. |
| Purification | A single purification step at the end for the full-length peptide. | Requires purification of each fragment and then the final full-length peptide. |
| Solubility Issues | The growing peptide chain on the resin can aggregate, hindering further reactions. | Solubility issues with large, protected fragments can be a major challenge. |
Performance Data: The Case of ACP(65-74)
The Acyl Carrier Protein fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2) is a classic example of a peptide sequence prone to aggregation during synthesis, making it a benchmark for evaluating synthetic methodologies.
Stepwise SPPS of ACP(65-74) using various coupling reagents:
| Coupling Reagent | Resin | Crude Purity (%) | Reference |
| HATU | AM SURE™ | >90 | [3] |
| Various (unspecified) | Standard AM PS | 60.7 | [3] |
| TCTU | Not specified | 87 | [4] |
| HATU | Not specified | 90 | [5] |
| WSCD/OxymaPure | TentaGel | ~72 (overall yield) | [6] |
Note: While PyBOP is a well-regarded coupling reagent, specific yield and purity data for the complete stepwise synthesis of ACP(65-74) using PyBOP was not found in the immediate search results. However, its efficiency in difficult couplings is well-documented.
Fragment Condensation of Peptides with C-terminal Proline:
Direct quantitative data for the synthesis of ACP(65-74) via fragment condensation with a C-terminal proline fragment was not available in the searched literature. However, the principles of this strategy are well-established.
| Feature | Performance Insight | Reference |
| Racemization Control | Coupling of peptide fragments with a C-terminal proline or pseudoproline residue proceeds with minimal to no racemization, even under microwave conditions. | [2] |
| Application | This strategy is particularly valuable for the synthesis of large peptides and proteins where the risk of racemization at each coupling step accumulates in a stepwise approach. | [2] |
Experimental Protocols
Protocol 1: Stepwise Solid-Phase Peptide Synthesis of a Hindered Peptide using PyBOP
This protocol is a representative procedure for the manual synthesis of a hindered peptide on a solid support using PyBOP as the coupling reagent.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For particularly hindered couplings, the reaction time may be extended or a double coupling may be performed.
-
Monitor the coupling reaction using a Kaiser test or other appropriate method. A negative test indicates a complete reaction.
-
-
Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fragment Condensation using a C-terminal Proline Peptide
This protocol outlines a general procedure for the synthesis of a protected peptide fragment with a C-terminal proline and its subsequent coupling to a resin-bound peptide.
Part A: Synthesis of the Protected Peptide Fragment (e.g., Z-Pro-Leu-Gly-OH) This would typically be done via solution-phase synthesis or by synthesizing the fragment on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage of the protected fragment.
Part B: Coupling of the Fragment to a Resin-Bound Peptide
-
Preparation of the Resin-Bound Peptide: The N-terminal peptide fragment is synthesized on a suitable resin (e.g., Rink Amide resin) following a standard SPPS protocol (as in Protocol 1), leaving the N-terminal Fmoc group removed.
-
Fragment Activation and Coupling:
-
In a separate vial, dissolve the protected C-terminal proline fragment (e.g., Z-Pro-Leu-Gly-OH) (1.5-3 equivalents), a coupling reagent (e.g., PyBOP or HATU) (1.5-3 equivalents), and a base (e.g., DIPEA) (3-6 equivalents) in an appropriate solvent (e.g., DMF).
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated fragment solution to the resin-bound peptide.
-
Agitate the reaction for an extended period (e.g., 12-24 hours) at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM.
-
Completion of Synthesis: Any further N-terminal amino acids can be added stepwise, or if the fragment was the final one, proceed to final deprotection, cleavage, and purification as described in Protocol 1.
Visualizing the Synthetic Workflows
The choice between stepwise synthesis and fragment condensation represents a fundamental divergence in the path to the final peptide. The following diagram illustrates these two workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
A Head-to-Head Comparison of Coupling Reagents for the Synthesis of Z-Pro-Leu-Gly-OEt
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical decision that directly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides a detailed comparison of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient aminium/uronium salt, with other commonly used coupling reagents. The synthesis of the model tripeptide, Z-Pro-Leu-Gly-OEt, will serve as the framework for this analysis.
While this compound is a peptide building block and not a reagent itself, its synthesis provides a practical context for evaluating the performance of various activators.[1][2] This guide will delve into the mechanisms of action, present comparative performance data, and provide detailed experimental protocols to inform the selection of the optimal reagent for synthesizing short, well-defined peptides.
Performance of Common Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to activate the C-terminal carboxylic acid of an N-protected amino acid, facilitating nucleophilic attack by the N-terminal amine of the adjacent residue. This must be achieved rapidly and with minimal side reactions, most notably racemization.[3][4] Modern reagents like HATU are known for their high efficiency, especially in challenging syntheses involving sterically hindered amino acids or sequences prone to aggregation.[3][5]
While direct comparative data for the synthesis of the specific tripeptide this compound is not extensively published, performance data from the synthesis of other model peptides, including "difficult" sequences, offers valuable insights into the relative strengths of these reagents.
Table 1: Comparison of Coupling Reagent Performance in Model Peptide Syntheses
| Reagent | Reagent Type | Typical Crude Purity | Coupling Efficiency | Relative Speed | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | High[3] | Very High[3] | Fast[3] | Low[3] | "Gold standard" for difficult couplings; can cause guanidinylation if used in excess.[5][6] |
| HBTU | Aminium/Uronium Salt | Good to High[3] | High[3] | Moderate[3] | Low to Moderate[3] | A cost-effective alternative to HATU, though generally less reactive.[3] |
| PyBOP | Phosphonium Salt | Good | Good | Moderate | Low | Byproducts are generally not reactive, avoiding certain side reactions seen with uronium salts. |
| COMU | Aminium/Uronium Salt | High | Very High | Fast | Low | Safer alternative to benzotriazole-based reagents; byproducts are water-soluble. |
| DIC/Oxyma | Carbodiimide/Additive | Good | Good | Moderate | Low | A modern, safer, and effective alternative to DIC/HOBt; low risk of explosion. |
Mechanism of Action and Experimental Workflows
The superior performance of HATU is largely attributed to the formation of a highly reactive OAt-active ester.[3][7] The 7-azabenzotriazole (HOAt) moiety is a better leaving group than the HOBt found in reagents like HBTU, leading to faster and more complete coupling.
Below are diagrams illustrating the general mechanism of peptide coupling mediated by HATU and a standard workflow for the solid-phase synthesis of a tripeptide like Pro-Leu-Gly, which would then be N-terminally protected with a Z-group and cleaved from the resin as an ethyl ester in subsequent steps.
References
A Comparative Guide to Solution-Phase Peptide Synthesis: The EDC/HOBt System
In the realm of peptide synthesis, the choice of coupling methodology is paramount to achieving high yields, purity, and stereochemical integrity. This guide provides a detailed examination of the widely utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) system for solution-phase peptide synthesis. It also clarifies the role of specific peptide sequences, such as Z-Pro-Leu-Gly-OEt, which are products of such synthetic processes rather than reagents for them.
Understanding the Roles: Reagents vs. Products
It is crucial to distinguish between the tools of peptide synthesis and the molecules they are designed to create.
-
EDC/HOBt: This is a coupling reagent system. EDC is a carbodiimide (B86325) that activates the carboxylic acid group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid. HOBt is an additive that acts as a catalyst and suppresses side reactions, most notably racemization.[1][2] The byproducts of EDC are water-soluble, which greatly simplifies their removal during the workup phase in solution-phase synthesis.[1]
-
This compound: This is a synthetic peptide derivative. Specifically, it is a protected tripeptide with the sequence Proline-Leucine-Glycine, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus of Proline and an ethyl ester (OEt) on the C-terminus of Glycine.[3][4] Such molecules are the target products of peptide synthesis and can serve as building blocks for the creation of larger, more complex peptides.[3]
Therefore, a direct performance comparison between this compound and the EDC/HOBt system is not applicable, as they serve fundamentally different roles. This guide will focus on the performance and application of the EDC/HOBt system as a cornerstone of solution-phase peptide synthesis.
Performance of the EDC/HOBt Coupling System
The EDC/HOBt system is a gold standard in peptide coupling due to its high efficiency, versatility, and the ease of byproduct removal.[1] While specific yields and reaction times are highly dependent on the specific amino acids being coupled, the literature provides extensive evidence of its efficacy.
| Performance Metric | Typical Performance with EDC/HOBt | Key Considerations |
| Coupling Efficiency/Yield | Generally high, often exceeding 90% for non-hindered couplings. | Steric hindrance of the amino acid side chains or the N-terminal protecting group can lower yields. |
| Racemization Suppression | HOBt is effective at minimizing racemization of chiral amino acids during activation.[2][5] | Certain amino acids like histidine and cysteine are more prone to racemization. The choice of solvent and base can also influence the degree of epimerization.[6] |
| Reaction Time | Typically ranges from a few hours to overnight at room temperature. | Reaction completion is often monitored by thin-layer chromatography (TLC). |
| Byproduct Removal | The urea (B33335) byproduct from EDC is water-soluble, allowing for simple removal by aqueous extraction.[7] | This is a significant advantage over other carbodiimides like DCC, whose byproduct is poorly soluble.[2] |
| Versatility | Effective for a wide range of amino acid couplings in solution-phase synthesis.[1] | Can also be adapted for solid-phase peptide synthesis. |
Experimental Protocols
Below are detailed methodologies for a typical solution-phase peptide coupling reaction using EDC and HOBt.
Experimental Protocol: General Peptide Coupling in Solution-Phase using EDC/HOBt
Materials:
-
N-protected amino acid (1.0 equivalent)
-
Amino acid ester hydrochloride (1.0 equivalent)
-
EDC (hydrochloride form) (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
A suitable tertiary base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (1.0 equivalent to neutralize the hydrochloride salt)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF))
Procedure:
-
Dissolution: Dissolve the N-protected amino acid, amino acid ester hydrochloride, and HOBt in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Base Addition: Add the tertiary base (e.g., DIEA) to the mixture to neutralize the hydrochloride salt of the amino acid ester.
-
Activation: Add the EDC to the cold reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for approximately 30 minutes, and then let it warm to room temperature. The reaction is typically stirred overnight to ensure completion.
-
Work-up:
-
The reaction mixture is diluted with a solvent like ethyl acetate.
-
The organic phase is washed sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine to remove unreacted starting materials, excess reagents, and water-soluble byproducts.[8]
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude peptide.
-
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure peptide.
Visualizing the Process
Mechanism of EDC/HOBt Mediated Peptide Coupling
The following diagram illustrates the activation of a carboxylic acid by EDC and the subsequent role of HOBt in forming a less racemization-prone active ester intermediate, which then reacts with the amine component.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
General Workflow for Solution-Phase Peptide Synthesis
This diagram outlines the typical steps involved in synthesizing a dipeptide in solution.
References
A Comparative Guide to the Synthesis and HPLC Validation of Z-Pro-Leu-Gly-OEt
For researchers and professionals in drug development, the synthesis of peptides with high purity is paramount. This guide provides a comparative analysis of two primary methods for synthesizing the protected tripeptide Z-Pro-Leu-Gly-OEt: Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS). The purity of the synthesized peptide is validated using High-Performance Liquid Chromatography (HPLC), and this guide details the experimental protocols and expected outcomes for both synthesis and validation.
Comparison of Synthesis Methods
The choice between LPPS and SPPS for the synthesis of this compound depends on several factors, including the desired scale of production, speed, and purification strategy. Below is a summary of the key differences and typical performance metrics for each method.
| Parameter | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | Peptide chain is assembled in solution with purification of intermediates after each coupling step. | Peptide chain is assembled on an insoluble polymer resin, with excess reagents and byproducts removed by filtration and washing. |
| Typical Yield | Can be lower due to losses during intermediate purification steps. A reported yield for this compound is 91%[1]. | Generally high, as the use of excess reagents drives reactions to completion. Overall yield is dependent on the efficiency of each coupling and deprotection step. |
| Crude Purity | Often higher for shorter peptides as intermediates are purified. | Can be lower due to the accumulation of side products from incomplete reactions. |
| Final Purity (Post-Purification) | Can achieve high purity (≥99%) after final purification[2]. | High purity can be achieved after purification by preparative HPLC. |
| Scalability | More readily scalable for large-quantity industrial production. | Well-suited for research-scale and automated synthesis. |
| Time Efficiency | More time-consuming due to the need for isolation and purification of intermediates. | Faster for shorter peptides due to the simplified washing steps and potential for automation. |
| Common Impurities | Unreacted starting materials, coupling reagent byproducts. | Deletion sequences (from incomplete coupling), truncated sequences (from incomplete deprotection), and products of side-chain reactions. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via both LPPS and SPPS, followed by its HPLC validation, are provided below.
Liquid-Phase Peptide Synthesis (LPPS) of this compound
This method involves the coupling of the dipeptide Z-Pro-Leu-OH with the ethyl ester of glycine (B1666218).
Step 1: Synthesis of Z-Pro-Leu-OH (if not commercially available)
-
Protection of Proline: L-Proline is reacted with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) in the presence of a base (e.g., sodium hydroxide) to yield Z-Pro-OH.
-
Coupling with Leucine Methyl Ester: Z-Pro-OH is coupled with L-leucine methyl ester hydrochloride using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Saponification: The resulting Z-Pro-Leu-OMe is saponified using a base (e.g., lithium hydroxide) to yield the dipeptide acid, Z-Pro-Leu-OH.
Step 2: Coupling of Z-Pro-Leu-OH with Glycine Ethyl Ester
-
Activation of Z-Pro-Leu-OH: Dissolve Z-Pro-Leu-OH (1 equivalent) in a suitable solvent such as acetonitrile.
-
Coupling Reaction: Add a coupling agent (e.g., 2-N-methylamino-1,3,2-dioxaphospholane) and glycine ethyl ester hydrochloride (H-Gly-OEt·HCl, 1.1 equivalents) along with a base like triethylamine (B128534) (TEA) to neutralize the hydrochloride.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20 hours)[1].
-
Work-up and Purification: The reaction mixture is worked up by removing the solvent, followed by an extractive procedure to remove unreacted starting materials and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This method involves the stepwise addition of amino acids to a solid support.
-
Resin Preparation: A suitable resin, such as a pre-loaded Fmoc-Gly-Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the glycine residue is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling (Leucine):
-
Fmoc-Leu-OH (3 equivalents) is activated with a coupling agent like HBTU (3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
The activated amino acid solution is added to the resin, and the mixture is agitated to facilitate coupling.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling (Proline): The Fmoc deprotection and coupling steps are repeated for the addition of Z-Pro-OH.
-
Cleavage from Resin and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups (if any) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). Since the final product is Z-protected, a mild cleavage method that does not remove the Z group would be necessary if it were attached to the N-terminus in the final step. Alternatively, Z-Pro can be introduced in the last coupling step.
-
Purification: The crude peptide is precipitated, collected, and purified by preparative reverse-phase HPLC.
HPLC Validation Protocol
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 254 nm (for the Z-group).
-
Sample Preparation: The synthesized this compound is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both synthesis methods and a decision-making process for selecting the appropriate synthesis strategy.
References
Comparative analysis of Z-Pro-leu-gly-oet and COMU coupling reagents
An In-Depth Comparative Analysis for Peptide Synthesis: COMU vs. Z-Pro-Leu-Gly-OEt
In the landscape of peptide synthesis, the strategic selection of reagents and building blocks is paramount to achieving high yields, purity, and overall success. This guide provides a comprehensive comparative analysis of two distinct chemical entities utilized in peptide synthesis: COMU, a third-generation uronium-type coupling reagent, and this compound, a protected tripeptide fragment. While both are integral to the construction of peptides, they serve fundamentally different roles. This analysis will elucidate their respective functions, applications, and the strategic advantages of their use in modern peptide synthesis for researchers, scientists, and drug development professionals.
Core Functional Distinction
It is crucial to understand that COMU and this compound are not direct alternatives. COMU is a coupling reagent , a molecule that facilitates the formation of a peptide bond between two amino acids or peptide fragments. In contrast, this compound is a pre-synthesized, protected peptide fragment . It acts as a building block that can be incorporated into a larger peptide chain.
-
COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an activating agent. It reacts with the carboxylic acid group of an amino acid to form a highly reactive intermediate, which is then readily attacked by the amino group of another amino acid to form a peptide bond.
-
This compound is a tripeptide composed of Proline, Leucine, and Glycine, with its N-terminus protected by a Carboxybenzyl (Z) group and its C-terminus protected as an ethyl ester (OEt). It is used in what is known as fragment condensation, where pre-synthesized peptide fragments are coupled together.
COMU: A High-Performance Coupling Reagent
COMU has gained widespread adoption in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to its numerous advantages over older benzotriazole-based reagents like HBTU and HATU.
Key Advantages of COMU:
-
High Efficiency: COMU demonstrates coupling efficiencies comparable or even superior to HATU, leading to higher yields of the desired peptide.[1]
-
Enhanced Safety: It does not contain the potentially explosive benzotriazole (B28993) moiety, making it a safer alternative.[1][2]
-
Reduced Racemization: COMU is highly effective at suppressing racemization, ensuring the stereochemical integrity of the synthesized peptide.[1][3]
-
Excellent Solubility: The presence of a morpholino group enhances its solubility in common organic solvents like DMF.[2][4][5]
-
Water-Soluble Byproducts: The byproducts of the coupling reaction are easily removed by aqueous extraction, simplifying purification.[1][2][3]
Mechanism of COMU-Mediated Coupling
The coupling reaction facilitated by COMU involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly forms an active Oxyma ester, which is subsequently attacked by a primary or secondary amine to form the desired amide (peptide) bond.
This compound: A Strategic Peptide Fragment
This compound is a synthetic peptide derivative that serves as a building block in peptide synthesis.[6] Its use is characteristic of a fragment condensation strategy, which can be advantageous for the synthesis of long or complex peptides.
Applications of this compound:
-
Building Block in Peptide Synthesis: It can be deprotected at either the N- or C-terminus and then coupled with other amino acids or peptide fragments.[4]
-
Drug Development Research: This and similar peptide fragments are used to design and optimize peptide-based therapeutics.[4]
-
Biochemical and Diagnostic Research: Used in studies of protein interactions and in the development of diagnostic tools.[4]
Workflow for Utilizing a Peptide Fragment
The use of a fragment like this compound involves a multi-step process that is distinct from the stepwise addition of single amino acids.
Comparative Summary
The following tables summarize the key characteristics and roles of COMU and this compound.
Table 1: Chemical Identity and Primary Function
| Feature | COMU | This compound |
| Chemical Class | Uronium-type Salt | Protected Tripeptide |
| Primary Function | Coupling Reagent (Activator) | Building Block (Fragment) |
| Used to Form | A single peptide bond | A segment of a peptide chain |
| CAS Number | 1075198-30-9 | 7784-82-9 |
| Molecular Formula | C₁₂H₁₉F₆N₄O₄P | C₂₃H₃₃N₃O₆ |
Table 2: Application in Peptide Synthesis
| Aspect | COMU | This compound |
| Synthesis Strategy | Stepwise Solid-Phase or Solution-Phase Synthesis | Fragment Condensation |
| Typical Use Case | Facilitating the addition of a single amino acid. | Incorporation of a three-amino acid sequence in one step. |
| Requirement | Requires a separate amino acid to be coupled. | Requires a coupling reagent (like COMU) for its own incorporation. |
| Key Advantage | High efficiency, safety, low racemization for each coupling step. | Can improve solubility of intermediate fragments and speed up the synthesis of long peptides by adding multiple residues at once. |
Experimental Protocols
Protocol 1: General Procedure for COMU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard coupling cycle using COMU.
-
Resin Preparation: The resin with the N-terminally deprotected peptide is washed thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, the N-Fmoc protected amino acid (3 equivalents), COMU (3 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents) are dissolved in DMF. The mixture is allowed to pre-activate for 1-2 minutes.
-
Coupling Reaction: The activation mixture is added to the resin. The reaction is agitated at room temperature for 30-60 minutes. For sterically hindered amino acids, a double coupling may be performed.
-
Washing: The resin is filtered and washed extensively with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.
Protocol 2: General Procedure for Incorporating this compound via Fragment Condensation
This protocol describes how the fragment, once appropriately deprotected, can be coupled.
-
Fragment Preparation (C-terminal deprotection): To activate the C-terminus of this compound for coupling to a resin-bound amine, the ethyl ester is first removed (e.g., via saponification with a mild base) to yield the free carboxylic acid, Z-Pro-Leu-Gly-OH.
-
Activation and Coupling: The resulting protected fragment (Z-Pro-Leu-Gly-OH) is then treated as a large amino acid. It is activated using a coupling reagent like COMU (1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents) in DMF.
-
Addition to Resin: This activated fragment solution is then added to the N-terminally deprotected peptide-resin and allowed to react for several hours or overnight.
-
Washing and Further Synthesis: The resin is thoroughly washed with DMF. The synthesis can then proceed by deprotecting the N-terminal Z-group to continue chain elongation.
Conclusion
The choice between a stepwise synthesis strategy using a high-performance coupling reagent like COMU and a fragment condensation approach utilizing pre-synthesized building blocks like This compound depends on the specific target peptide.
-
COMU is a versatile and highly efficient tool for the routine and challenging stepwise synthesis of peptides, offering significant advantages in safety, purity, and ease of use. It is the engine that drives the formation of individual peptide bonds.
-
This compound represents a strategic component for the assembly of longer or more complex peptides. While its own incorporation requires a coupling reagent, its use can simplify the synthesis process, potentially improving yields and purity for difficult sequences by circumventing problematic repetitive single-amino-acid additions.
For researchers and drug development professionals, a deep understanding of both high-performance coupling reagents and strategic fragment building blocks is essential for the successful and efficient synthesis of target peptides.
References
- 1. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 7784-82-9 [chemicalbook.com]
Assessing Racemization in Peptide Synthesis: A Comparative Guide to Reagents and Methods
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount. Racemization, the unintended conversion of an L-amino acid to its D-enantiomer during synthesis, can lead to the formation of diastereomeric impurities. These impurities can be challenging to remove and may significantly alter the biological activity, efficacy, and safety of a peptide therapeutic.
This guide provides a comprehensive comparison of common reagents and analytical methods used to assess the level of racemization in peptide synthesis. It is important to clarify that Z-Pro-Leu-Gly-OEt is a tripeptide that can be used as a model peptide in such studies, rather than a reagent for the assessment itself. The core of racemization assessment lies in the synthesis of a model peptide using a specific coupling reagent, followed by the analysis of the product to quantify the extent of epimerization.
Comparison of Peptide Coupling Reagents
The choice of coupling reagent is a critical factor influencing the extent of racemization. The ideal reagent should facilitate rapid peptide bond formation, minimizing the time the activated amino acid is susceptible to epimerization. Below is a comparison of commonly used coupling reagents.
| Coupling Reagent Class | Examples | Mechanism of Action | Relative Racemization Potential | Key Advantages | Key Disadvantages |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. Requires an additive like HOBt or Oxyma to suppress racemization. | High (without additives) | Cost-effective and widely used. | By-products can be difficult to remove (especially DCU from DCC). High risk of racemization without additives. |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU, TBTU | Forms an active ester in situ (e.g., OBt or OAt ester), which is less reactive than the O-acylisourea intermediate and therefore less prone to racemization. | Low to Medium | High coupling efficiency and rapid reaction times.[1][2] Generally low racemization.[1] | Can cause guanidinylation of the N-terminal amino group if used in excess.[3] HATU can be more expensive. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to onium salts, they form active esters in situ. | Low | Good for sterically hindered couplings. | Can be less reactive than some onium salts. |
| Immonium Salts | COMU | A third-generation uronium salt based on an Oxyma moiety, which is highly effective at accelerating coupling and suppressing racemization. | Very Low | Very high reactivity and efficiency, leading to minimal racemization.[2] | Higher cost compared to older reagents. |
Analytical Methods for Quantifying Racemization
Several analytical techniques can be employed to separate and quantify the diastereomeric peptides formed as a result of racemization. The choice of method depends on the required sensitivity, the nature of the peptide, and the available instrumentation.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) to differentially retain enantiomeric or diastereomeric peptides, allowing for their separation and quantification. | 1.0–2.3 µg/mL[4] | 1.6 - 14.0 µg/mL[4][5] | High resolution, well-established, and good for quantification.[4] | Method development can be complex and time-consuming. Requires a dedicated chiral column. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Involves hydrolysis of the peptide, derivatization of the amino acids with a chiral reagent, and separation on a chiral GC column. | Can detect down to 0.1% of the unnatural enantiomer. | - | High sensitivity and can pinpoint the specific amino acid that has racemized. | Peptide hydrolysis itself can induce racemization, requiring careful control and correction. |
| Capillary Electrophoresis (CE) | Separates charged molecules in a capillary based on their electrophoretic mobility in the presence of a chiral selector. | Can be as low as 0.05% of the major component. | - | High separation efficiency, low sample consumption, and fast analysis times. | Can be less robust than HPLC and has a lower loading capacity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can distinguish between diastereomers based on differences in their chemical shifts, often with the aid of chiral shift reagents. | - | - | Non-destructive and provides detailed structural information. | Lower sensitivity compared to chromatographic methods and can have complex spectra. |
Experimental Protocols
General Workflow for Assessing Racemization
The assessment of racemization for a given coupling reagent typically follows a standardized workflow. This involves the synthesis of a model peptide known to be susceptible to racemization, followed by analysis of the crude product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Z-Pro-Leu-Gly-OEt and its Analogs in Dopamine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Z-Pro-Leu-Gly-OEt and its analogs, focusing on their activity as modulators of the dopamine (B1211576) D2 receptor. While the initial query concerned "cross-reactivity," the available body of research primarily details the on-target effects of these compounds on dopamine receptors rather than broad, off-target binding profiles. Therefore, this document compares the modulatory activity of various analogs on the dopamine D2 receptor, providing a framework for understanding their structure-activity relationships.
Introduction to Pro-Leu-Gly Peptides
The tripeptide Pro-Leu-Gly-NH2 (PLG), also known as melanocyte-inhibiting factor (MIF-1), is an endogenous neuropeptide that has been shown to modulate dopaminergic neurotransmission.[1] Specifically, PLG and its analogs act as positive allosteric modulators of the D2 dopamine receptor, enhancing the binding of dopamine agonists.[1] This has led to the investigation of these peptides and their mimetics as potential therapeutic agents for conditions such as Parkinson's disease and tardive dyskinesia. The parent compound mentioned, this compound, is a protected form of the Pro-Leu-Gly tripeptide, with a benzyloxycarbonyl (Z) group protecting the proline's amine and an ethyl ester (OEt) protecting the glycine's carboxyl group. These protecting groups are typically used in peptide synthesis and are often removed to yield the active form of the peptide. This guide will focus on the biologically active analogs of the core Pro-Leu-Gly sequence.
Comparative Analysis of Analog Activity
The primary method for evaluating the activity of Pro-Leu-Gly analogs has been the radioligand binding assay, which measures the ability of these compounds to enhance the binding of a dopamine agonist, such as 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), to striatal dopamine receptors.[2] The following tables summarize the reported activities of various analogs.
Table 1: Analogs with Modifications at the Leucyl Residue
| Analog | Concentration (µM) | Enhancement of ADTN Binding (%) | Reference |
| Pro-Ahx-Gly-NH2 | 0.1 | 16 | [2] |
| Pro-Phe-Gly-NH2 | 1 | 31 | [2] |
Ahx: L-2-aminohexanoic acid, Phe: L-phenylalanine
Table 2: Analogs with Modifications at the Prolyl Residue
| Analog | Activity Compared to PLG | Reference |
| D-Pro-Leu-Gly-NH2 | Comparable | [3] |
| Comparable | [3] | |
| Pip-Leu-Gly-NH2 | Comparable | [3] |
| Aze-Leu-Gly-NH2 | Comparable | [3] |
| L-Δ³,⁴-Pro-Leu-Gly-NH2 | Comparable | [3] |
| Thz-Leu-Gly-NH2 | Inactive | [3] |
| D-Δ³,⁴-Pro-Leu-Gly-NH2 | Inactive | [3] |
Table 3: Conformationally Constrained Analogs
| Analog | Concentration (M) | Activity | Reference |
| 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide | 10⁻⁹ - 10⁻¹⁰ | Significantly enhanced ADTN binding (10,000x more active than PLG) | [4] |
Table 4: Analogs with C-Terminal Modifications
| Analog | Activity Compared to PLG | Reference |
| Pro-Leu-(+)-thiazolidine-2-carboxamide | 2-3 fold greater enhancement | [5] |
| Pro-Leu-(-)-thiazolidine-2-carboxamide | 2-3 fold greater enhancement | [5] |
| Pro-Leu-L-3,4-dehydroprolinamide | 2-3 fold greater enhancement | [5] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Modulation
This protocol is a generalized procedure based on methodologies reported in the literature for assessing the enhancement of agonist binding to dopamine receptors.[6]
A. Materials:
-
Receptor Source: Membrane preparations from bovine striatum or cells expressing recombinant human D2 dopamine receptors.
-
Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist.
-
Agonist: 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN).
-
Test Compounds: this compound analogs.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
B. Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd), and the dopamine agonist ADTN at a concentration that gives a submaximal stimulation of binding.
-
Addition of Test Compounds: Add varying concentrations of the Pro-Leu-Gly analogs to the wells. Include control wells with no analog (basal binding) and wells with a high concentration of an unlabeled antagonist (e.g., haloperidol) to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The enhancement of ADTN binding by the test compounds is then calculated as a percentage increase over the specific binding observed with ADTN alone.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The Pro-Leu-Gly analogs modulate the D2 dopamine receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
Experimental Workflow for Analog Screening
The following diagram illustrates the general workflow for screening Pro-Leu-Gly analogs for their dopamine receptor modulatory activity.
Conclusion
The study of this compound and its analogs has revealed a class of potent allosteric modulators of the D2 dopamine receptor. The structure-activity relationship studies, primarily focused on modifications at the proline and leucine (B10760876) residues and conformational constraints, have identified analogs with significantly enhanced activity compared to the parent Pro-Leu-Gly-NH2 peptide. While comprehensive cross-reactivity data against a wide range of other receptors is currently limited in the public domain, the existing research provides a strong foundation for the further development of these compounds as selective modulators of dopaminergic signaling. Future studies investigating the broader selectivity profile of these promising analogs will be crucial for their advancement as potential therapeutic agents.
References
- 1. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Peptide Fragment Condensation: Evaluating the Role of Z-Pro-Leu-Gly-OEt
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the strategic condensation of peptide fragments stands as a powerful technique for the construction of large and complex peptides. This guide provides a comparative analysis of the efficacy of using the tripeptide fragment Z-Pro-Leu-Gly-OEt in condensation reactions relative to other established methodologies. While direct comparative experimental data for this specific fragment is limited in publicly available literature, this document extrapolates from established principles of peptide chemistry and available data for similar fragments to provide a comprehensive overview for researchers.
Understanding Fragment Condensation in Peptide Synthesis
Fragment condensation is a strategic approach in peptide synthesis where pre-synthesized, protected peptide fragments are coupled together in a convergent manner. This method offers several advantages over linear stepwise synthesis, particularly for long or complex peptides, including higher overall yields, easier purification of intermediates, and the ability to introduce specific modifications.
The success of fragment condensation hinges on several factors, including the choice of coupling method, the nature of the peptide fragments (particularly the C-terminal amino acid of the acyl donor and the N-terminal amino acid of the acyl acceptor), and the reaction conditions.
A generalized workflow for fragment condensation is depicted below:
A Comparative Guide: Benchmarking Z-Pro-Leu-Gly-OEt Against Stepwise Fmoc-SPPS for Difficult Sequences
In the field of drug discovery and biochemical research, the chemical synthesis of peptides is a cornerstone technology. Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids is the predominant method, prized for its efficiency and mild reaction conditions.[1] However, the synthesis of "difficult sequences"—often rich in hydrophobic residues or specific motifs prone to aggregation—can lead to low yields and purity.[2]
An alternative strategy to overcome these challenges is fragment condensation , where a pre-synthesized, protected peptide segment is coupled to the growing chain. This guide provides a comparative benchmark of the standard stepwise Fmoc-SPPS approach against a fragment condensation strategy using the protected tripeptide, Z-Pro-Leu-Gly-OEt . The "Z" or "Cbz" group (benzyloxycarbonyl) is a classic N-terminal protecting group, and its use in a fragment-based approach presents a distinct set of advantages and challenges compared to the conventional stepwise method.
Head-to-Head Comparison: Stepwise Fmoc vs. Z-Protected Fragment Strategy
| Feature | Stepwise Fmoc-Protected Amino Acids | This compound (Fragment Condensation) |
| Methodology | One amino acid is coupled at a time in a repetitive cycle of deprotection and coupling.[3] | A pre-synthesized tripeptide is coupled in a single step. |
| Orthogonality | Fully orthogonal system. The base-labile Fmoc group is removed without affecting acid-labile side-chain protecting groups (e.g., tBu, Trt).[4] | The Z-group is not orthogonal to the standard Fmoc/tBu strategy. It is removed by catalytic hydrogenation or strong acids, which can affect other protecting groups and the resin linkage.[4][5] It is primarily suitable for N-terminal capping. |
| Risk of Side Reactions | Higher risk of insertion/deletion mutations and racemization within the difficult sequence (e.g., Pro-Leu-Gly) due to multiple coupling/deprotection cycles. | Minimizes side reactions within the Pro-Leu-Gly sequence as it is incorporated as a single, purified unit. |
| Synthesis Speed | Slower, as each amino acid requires a full coupling cycle. | Potentially faster overall synthesis time by reducing the number of cycles. |
| Purity of Crude Product | Often lower for difficult sequences due to accumulation of deletion byproducts.[2] | Potentially higher, as a major source of sequence-specific impurities is avoided. |
| Cost & Availability | Fmoc-protected amino acids are widely available and relatively inexpensive.[1] | Custom-protected fragments like this compound are specialized, less common, and significantly more expensive. |
| Primary Application | Standard method for a vast majority of peptides. | Targeted strategy for overcoming known "difficult sequences," synthesizing very long peptides, or producing N-terminally capped peptides.[6][7] |
Experimental Strategy and Protocols
To provide a practical benchmark, we will consider the synthesis of a hypothetical heptapeptide (B1575542) known to present synthetic challenges: H-Tyr-Val-Pro-Leu-Gly-Ile-Ala-NH₂ . The central Pro-Leu-Gly motif can promote aggregation.
Protocol 1: Standard Stepwise Fmoc-SPPS
This protocol outlines the standard, automated, or manual synthesis cycle for assembling the target peptide one amino acid at a time.
-
Resin Preparation:
-
Start with 100 mg of Rink Amide resin (0.1 mmol scale).
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a synthesis vessel.[8] After swelling, drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Couple the C-terminal amino acid (Fmoc-Ala-OH, 4 eq.) to the resin using an activating agent like HBTU (3.8 eq.) and a base like DIEA (8 eq.) in DMF.[8]
-
Allow the reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
SPPS Cycle for Subsequent Amino Acids (Ile, Gly, Leu, Pro, Val, Tyr):
-
Fmoc Deprotection: Add 5 mL of 20% piperidine (B6355638) in DMF to the resin. Shake for 3 minutes, drain. Repeat with a second 10-15 minute treatment to ensure complete Fmoc removal.[8]
-
Washing: Wash the resin extensively with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene byproduct.
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HBTU/DIEA in DMF for 2-5 minutes. Add this solution to the resin.[8]
-
Reaction: Shake the vessel for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.[8]
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM) and dry it.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[9]
-
Add the cocktail to the resin and allow it to react for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
Protocol 2: Fragment Condensation using this compound
This protocol proceeds as above for the initial amino acids, then incorporates the protected fragment. Note: This strategy results in an N-terminally Z-protected peptide.
-
Resin Preparation & Stepwise Synthesis:
-
Perform steps 1, 2, and 3 from Protocol 1 for the first two amino acids (Ala and Ile), resulting in H-Ile-Ala-Resin .
-
-
Fragment Coupling (Z-Pro-Leu-Gly-OH):
-
Note: The ethyl ester (OEt) of the fragment must first be saponified to the carboxylic acid (OH) to be active for coupling.
-
In a separate vial, dissolve the activated fragment Z-Pro-Leu-Gly-OH (2 eq.) and a coupling agent like HATU (1.9 eq.) in DMF. Add DIEA (4 eq.).
-
Add the activated fragment solution to the deprotected H-Ile-Ala-Resin.
-
Due to the bulk of the fragment, allow for an extended coupling time (4-12 hours) and potentially elevated temperature (30-40°C) to ensure the reaction goes to completion.
-
Wash the resin thoroughly with DMF. Confirm coupling completion with a Kaiser test.
-
-
Continuation of Stepwise Synthesis:
-
The N-terminus is now protected with the Z-group. To continue the synthesis, this group would need to be removed. However, standard Z-group removal (hydrogenolysis) is incompatible with solid-phase synthesis. Therefore, this strategy is most effective when the fragment is added last, or if the Z-group is the desired N-terminal cap.
-
For this example, we will assume the target is Z-Pro-Leu-Gly-Ile-Ala-NH₂ .
-
-
Final Cleavage:
Performance Benchmarking: Illustrative Data
The following tables represent expected, illustrative outcomes based on the known challenges of synthesizing aggregation-prone peptides.
Table 1: Crude Purity & Final Yield Comparison
| Synthesis Strategy | Key Impurities Observed | Illustrative Crude Purity (%) | Illustrative Final Yield (%) |
| Stepwise Fmoc-SPPS | Deletion sequences: des-Gly, des-Leu, des-Pro. Aggregation-related truncations. | ~55% | ~30% |
| Fragment Condensation | Unreacted H-Ile-Ala-Resin (truncation). Excess Z-Pro-Leu-Gly-OH. Minimal internal deletions. | ~75% | ~50% |
Rationale: The stepwise synthesis is susceptible to incomplete couplings at each of the seven steps, with the Pro-Leu-Gly region being particularly problematic, leading to a complex mixture of deletion byproducts. The fragment approach consolidates these difficult steps into a single coupling, significantly reducing internal deletions and resulting in a cleaner crude product and higher final yield after purification.
Mandatory Visualizations
Experimental Workflows
Conclusion and Recommendations
The choice between stepwise Fmoc-SPPS and a fragment condensation strategy is dictated by the nature of the target peptide.
Stepwise Fmoc-SPPS remains the gold standard for most peptide syntheses. Its universality, cost-effectiveness, and the vast availability of reagents make it the default and most efficient choice for non-problematic sequences.
The this compound fragment condensation strategy is a powerful, specialized tool for overcoming predictable challenges. It is highly recommended under the following circumstances:
-
Known "Difficult Sequences": When synthesizing peptides containing motifs known to cause aggregation and lead to significant deletion byproducts, the fragment approach can dramatically improve crude purity and final yield.
-
Synthesis of Long Peptides: For peptides exceeding 30-40 residues, a convergent fragment strategy can be more efficient than a linear stepwise approach.[7]
-
N-Terminal Capping is Desired: If the final peptide requires an N-terminal Z-group for biological or chemical reasons, using a Z-protected fragment as the final coupling step is an elegant and direct method.
Researchers and drug development professionals should consider the trade-offs. While the fragment strategy involves higher upfront costs for the protected peptide and requires careful optimization of the fragment coupling step, the potential for a cleaner crude product can significantly reduce the time and expense associated with downstream purification, ultimately leading to a more efficient overall workflow for challenging targets.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Z-Pro-leu-gly-oet
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Z-Pro-leu-gly-oet, a synthetic peptide derivative used in biochemical research, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to strict local, state, and federal regulations.[1] Never dispose of peptides in regular trash or down the drain.[1] The GHS precautionary statement P501 advises to "Dispose of contents/container in accordance with local/regional/national/international regulations."
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[2]
-
Liquid Waste: Collect any solutions containing this compound in a designated, leak-proof, and chemically compatible waste container.
2. Chemical Inactivation (if required by institutional protocols):
For liquid peptide waste, chemical inactivation through hydrolysis may be a required pretreatment step before disposal. Always perform this in a chemical fume hood.
-
Acid Hydrolysis: Slowly add 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a sealed and labeled container.[3]
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container.[3]
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).[3] Verify the final pH using indicator strips.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other contaminants.
-
Store sealed waste containers in a designated and secure secondary containment area, away from incompatible materials, pending disposal.[3]
4. Final Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.[1]
-
Provide all necessary documentation regarding the waste contents to the EHS department or the licensed hazardous waste disposal contractor.
Quantitative Data for Disposal Parameters
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide waste.
| Parameter | Value | Source |
| Inactivation Reagent Concentration | 1 M HCl or 1 M NaOH | [3] |
| Inactivation Time | Minimum 24 hours | [3] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | [3] |
| Storage Temperature for Waste | Room Temperature (in a secure area) | [3] |
Experimental Protocol for Chemical Inactivation
This protocol details the steps for inactivating liquid this compound waste via hydrolysis.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of either Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH).
-
Inactivation: Carefully and slowly add the chosen inactivation solution to the liquid peptide waste. A common ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Reaction: Loosely cap the container to avoid pressure buildup and allow the mixture to stand for at least 24 hours to ensure complete degradation of the peptide.[3]
-
Neutralization: After the 24-hour inactivation period, check the pH of the solution. If using a strong acid or base, neutralize the solution by slowly adding a neutralizing agent until the pH is between 6.0 and 8.0.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for collection.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Z-Pro-leu-gly-oet
For researchers, scientists, and drug development professionals working with Z-Pro-leu-gly-oet, a synthetic peptide, adherence to strict safety protocols is paramount to ensure personal safety and maintain the integrity of experimental work. While a specific Safety Data Sheet (SDS) for this compound was not fully available, the following guidelines are based on best practices for handling similar synthetic peptide compounds.[1][2] It is imperative to always consult the specific SDS provided by the supplier before handling the material.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE).[1][3] The following table summarizes the recommended PPE for handling this compound, particularly in its lyophilized powder form.[1][4]
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields are the minimum requirement. For tasks with a potential for splashes, such as reconstituting the peptide, chemical safety goggles should be worn. A face shield may be necessary when handling larger quantities.[1][4] |
| Hand Protection | Chemical-resistant nitrile gloves are required for incidental contact.[1] It is advisable to change gloves immediately if they become contaminated.[1] For added protection, consider double-gloving.[4] |
| Body Protection | A standard laboratory coat is mandatory to protect skin and clothing from potential contamination.[1][3][4] The lab coat should be kept fully buttoned.[5] |
| Respiratory | When handling the lyophilized powder, which can be easily aerosolized, it is recommended to work in a fume hood or a biosafety cabinet to prevent inhalation.[1] For weighing larger quantities, a dust mask or respirator may be recommended.[4][6] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory environment to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and cross-contamination.
-
Preparation : Before handling the peptide, ensure that the designated work area, preferably a clean and organized benchtop, is prepared.[1] All necessary equipment, such as sterile pipettes, vials, and syringes, should be readily available to avoid unnecessary movement and potential spills.[1][7]
-
Weighing the Lyophilized Powder : Because lyophilized peptides can be hygroscopic, it is crucial to allow the container to reach room temperature in a desiccator before opening.[6] This prevents the condensation of moisture, which can affect the stability and integrity of the peptide.[6][8] Weigh the powder quickly in an area with minimal air currents to avoid dispersal.[7]
-
Reconstitution : When preparing a solution, slowly add the appropriate solvent to the vial containing the peptide to prevent splashing.[7] If the peptide's solubility is unknown, it is advisable to test a small amount first.
-
Labeling : All solutions should be clearly labeled with the peptide name, concentration, date of preparation, and a "Research Use Only" warning.[1]
Storage Plan
Proper storage is critical for maintaining the stability and efficacy of this compound.
| Form | Storage Temperature | Duration |
| Lyophilized | -20°C or -80°C | For long-term storage, keeping the peptide in a freezer is recommended.[1][8][9] It can be stable for weeks to months at room temperature, but colder temperatures are preferable for extended periods.[8] |
| In Solution | -20°C | Storing peptides in solution is not recommended for long periods.[6] If necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][9] |
Peptides should also be protected from direct light and moisture.[8][10]
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.
-
Solid Waste : All solid waste, including empty vials, contaminated gloves, and pipette tips, should be collected in a clearly labeled, leak-proof hazardous waste container.[1][5]
-
Liquid Waste : Unused peptide solutions should be collected in a designated chemical waste container.[7] Do not pour peptide solutions down the drain unless authorized by your institution's environmental health and safety (EHS) department.[1][5]
-
Decontamination : For spills, a 10% bleach solution can often be used for decontamination.[5] However, always refer to your institution's specific protocols.
-
Final Disposal : Arrange for the collection and disposal of hazardous waste through your institution's certified hazardous waste management service.[1][5]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[1] Remove any contaminated clothing.[11] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, using an eyewash station.[1] Seek medical attention.[1][11] |
| Inhalation | Move the individual to fresh air at once.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water.[11] Do not induce vomiting. Seek immediate medical attention.[11] |
Hierarchy of Controls for Handling this compound
References
- 1. peptide24.store [peptide24.store]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. Storage of Unmixed Lyophilized Peptides | Dripdok Help Center [intercom.help]
- 11. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
